Product packaging for 3-Decenoic acid(Cat. No.:CAS No. 15469-77-9)

3-Decenoic acid

Katalognummer: B095358
CAS-Nummer: 15469-77-9
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: CPVUNKGURQKKKX-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-decenoic acid is a decenoic acid having its double bond in the 3-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B095358 3-Decenoic acid CAS No. 15469-77-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

15469-77-9

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(E)-dec-3-enoic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+

InChI-Schlüssel

CPVUNKGURQKKKX-BQYQJAHWSA-N

Isomerische SMILES

CCCCCC/C=C\CC(=O)O

Kanonische SMILES

CCCCCCC=CCC(=O)O

Siedepunkt

158.00 °C. @ 760.00 mm Hg

melting_point

18 °C

Andere CAS-Nummern

15469-77-9

Physikalische Beschreibung

Liquid

Piktogramme

Corrosive

Herkunft des Produkts

United States

Foundational & Exploratory

biological role of 3-Decenoic acid in insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of 3-Decenoic Acid and its Derivatives in Insects

For Researchers, Scientists, and Drug Development Professionals

Decenoic acids and their derivatives represent a fascinating and functionally diverse class of semiochemicals in the insect world. These fatty acid-derived molecules play pivotal roles in regulating complex social behaviors, mediating chemical communication, and providing defense against microbial pathogens. This technical guide provides a comprehensive overview of the biological significance of this compound and its related compounds in insects, with a focus on their roles as pheromones, their involvement in social hierarchies, and their antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insects and the potential applications of these natural compounds.

Pheromonal Communication

Decenoic acid derivatives are key components of insect pheromones, chemical signals that trigger specific behavioral or physiological responses in conspecifics. Their roles are particularly well-documented in social insects like honeybees and in the reproductive communication of other insect species.

The Honeybee Queen Mandibular Pheromone (QMP)

The most well-studied example of decenoic acid's role in insect communication is the queen mandibular pheromone (QMP) of the honeybee, Apis mellifera. While not this compound itself, the primary active components of QMP are derivatives of decenoic acid, namely (E)-9-oxo-2-decenoic acid (9-ODA) and (E)-9-hydroxy-2-decenoic acid (9-HDA)[1][2].

QMP is a complex blend of at least 17 components, with 9-ODA being the most abundant[3][4]. This pheromone is produced in the queen's mandibular glands and serves multiple critical functions within the colony[3]:

  • Inhibition of Worker Ovary Development: QMP acts as a primer pheromone, suppressing the development of ovaries in worker bees, thus ensuring the queen's reproductive dominance.

  • Regulation of Queen Rearing: The presence of QMP prevents worker bees from building queen cells and rearing new queens. As a queen ages and her QMP production diminishes, workers are stimulated to initiate queen replacement.

  • Swarm Cohesion: During swarming, QMP helps to keep the swarm together.

  • Drone Attraction: 9-ODA acts as a long-range sex attractant for drones during the queen's nuptial flights, while the combination with 9-HDA enhances attraction at close range.

  • Worker Retinue Behavior: QMP attracts worker bees to the queen, prompting them to feed and groom her. This contact is the primary mode of QMP dissemination throughout the colony.

The amount of 9-ODA produced by a queen can vary with age and mating status. A laying queen produces twice the amount of QMP as a virgin queen that is six days old.

Male Pheromones

In some lepidopteran species, derivatives of this compound function as male-produced pheromones involved in courtship. For instance, (Z)-3-decenyl hexanoate has been identified as a key component of the male hairpencil pheromone in the poplar leafminer moth, Leucoptera sinuella. This compound plays a crucial role in female acceptance during mating rituals. Ablation of the male's hairpencils significantly reduces courtship success, which can be restored by the application of synthetic (Z)-3-decenyl hexanoate.

Social Behavior and Colony Organization

Beyond direct pheromonal communication, decenoic acid derivatives are integral to the social fabric of insect colonies.

In honeybees, the distribution of QMP throughout the hive provides a constant signal of the queen's presence and fertility. The absence or a significant drop in QMP levels can trigger alarm and the initiation of emergency queen rearing. The chemical signature of a queen, including her QMP profile, can also influence colony productivity. There is a positive correlation between the 9-ODA content of a queen and the honey productivity of her colony.

Antimicrobial Defense

Fatty acids, including decanoic acid and its unsaturated counterparts, are known to possess antimicrobial properties. In insects, these compounds can contribute to individual and social immunity.

Decanoic acid has been shown to have antibacterial activity by disrupting the cell membranes of pathogens. The modification of antimicrobial peptides with decanoic acid can enhance their bactericidal effects and their ability to eradicate biofilms. While specific studies on the antimicrobial role of this compound in insects are not abundant in the provided search results, the general antimicrobial nature of C10 fatty acids suggests a potential defensive function. For example, worker honeybees produce 10-hydroxy-2-decenoic acid (10-HDA) in their mandibular glands, a key component of royal jelly which is known for its antimicrobial properties and is crucial for larval health.

Data Presentation

Table 1: Key Decenoic Acid Derivatives in Insects and Their Biological Roles

Decenoic Acid DerivativeInsect SpeciesGlandular SourceBiological Role
(E)-9-oxo-2-decenoic acid (9-ODA)Apis mellifera (Honeybee)Mandibular GlandsQueen pheromone: inhibits worker ovary development, regulates queen rearing, drone attractant, worker retinue behavior
(E)-9-hydroxy-2-decenoic acid (9-HDA)Apis mellifera (Honeybee)Mandibular GlandsQueen pheromone component, enhances drone attraction
(Z)-3-decenyl hexanoateLeucoptera sinuella (Poplar Leafminer Moth)Hairpencils (Male)Male sex pheromone: involved in courtship and female acceptance
10-hydroxy-2-decenoic acid (10-HDA)Apis mellifera (Honeybee)Mandibular Glands (Worker)Component of royal jelly, likely contributes to antimicrobial properties and larval nutrition

Table 2: Quantitative Data on (E)-9-oxo-2-decenoic acid (9-ODA) in Mated Honeybee Queens (Apis mellifera)

Queen AgeAverage 9-ODA Amount (µg per queen) ± SDRange of 9-ODA Amount (µg per queen)Coefficient of Variation (%)
1 year144.73 ± 37.3884 - 25642.55
2 years153.1 ± 36.2832 - 40071.08
3 years173 ± 54.7640 - 38077.54
Data from Skirkevičius et al. (2001). The differences in the average amounts were not statistically significant (P > 0.05).

Experimental Protocols

Extraction and Analysis of Decenoic Acid Derivatives from Insects

A general protocol for the extraction and analysis of fatty acid-derived pheromones can be outlined as follows, based on methodologies implicitly described in the literature.

Objective: To extract and identify decenoic acid derivatives from insect glands.

Materials:

  • Insect specimens

  • Dissection tools (forceps, scissors)

  • Solvents (e.g., hexane, dichloromethane, methanol)

  • Glass vials with Teflon-lined caps

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Gas chromatograph with electroantennographic detection (GC-EAD)

Procedure:

  • Gland Dissection: Anesthetize the insect (e.g., by chilling). Under a dissecting microscope, carefully dissect the target glands (e.g., mandibular glands, hairpencils).

  • Solvent Extraction: Place the dissected glands in a glass vial containing a suitable organic solvent (e.g., 100 µL of hexane).

  • Homogenization and Centrifugation: Gently crush the glands in the solvent to facilitate extraction. Centrifuge the vial to pellet tissue debris.

  • Sample Concentration (Optional): If the concentration of the target compound is expected to be low, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the sample.

  • GC-MS Analysis: Inject an aliquot of the extract into a GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data for each component, allowing for tentative identification based on fragmentation patterns and comparison to spectral libraries.

  • GC-EAD Analysis: To identify biologically active components, inject the extract into a GC-EAD system. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other to a prepared insect antenna. Compounds that elicit an electrical response in the antenna are considered electrophysiologically active and are likely pheromone components.

  • Structure Confirmation: The structure of candidate compounds should be confirmed by comparison of their mass spectra and GC retention times with those of authentic synthetic standards.

Behavioral Assays

Objective: To determine the behavioral effect of synthetic this compound derivatives.

Example: Trail-Following Assay for Ants

  • Prepare a solution of the synthetic compound in a suitable solvent at a known concentration.

  • Create an artificial trail by applying the solution onto a substrate (e.g., filter paper) in a defined pattern (e.g., a straight line or a circle).

  • Introduce an individual ant to the beginning of the trail.

  • Record the ant's behavior, noting if it follows the trail and for what distance.

  • Use a solvent-only trail as a negative control.

Example: Courtship Behavior Assay for Moths

  • Observe and record the natural courtship sequence of the moth species.

  • Surgically ablate the male's hairpencils.

  • Observe the courtship success of ablated males with virgin females.

  • In a separate experiment, expose a virgin female to the synthetic pheromone component while she is being courted by an ablated male.

  • Compare the courtship success rates across the different experimental groups to determine the role of the synthetic compound.

Signaling Pathways and Biosynthesis

Biosynthesis of Queen Mandibular Pheromone Components

The biosynthesis of 9-ODA and 9-HDA in honeybee queens is thought to originate from fatty acid metabolism. While the complete pathway is not fully elucidated in the provided results, a proposed scheme involves the modification of 10-carbon fatty acids.

Biosynthesis_QMP Fatty_Acids Fatty Acid Precursors (e.g., Octadecanoic Acid) Ten_Carbon_Acids 10-Carbon Fatty Acids Fatty_Acids->Ten_Carbon_Acids Chain Shortening ODA_HDA 9-ODA and 9-HDA Ten_Carbon_Acids->ODA_HDA Oxidation & Desaturation

Caption: Proposed biosynthetic pathway of 9-ODA and 9-HDA in honeybees.

Proposed Biosynthesis of (Z)-3-decenyl hexanoate in L. sinuella

A plausible biosynthetic route for (Z)-3-decenyl hexanoate in L. sinuella starts with palmitoleic acid and involves chain-shortening and subsequent modification.

Biosynthesis_L_sinuella Palmitoleic_Acid Palmitoleic Acid ((Z)-9-hexadecenoic acid) Z3_Decenoic_Acid (Z)-3-decenoic acid Palmitoleic_Acid->Z3_Decenoic_Acid β-oxidation (3 steps) Z3_Decen_1_ol (Z)-3-decen-1-ol Z3_Decenoic_Acid->Z3_Decen_1_ol Reduction Z3_Decenyl_Hexanoate (Z)-3-decenyl hexanoate Z3_Decen_1_ol->Z3_Decenyl_Hexanoate Esterification with hexanoic acid Pheromone_ID_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Chemical & Electrophysiological Analysis cluster_synthesis_bioassay Identification & Confirmation Behavioral_Observation Behavioral Observation Gland_Dissection Gland Dissection Behavioral_Observation->Gland_Dissection Solvent_Extraction Solvent Extraction Gland_Dissection->Solvent_Extraction GC_EAD GC-EAD Analysis Solvent_Extraction->GC_EAD GC_MS GC-MS Analysis Solvent_Extraction->GC_MS Structure_Elucidation Structure Elucidation GC_EAD->Structure_Elucidation GC_MS->Structure_Elucidation Chemical_Synthesis Chemical Synthesis Structure_Elucidation->Chemical_Synthesis Behavioral_Bioassays Behavioral Bioassays Chemical_Synthesis->Behavioral_Bioassays

References

3-Decenoic Acid as a Medium-Chain Fatty Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoic acid, a medium-chain fatty acid (MCFA), is an unsaturated carboxylic acid with the molecular formula C10H18O2. As a member of the decenoic acid family, it exists as cis and trans isomers, each with distinct chemical and physical properties. While research on this compound is not as extensive as for some other MCFAs, emerging studies on its isomers, particularly in the context of microbial signaling, suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, known biological activities (drawing from its isomers where necessary), detailed experimental protocols for its analysis and synthesis, and a discussion of its potential signaling pathways and therapeutic applications.

Introduction

Medium-chain fatty acids (MCFAs), fatty acids with aliphatic tails of 6 to 12 carbon atoms, are gaining increasing attention in the scientific community for their unique metabolic and physiological properties. Unlike long-chain fatty acids, MCFAs are more rapidly absorbed and metabolized by the body, providing a quick source of energy. This compound is a monounsaturated MCFA that is relatively rare in nature but holds potential for investigation due to its structural characteristics.[1][2] This guide aims to consolidate the current knowledge on this compound and provide a practical resource for researchers interested in exploring its biological functions and therapeutic potential.

Physicochemical Properties

This compound exists as two geometric isomers: (Z)-3-decenoic acid (cis) and (E)-3-decenoic acid (trans). Their physical and chemical properties are summarized in the table below.

Property(Z)-3-Decenoic Acid(E)-3-Decenoic Acid
Molecular Formula C10H18O2C10H18O2
Molecular Weight 170.25 g/mol [3]170.25 g/mol [4]
CAS Number 2430-93-5[3]53678-20-9
Appearance LiquidColorless clear liquid (est.)
Melting Point 18 °C16.00 to 18.00 °C @ 760.00 mm Hg
Boiling Point 158.00 °C @ 760.00 mm Hg158.00 °C @ 760.00 mm Hg
Density 0.929 g/mL0.93300 to 0.93900 @ 25.00 °C
Refractive Index Not available1.43700 to 1.45700 @ 20.00 °C
logP (o/w) 3.8003.800
IUPAC Name (Z)-dec-3-enoic acid(E)-dec-3-enoic acid

Biological Activities and Signaling Pathways

Direct research into the biological activities of this compound in mammalian systems is limited. However, studies on its isomer, cis-2-decenoic acid, provide valuable insights into its potential as a signaling molecule, particularly in the context of microbial communication and biofilm formation.

Antimicrobial and Quorum Sensing Modulation (inferred from cis-2-decenoic acid)

Cis-2-decenoic acid is a diffusible signal factor (DSF) produced by Pseudomonas aeruginosa that plays a role in quorum sensing (QS), a cell-to-cell communication mechanism in bacteria. It has been shown to induce the dispersal of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. Furthermore, cis-2-decenoic acid can revert antibiotic-tolerant "persister" cells to a metabolically active state, making them susceptible to conventional antibiotics.

The proposed signaling pathway for cis-2-decenoic acid in P. aeruginosa involves its interaction with the long-chain fatty acid-CoA ligase FadD1, which then acts as a transcriptional regulator, influencing the expression of genes related to virulence and biofilm formation.

Quorum_Sensing_Modulation cluster_cell Pseudomonas aeruginosa cis_2_DA cis-2-Decenoic Acid FadD1 FadD1 (Receptor) cis_2_DA->FadD1 Binds to QS_Regulators Quorum Sensing Regulators (e.g., lasR, pqsR, rhlR) FadD1->QS_Regulators Modulates expression of Virulence_Genes Virulence & Biofilm Genes QS_Regulators->Virulence_Genes Regulates Biofilm_Dispersal Biofilm Dispersal & Reduced Virulence Virulence_Genes->Biofilm_Dispersal Leads to

Quorum Sensing Modulation by cis-2-Decenoic Acid in P. aeruginosa.
Potential Anti-Inflammatory Effects (Inferred from other MCFAs)

Other medium-chain fatty acids have demonstrated anti-inflammatory properties in mammalian cells. For instance, decanoic acid can modulate signaling pathways involved in inflammation. It is plausible that this compound may also exert anti-inflammatory effects, potentially by modulating key inflammatory signaling pathways such as NF-κB and MAPK. However, this remains to be experimentally validated.

Experimental Protocols

Proposed Synthesis of (E)-3-Decenoic Acid via Doebner Condensation

Synthesis_Workflow Heptanal Heptanal Condensation Doebner Condensation Heptanal->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Pyridine Pyridine (Catalyst) Pyridine->Condensation Decarboxylation Decarboxylation Condensation->Decarboxylation Product (E)-3-Decenoic Acid Decarboxylation->Product

Proposed Synthesis Workflow for (E)-3-Decenoic Acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptanal (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (E)-3-decenoic acid by vacuum distillation or column chromatography.

Antimicrobial Activity Assay: Broth Microdilution

This protocol is adapted for testing the antimicrobial activity of this compound against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving the fatty acid

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria and MHB without the fatty acid) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in biological samples.

GCMS_Workflow Sample Biological Sample (e.g., plasma, cell lysate) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

General Workflow for GC-MS Analysis of this compound.

Protocol:

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a solution of boron trifluoride in methanol (14% BF3-methanol).

    • Heat the mixture at 100°C for 30 minutes.

    • After cooling, add water and hexane to extract the FAMEs into the hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like a BPX70) for separation of the FAMEs.

    • Set the mass spectrometer to scan a relevant mass range or to perform selected ion monitoring (SIM) for enhanced sensitivity and specificity.

  • Quantification: Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of this compound using an internal standard (e.g., heptadecanoic acid).

Conclusion and Future Directions

This compound represents an understudied medium-chain fatty acid with potential for interesting biological activities, as suggested by research on its isomers. Its role as a potential signaling molecule in microbial systems warrants further investigation, particularly in the context of developing novel antimicrobial strategies. Furthermore, its potential effects in mammalian systems, especially concerning inflammation and metabolism, are largely unexplored and present a promising area for future research. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to begin to unravel the biological significance of this compound and its potential applications in drug development and human health.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is an unsaturated fatty acid with the molecular formula C₁₀H₁₈O₂. As a medium-chain fatty acid, it holds potential interest in various fields, including drug development, due to the diverse biological activities exhibited by related fatty acids. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its analysis and purification, and an exploration of its potential biological activities and associated signaling pathways based on current scientific understanding.

Chemical and Physical Properties

This compound exists as two geometric isomers: (E)-3-decenoic acid and (Z)-3-decenoic acid. The properties of the acid can vary depending on the isomeric form. Much of the available data pertains to mixtures of isomers or does not specify the isomeric form.

General Properties
PropertyValueSource(s)
Molecular FormulaC₁₀H₁₈O₂[1]
Molecular Weight170.25 g/mol [1]
CAS Number15469-77-9 (isomer unspecified), 53678-20-9 ((E)-isomer), 2430-93-5 ((Z)-isomer)[1][2][3]
AppearanceColorless clear liquid (estimated)
Physicochemical Data
PropertyValueConditionsSource(s)
Melting Point16.00 to 18.00 °C760.00 mm Hg
Boiling Point158.00 °C760.00 mm Hg
119-121 °C0.4 mmHg
Specific Gravity0.93300 to 0.93900@ 25.00 °C
Refractive Index1.43700 to 1.45700@ 20.00 °C
Flash Point175.56 °CTCC
logP (o/w)3.800
Water Solubility86.48 mg/L@ 25 °C
Vapor Pressure0.001000 mmHg@ 25.00 °C (estimated)

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different types of protons present in the molecule. The olefinic protons (-CH=CH-) of the double bond would appear in the region of 5.3-6.4 ppm. The protons on the carbon atom alpha to the carboxyl group (-CH₂-COOH) would be observed around 2.2-2.5 ppm. The allylic protons (=CH-CH₂-) are expected in the region of 2.0-2.3 ppm. The methylene protons of the alkyl chain would produce signals between 1.2-1.6 ppm, and the terminal methyl protons (-CH₃) would appear as a triplet around 0.9 ppm.

¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The olefinic carbons (-CH=CH-) would resonate in the region of 120-140 ppm. The carbons of the alkyl chain would appear at various positions in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of a carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption should be present between 1710 and 1760 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the regions of 1210-1320 cm⁻¹ and 910-1440 cm⁻¹, respectively. The presence of the C=C double bond would likely show a stretching vibration around 1640-1680 cm⁻¹, though it may be weak.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, typically after derivatization to a more volatile ester form, such as a methyl ester (FAME) or pentafluorobenzyl (PFB) ester. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns that can be used for its identification and quantification.

Experimental Protocols

Synthesis of this compound
Purification of this compound

For the purification of this compound from a reaction mixture or a natural extract, several methods applicable to unsaturated fatty acids can be employed.

1. Urea Complex Formation: This technique separates saturated and unsaturated fatty acids. In a methanolic solution, urea forms crystalline inclusion complexes with saturated fatty acids, which precipitate out of the solution, leaving the unsaturated fatty acids, such as this compound, in the filtrate.

  • Protocol Outline:

    • Dissolve the fatty acid mixture in methanol.

    • Add urea and heat to dissolve.

    • Cool the solution slowly to allow for the formation of urea-saturated fatty acid adducts.

    • Separate the precipitated adducts by filtration.

    • Recover the enriched unsaturated fatty acids from the filtrate.

2. Low-Temperature Crystallization: This method exploits the difference in melting points and solubilities of fatty acids in an organic solvent at low temperatures. Saturated fatty acids, having higher melting points, will crystallize out of the solution at a higher temperature than unsaturated fatty acids.

  • Protocol Outline:

    • Dissolve the fatty acid mixture in a suitable organic solvent (e.g., acetone, hexane).

    • Gradually cool the solution to a specific temperature to induce the crystallization of higher melting point fatty acids.

    • Separate the crystals by filtration.

    • The desired unsaturated fatty acid can be recovered from the filtrate by evaporating the solvent.

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the qualitative and quantitative analysis of fatty acids.

  • Protocol Outline for FAMEs Analysis:

    • Derivatization (Transesterification): Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) by heating with a reagent such as sodium methoxide in methanol.

    • Extraction: Extract the FAMEs into an organic solvent like hexane.

    • GC-MS Analysis: Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The FAMEs are separated based on their volatility and identified by their mass spectra.

GCMS_Workflow Sample This compound Sample Derivatization Derivatization to FAMEs (Sodium Methoxide in Methanol) Sample->Derivatization Step 1 Extraction Extraction with Hexane Derivatization->Extraction Step 2 GCMS GC-MS Analysis Extraction->GCMS Step 3 Data Data Analysis GCMS->Data Step 4

Caption: Experimental workflow for the GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

While specific data on the biological activity of this compound is limited, the activities of structurally similar fatty acids provide insights into its potential roles.

Antimicrobial and Anti-biofilm Activity

The isomer, cis-2-decenoic acid, has been shown to inhibit the growth of Staphylococcus aureus and prevent biofilm formation. It can also revert persister cells to an antimicrobial-susceptible state. Given the structural similarity, this compound may also possess antimicrobial properties. Decanoic acid, the saturated counterpart, has also been shown to have antibacterial and anti-biofilm properties.

Anti-inflammatory Activity

Several related fatty acids have demonstrated anti-inflammatory effects. For instance, 10-hydroxy-2-decenoic acid, a major fatty acid in royal jelly, has been shown to exhibit anti-inflammatory activity in human colon cancer cells by modulating the production of pro-inflammatory cytokines and the NF-κB signaling pathway. Decanoic acid has also been reported to inhibit the activation of NF-κB and MAP kinases, key players in the inflammatory response.

Potential Involvement in Signaling Pathways

Based on the known roles of other fatty acids, this compound could potentially modulate key signaling pathways involved in cellular processes like inflammation and adhesion.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Saturated fatty acids have been shown to activate this pathway via Toll-like receptors (TLRs), leading to the production of inflammatory cytokines. Conversely, some unsaturated fatty acids have been shown to inhibit NF-κB activation. It is plausible that this compound could interact with components of this pathway, although its specific effect (activation or inhibition) would require experimental validation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcid This compound (potential ligand) TLR Toll-like Receptor (e.g., TLR4) FattyAcid->TLR Binds to receptor complex MyD88 MyD88 TLR->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & targets for degradation NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Genes Inflammatory Gene Transcription NFkB_nuc->Genes Promotes DNA DNA

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades (including p38, JNK, and ERK) are crucial in regulating a wide range of cellular responses, including inflammation and apoptosis. Various fatty acids have been shown to modulate MAPK signaling. For example, arachidonic acid activates a p38 MAPK-dependent pathway to regulate cell adhesion. It is conceivable that this compound could also influence the activity of one or more of the MAPK pathways, thereby affecting cellular functions.

MAPK_Pathway Stimulus This compound (potential stimulus) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Response Cellular Response (e.g., Inflammation, Adhesion) MAPK->Response Leads to

Caption: Potential involvement of this compound in the MAPK signaling cascade.

Conclusion

This compound is a medium-chain unsaturated fatty acid with defined chemical and physical properties. While specific biological data for this compound is sparse, the known activities of structurally related fatty acids suggest its potential as a modulator of important cellular processes, including microbial growth and inflammatory responses, possibly through interaction with the NF-κB and MAPK signaling pathways. This technical guide provides a foundation for researchers and drug development professionals by consolidating the available data and outlining relevant experimental methodologies for further investigation into the properties and potential applications of this compound. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential.

References

A Preliminary Investigation into the Bioactivity of 3-Decenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Scientific inquiry into the specific biological activities of 3-decenoic acid, encompassing its (E) and (Z) isomers, is currently in a nascent stage. While direct, comprehensive studies are scarce, a considerable body of research on structurally related medium-chain fatty acids—including other decenoic acid isomers and derivatives—provides a foundational framework for postulating its potential pharmacological effects. This technical guide serves as a preliminary investigation, summarizing the known bioactivities of these analogous compounds to inform and direct future research into this compound. We will explore potential antimicrobial, anti-inflammatory, and cell-signaling modulatory activities, supported by detailed experimental protocols and visual workflows to empower researchers in this underexplored area.

Potential Antimicrobial and Antifungal Activity

Medium-chain fatty acids are recognized for their antimicrobial properties. While data for this compound is limited, studies on related compounds suggest a promising avenue for investigation.

Evidence from Structurally Related Compounds:

  • 3-Hydroxydecanoic Acid: This hydroxylated derivative has demonstrated antifungal activity against a range of molds and yeasts, with Minimum Inhibitory Concentrations (MICs) reported between 10 and 100 μg/mL[1][2].

  • cis-2-Decenoic Acid: A pilot study revealed that cis-2-decenoic acid can inhibit the growth of Staphylococcus aureus at concentrations of 500 μg/mL or higher. Furthermore, it was shown to inhibit biofilm formation at concentrations equal to or greater than 125 μg/mL.[3]

  • General Mechanism: The proposed mechanism for the antifungal action of fatty acids involves the disruption of the cell membrane's integrity due to their detergent-like properties. This leads to increased permeability and the subsequent leakage of intracellular components[4][5].

Table 1: Antimicrobial Activity of Decenoic Acid Analogs

CompoundTarget Organism(s)BioactivityQuantitative DataReference(s)
3-Hydroxydecanoic AcidVarious molds and yeastsAntifungalMIC: 10-100 μg/mL
cis-2-Decenoic AcidStaphylococcus aureusGrowth Inhibition≥ 500 μg/mL
cis-2-Decenoic AcidStaphylococcus aureusBiofilm Inhibition≥ 125 μg/mL
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of this compound against a target microorganism.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Target microorganism (bacterial or fungal strain)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the target microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: Add the adjusted microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock dilution Serial Dilution stock->dilution culture Microorganism Culture inoculation Inoculation culture->inoculation plate 96-Well Plate plate->dilution dilution->inoculation incubation Incubation inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Workflow for MIC Determination.

Potential Modulation of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The isomer cis-2-decenoic acid is a known signaling molecule in this process.

Evidence from Structurally Related Compounds:

  • cis-2-Decenoic Acid: This fatty acid acts as a signaling molecule in Pseudomonas aeruginosa. It has been shown to induce the dispersion of biofilms and can revert antibiotic-tolerant "persister" cells to a susceptible state. It also demonstrates interspecies communication by interfering with the QS systems of other bacteria.

Experimental Protocol: Biofilm Dispersion Assay

This assay can be used to evaluate the potential of this compound to disperse pre-formed bacterial biofilms.

Materials:

  • This compound

  • Bacterial strain known to form biofilms (e.g., Pseudomonas aeruginosa)

  • Growth medium

  • 96-well microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Biofilm Formation: Grow the bacterial strain in the wells of a microtiter plate for 24-48 hours to allow for biofilm formation.

  • Treatment: Remove the planktonic bacteria and add fresh medium containing various concentrations of this compound to the wells.

  • Incubation: Incubate for a defined period (e.g., 2-24 hours).

  • Staining: Wash the wells to remove planktonic bacteria and stain the remaining biofilm with crystal violet.

  • Quantification: Solubilize the bound crystal violet with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance compared to the untreated control indicates biofilm dispersion.

G start Bacterial Culture in 96-Well Plate biofilm Incubate to Form Biofilm start->biofilm wash1 Remove Planktonic Cells biofilm->wash1 treat Add this compound wash1->treat incubate Incubate for Dispersion treat->incubate wash2 Wash Wells incubate->wash2 stain Stain with Crystal Violet wash2->stain wash3 Wash Excess Stain stain->wash3 solubilize Solubilize Bound Stain wash3->solubilize read Measure Absorbance solubilize->read

Biofilm Dispersion Assay Workflow.

Potential Anti-inflammatory Effects

Fatty acids found in royal jelly, such as trans-10-hydroxy-2-decenoic acid, exhibit anti-inflammatory properties. This suggests that this compound may also possess similar activities.

Evidence from Structurally Related Compounds:

  • trans-10-hydroxy-2-decenoic acid (10-H2DA) and 10-hydroxydecanoic acid (10-HDAA): These compounds, found in royal jelly, have been shown to exert in vitro anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. They dose-dependently inhibit the release of nitric oxide and interleukin-10. Their mechanism involves the modulation of key inflammatory genes and proteins within the MAPK and NF-κB signaling pathways.

Signaling Pathway: MAPK and NF-κB in Inflammation

The MAPK and NF-κB signaling pathways are central to the inflammatory response. Upon stimulation by LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. The fatty acids from royal jelly have been shown to interfere with this activation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines RJ_FA Royal Jelly Fatty Acids (e.g., 10-H2DA) RJ_FA->MAPK Inhibits RJ_FA->NFkB Inhibits

Inhibition of Inflammatory Pathways.

Potential Cytotoxic and Anti-proliferative Activity

Decanoic acid, the saturated counterpart to decenoic acid, has demonstrated cytotoxic effects against certain cell lines, indicating a potential area of investigation for this compound.

Evidence from Structurally Related Compounds:

  • Decanoic Acid: This saturated fatty acid has been shown to have anti-proliferative and anti-invasive effects on human trophoblast cells. The proposed mechanism involves the disruption of mitochondrial function.

Experimental Protocol: Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Target cell line (e.g., a cancer cell line or a normal cell line)

  • Complete cell culture medium

  • This compound

  • Neutral red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Staining: Incubate the cells with a medium containing neutral red for approximately 2-3 hours.

  • Destaining: Wash the cells and then add the destain solution to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye at approximately 540 nm. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.

Proposed Research Roadmap for this compound

Given the limited direct evidence, a systematic investigation is warranted. The following roadmap outlines a logical progression for elucidating the bioactivity of this compound.

G cluster_1 cluster_2 cluster_3 phase1 Phase 1: Foundational Screening p1_1 Cytotoxicity Profiling (Various Cell Lines) phase1->p1_1 p1_2 Antimicrobial Screening (MIC against panel of microbes) phase1->p1_2 p1_3 Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) phase1->p1_3 phase2 Phase 2: Mechanistic Studies p2_1 Signaling Pathway Analysis (Western Blot, qPCR) phase2->p2_1 p2_2 Biofilm Modulation Assays (Dispersion, Inhibition) phase2->p2_2 p2_3 Mechanism of Action (e.g., Membrane Permeability) phase2->p2_3 phase3 Phase 3: In Vivo Validation p3_1 Animal Models of Infection phase3->p3_1 p3_2 Animal Models of Inflammation phase3->p3_2 p1_1->phase2 p1_2->phase2 p1_3->phase2 p2_1->phase3 p2_2->phase3 p2_3->phase3

Proposed Research Plan for this compound.

Conclusion

While the bioactivity of this compound remains largely uncharacterized, the available data on its structural isomers and related medium-chain fatty acids provide a strong rationale for its investigation as a potentially valuable bioactive compound. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore its antimicrobial, anti-inflammatory, and cell-modulatory effects. Future studies are essential to delineate the specific properties of the (E) and (Z) isomers of this compound and to determine their potential for therapeutic applications.

References

The Role of 3-Decenoic Acid in Microbial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoic acid, particularly the isomer cis-2-decenoic acid (cis-DA), has emerged as a significant signaling molecule in the intricate world of microbial communication. Initially identified as a diffusible signal factor (DSF) in Pseudomonas aeruginosa, its role extends beyond intraspecies signaling, influencing a broad spectrum of microbial behaviors, including biofilm formation and dispersal, virulence, and antibiotic susceptibility across various species. This technical guide provides an in-depth analysis of the function of this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used for its study. The information presented herein is intended to be a valuable resource for researchers and professionals in microbiology, drug discovery, and infectious disease control.

Introduction: The Language of Microbes

Microorganisms utilize a complex lexicon of chemical signals to communicate and coordinate collective behaviors, a process known as quorum sensing (QS). This cell-to-cell communication allows bacteria to function as multicellular entities, regulating processes critical for their survival and pathogenesis, such as biofilm formation, virulence factor production, and antibiotic resistance. Among the diverse array of signaling molecules, fatty acids have been identified as a crucial class of chemical messengers. This compound, and specifically cis-2-decenoic acid, is a prominent member of this class, demonstrating potent activity in modulating microbial communities.

Core Functions of cis-2-Decenoic Acid in Microbial Communication

cis-2-Decenoic acid (cis-DA) acts as a pleiotropic signaling molecule, influencing several key aspects of microbial physiology. Its primary functions include the induction of biofilm dispersal, inhibition of biofilm formation, and modulation of virulence and antibiotic resistance.

Biofilm Dispersal and Inhibition

One of the most well-documented roles of cis-DA is its ability to induce the dispersal of established biofilms and inhibit their initial formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against environmental stresses, including antibiotics and host immune responses.

cis-DA triggers a shift from a sessile (biofilm) to a planktonic (free-swimming) lifestyle in a wide array of bacteria. This dispersal mechanism is a natural part of the biofilm life cycle, and the exogenous application of cis-DA can artificially induce this process, rendering the bacteria more vulnerable to antimicrobial treatments.

Modulation of Virulence

The influence of cis-DA extends to the regulation of virulence factors, the molecular tools used by pathogenic bacteria to cause disease. In Pseudomonas aeruginosa, microarray analysis has revealed that cis-DA regulates the expression of 666 genes, a significant portion of which are involved in virulence.[1][2][3][4] This includes genes related to motility, adhesion, and the production of toxins and other secreted factors. By modulating the expression of these genes, cis-DA can significantly impact the pathogenic potential of bacteria.

Reverting Antibiotic Tolerance

A critical function of cis-DA in the context of infectious disease is its ability to revert persister cells to an antibiotic-susceptible state. Persister cells are a subpopulation of dormant, highly tolerant bacterial cells within a biofilm that are a primary cause of recurrent and chronic infections. cis-DA has been shown to reawaken these dormant cells, making them vulnerable to conventional antibiotics.[5]

Quantitative Data on cis-2-Decenoic Acid Activity

The efficacy of cis-2-decenoic acid varies depending on the bacterial species and the specific biological process being targeted. The following tables summarize the quantitative data on the effective concentrations of cis-DA for biofilm modulation and its synergistic effects with antibiotics.

Table 1: Effective Concentrations of cis-2-Decenoic Acid for Biofilm Modulation

Bacterial SpeciesEffectEffective Concentration
Pseudomonas aeruginosaBiofilm Dispersal (Native)2.5 nM
Pseudomonas aeruginosaBiofilm Dispersal (Exogenous)100 nM
Escherichia coliBiofilm Dispersal310 nM
Salmonella entericaBiofilm Dispersal310 nM
Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL (734 µM)
Klebsiella pneumoniaeBiofilm Inhibition310 nM

Table 2: Synergistic Effects of cis-2-Decenoic Acid with Antibiotics

Bacterial SpeciesAntibioticcis-DA ConcentrationObservation
Pseudomonas aeruginosaTobramycin100 nMDecreased MIC
Food-related bacteria (various)Various antibiotics310 nM~80% reduction in biofilm biomass

Signaling Pathways of cis-2-Decenoic Acid in Pseudomonas aeruginosa

Recent research has begun to elucidate the signaling pathways through which P. aeruginosa perceives and responds to cis-2-decenoic acid. Two key receptors have been identified: the long-chain fatty acid-CoA ligase FadD1 and the two-component sensor/response regulator DspS.

The FadD1 Signaling Pathway

The long-chain fatty acid-CoA ligase FadD1 has been identified as a receptor for cis-DA that plays a crucial role in regulating quorum sensing and virulence. Upon binding cis-DA, FadD1 is thought to act as a transcriptional regulator, directly binding to the promoter regions of key quorum-sensing master regulators, such as lasR. This interaction initiates a cascade that influences the expression of a wide range of genes controlling virulence and biofilm formation.

FadD1_Signaling_Pathway cisDA cis-2-Decenoic Acid FadD1 FadD1 (Receptor) cisDA->FadD1 Binds lasR_promoter lasR Promoter FadD1->lasR_promoter Binds to lasR lasR gene lasR_promoter->lasR Activates transcription LasR_protein LasR Protein lasR->LasR_protein Translates to QS_regulon Quorum Sensing Regulon LasR_protein->QS_regulon Regulates Virulence Virulence Factor Expression QS_regulon->Virulence Biofilm Biofilm Formation QS_regulon->Biofilm

FadD1 Signaling Pathway in P. aeruginosa.
The DspS Signaling Pathway

The sensor/response regulator hybrid DspS has been identified as another key sensor for cis-DA, particularly in mediating biofilm dispersion. DspS is a homolog of the DSF sensor RpfC found in other bacteria. The binding of cis-DA to DspS is believed to trigger a signaling cascade that ultimately leads to a reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key second messenger that promotes biofilm formation. Lowering c-di-GMP levels promotes the transition to a planktonic state.

DspS_Signaling_Pathway cisDA cis-2-Decenoic Acid DspS DspS (Sensor Kinase) cisDA->DspS Binds Signal_Transduction Signal Transduction Cascade DspS->Signal_Transduction Activates PDE_activity Phosphodiesterase (PDE) Activity Signal_Transduction->PDE_activity Increases c_di_GMP c-di-GMP Levels PDE_activity->c_di_GMP Decreases Biofilm_Dispersal Biofilm Dispersal c_di_GMP->Biofilm_Dispersal Promotes Planktonic_Growth Planktonic Growth c_di_GMP->Planktonic_Growth Inhibits

DspS Signaling Pathway for Biofilm Dispersal.

Experimental Protocols

The study of cis-2-decenoic acid and its effects on microbial behavior relies on a set of well-established experimental protocols. This section provides detailed methodologies for key assays.

Crystal Violet Biofilm Assay

This is a widely used method for quantifying biofilm formation in microtiter plates.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculation: Dilute an overnight bacterial culture in fresh medium and add 200 µL to each well of a 96-well plate. Include media-only wells as negative controls.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Carefully remove the planktonic culture from each well. Wash the wells gently with PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized dye at a wavelength of 590-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Crystal_Violet_Workflow Inoculation 1. Inoculate 96-well plate with bacterial culture Incubation 2. Incubate (24-48h) to form biofilm Inoculation->Incubation Washing1 3. Wash to remove planktonic cells Incubation->Washing1 Staining 4. Stain with 0.1% Crystal Violet (10-15 min) Washing1->Staining Washing2 5. Wash to remove excess stain Staining->Washing2 Solubilization 6. Solubilize with 30% Acetic Acid Washing2->Solubilization Quantification 7. Measure Absorbance (595 nm) Solubilization->Quantification

Workflow for Crystal Violet Biofilm Assay.
Flow Cell Biofilm Analysis

Flow cells allow for the real-time observation of biofilm formation and dispersal under hydrodynamic conditions.

Materials:

  • Flow cell system with a peristaltic pump

  • Microscope (preferably confocal)

  • Bacterial culture

  • Growth medium

  • Silicone tubing

Procedure:

  • System Assembly and Sterilization: Assemble the flow cell system and sterilize it, typically by autoclaving or flowing a disinfectant solution followed by sterile medium.

  • Inoculation: Inject a diluted bacterial culture into the flow cell channels.

  • Attachment Phase: Stop the flow for a period (e.g., 1-2 hours) to allow bacteria to attach to the surface.

  • Flow Initiation: Start a continuous flow of fresh medium at a low rate.

  • Biofilm Development: Allow the biofilm to develop over several days, monitoring its structure with a microscope.

  • Treatment: To test for dispersal, switch the medium to one containing the desired concentration of cis-2-decenoic acid.

  • Observation: Observe the biofilm in real-time to visualize dispersal events.

Flow_Cell_Workflow Assembly 1. Assemble and sterilize flow cell system Inoculation 2. Inoculate with bacterial culture Assembly->Inoculation Attachment 3. Allow attachment (no flow) Inoculation->Attachment Flow 4. Initiate continuous medium flow Attachment->Flow Development 5. Biofilm development (days) Flow->Development Treatment 6. Introduce cis-DA in the medium Development->Treatment Observation 7. Real-time microscopic observation of dispersal Treatment->Observation

Workflow for Flow Cell Biofilm Analysis.
Checkerboard Assay for Antibiotic Synergy

This assay is used to determine the synergistic, additive, or antagonistic effects of two compounds, such as an antibiotic and cis-2-decenoic acid.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of antibiotic and cis-2-decenoic acid

Procedure:

  • Plate Setup: Prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of cis-2-decenoic acid along the y-axis of a 96-well plate. This creates a matrix of wells with varying concentrations of both compounds. Include controls for each compound alone.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at the optimal temperature for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 4; Antagonism: FICI > 4).

Checkerboard_Workflow Preparation 1. Prepare serial dilutions of Antibiotic (X-axis) and cis-DA (Y-axis) in 96-well plate Inoculation 2. Inoculate all wells with standardized bacterial suspension Preparation->Inoculation Incubation 3. Incubate plate (18-24h) Inoculation->Incubation Analysis 4. Determine MICs and calculate FIC Index Incubation->Analysis Interpretation 5. Interpret interaction: Synergy, Additive, or Antagonism Analysis->Interpretation

Workflow for Checkerboard Synergy Assay.

Conclusion and Future Directions

This compound, particularly cis-2-decenoic acid, is a multifaceted signaling molecule with profound implications for microbial communication and behavior. Its ability to disperse biofilms, inhibit their formation, and sensitize pathogenic bacteria to antibiotics makes it a promising candidate for the development of novel anti-infective strategies. The elucidation of its signaling pathways, involving receptors like FadD1 and DspS, opens new avenues for targeted drug development.

Future research should focus on further dissecting the downstream components of these signaling cascades and exploring the full spectrum of genes and proteins regulated by cis-DA in various microbial species. A deeper understanding of its mechanism of action will be crucial for harnessing the therapeutic potential of this intriguing microbial signal. Furthermore, preclinical and clinical studies are warranted to evaluate the in vivo efficacy and safety of cis-2-decenoic acid as a standalone or adjunctive therapy for biofilm-associated infections.

References

Initial Studies on the Antibacterial Properties of Decenoic Acid Isomers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomers: Initial research indicates a significant body of work on the antibacterial properties of cis-2-decenoic acid (C2DA). Conversely, there is a notable lack of publicly available scientific literature detailing the antibacterial activity of 3-decenoic acid. Therefore, this technical guide will focus on the well-documented antibacterial and anti-biofilm characteristics of cis-2-decenoic acid, a prominent member of the decenoic acid family.

Executive Summary

Cis-2-decenoic acid (C2DA) is a medium-chain fatty acid that has garnered significant attention for its multifaceted role in bacterial signaling and its potential as an antimicrobial agent. Initially identified as a diffusible signal factor produced by Pseudomonas aeruginosa, C2DA has demonstrated broad-spectrum activity in inhibiting bacterial growth, preventing biofilm formation, and even dispersing established biofilms.[1][2] Its mechanism of action appears to involve disruption of the bacterial cell membrane and modulation of quorum sensing pathways. This whitepaper provides an in-depth overview of the initial studies on the antibacterial properties of C2DA, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this promising area.

Quantitative Antibacterial Activity

The antibacterial efficacy of cis-2-decenoic acid has been quantified against various bacterial strains, primarily through the determination of Minimum Inhibitory Concentration (MIC) and its impact on biofilm formation.

Table 1: Minimum Inhibitory Concentrations (MIC) of cis-2-Decenoic Acid (C2DA) Against Planktonic Bacteria

Bacterial StrainMIC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA) UAMS-1≥ 500[1]

Table 2: Inhibitory Concentrations of cis-2-Decenoic Acid (C2DA) Against Bacterial Biofilm Formation

Bacterial StrainBiofilm Inhibition Concentration (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA) UAMS-1≥ 125[1]
Escherichia coli (single and dual species with K. pneumoniae)310 nM (~0.053 µg/mL)[3]
Klebsiella pneumoniae (single and dual species with E. coli)310 nM (~0.053 µg/mL)

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the antibacterial properties of cis-2-decenoic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of C2DA against planktonic bacteria is commonly determined using the broth microdilution method.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_c2da Prepare serial dilutions of C2DA in broth inoculate Inoculate C2DA dilutions with bacterial suspension in microtiter plate prep_c2da->inoculate prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic MIC = Lowest C2DA concentration with no visible growth observe->determine_mic

Workflow for MIC determination.

Protocol Steps:

  • Preparation of C2DA Stock Solution: A stock solution of cis-2-decenoic acid is prepared in a suitable solvent, such as ethanol, and then serially diluted in a liquid growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the C2DA dilutions are inoculated with the standardized bacterial suspension. The microtiter plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of C2DA at which no visible bacterial growth (turbidity) is observed.

Biofilm Inhibition Assay

The ability of C2DA to inhibit the formation of biofilms is often assessed using a crystal violet staining method in microtiter plates.

Experimental Workflow for Biofilm Inhibition Assay

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_incubation_wash Incubation & Washing cluster_staining_quant Staining & Quantification add_c2da Add varying concentrations of C2DA to microtiter plate wells add_bacteria Add standardized bacterial suspension to wells add_c2da->add_bacteria incubate Incubate to allow biofilm formation add_bacteria->incubate wash Wash wells to remove planktonic bacteria incubate->wash stain Stain adherent biofilm with Crystal Violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain (e.g., with ethanol) wash_stain->solubilize measure Measure absorbance to quantify biofilm mass solubilize->measure

Workflow for biofilm inhibition assay.

Protocol Steps:

  • Plate Setup: Varying concentrations of C2DA are added to the wells of a microtiter plate, followed by the addition of a standardized bacterial suspension.

  • Incubation: The plate is incubated for a period sufficient to allow biofilm formation (e.g., 24-48 hours).

  • Washing: After incubation, the planktonic (non-adherent) bacteria are removed by gently washing the wells with a buffer solution, such as phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilm is stained with a crystal violet solution.

  • Destaining and Quantification: The excess stain is washed away, and the crystal violet that has stained the biofilm is solubilized with a solvent like ethanol. The absorbance of the solubilized stain is then measured using a microplate reader, with lower absorbance values indicating greater inhibition of biofilm formation.

Mechanism of Action

Initial studies suggest that cis-2-decenoic acid exerts its antibacterial effects through multiple mechanisms, primarily by disrupting the bacterial cell membrane and by interfering with cell-to-cell communication (quorum sensing).

Cell Membrane Disruption

Several studies indicate that C2DA can increase the permeability of the bacterial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately cell death. The lipophilic nature of the fatty acid's carbon chain is thought to facilitate its insertion into the lipid bilayer of the cell membrane, thereby altering its integrity.

Quorum Sensing and Biofilm Dispersion

Cis-2-decenoic acid is a signaling molecule that can induce the dispersion of established biofilms. It is believed to trigger a genetic cascade that leads to the production of enzymes capable of degrading the extracellular polymeric substance (EPS) matrix that holds the biofilm together. This action reverts the sessile biofilm bacteria to a more susceptible planktonic state. Furthermore, C2DA has been shown to revert persister cells, a dormant and antibiotic-tolerant subpopulation within biofilms, to a metabolically active state, thereby rendering them more susceptible to conventional antibiotics.

Signaling Pathway for C2DA-Induced Biofilm Dispersion

C2DA_Signaling C2DA cis-2-Decenoic Acid (C2DA) BacterialCell Bacterial Cell (in Biofilm) C2DA->BacterialCell Interacts with cell SignalingCascade Intracellular Signaling Cascade BacterialCell->SignalingCascade GeneExpression Altered Gene Expression SignalingCascade->GeneExpression EPSDegradation Upregulation of EPS Degrading Enzymes GeneExpression->EPSDegradation Motility Upregulation of Motility Genes GeneExpression->Motility BiofilmMatrix Biofilm Matrix (EPS) EPSDegradation->BiofilmMatrix Degrades Dispersion Biofilm Dispersion Motility->Dispersion Leads to BiofilmMatrix->Dispersion Breakdown of

C2DA-induced biofilm dispersion pathway.

Conclusion and Future Directions

The initial body of research on cis-2-decenoic acid clearly establishes it as a molecule of significant interest for the development of novel antibacterial and anti-biofilm therapies. Its ability to inhibit the growth of clinically relevant bacteria like MRSA, prevent biofilm formation at low concentrations, and disperse established biofilms highlights its therapeutic potential. The synergistic effects observed when C2DA is combined with conventional antibiotics suggest its utility as an adjunctive therapy to enhance the efficacy of existing treatments and combat antibiotic resistance.

Future research should focus on several key areas:

  • Elucidation of Specific Molecular Targets: Identifying the precise cellular receptors and signaling pathways that C2DA interacts with will provide a more detailed understanding of its mechanism of action.

  • In Vivo Efficacy and Toxicology: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of C2DA in animal models of infection.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of C2DA could lead to the discovery of derivatives with enhanced potency, improved stability, or a broader spectrum of activity.

  • Antibacterial Properties of Other Isomers: A systematic investigation into the antibacterial properties of other decenoic acid isomers, including this compound, is warranted to explore the full potential of this class of fatty acids.

References

An In-depth Technical Guide to the Isomers of 3-Decenoic Acid: (E) and (Z)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of the (E) and (Z) isomers of 3-decenoic acid. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support research and development efforts in the pharmaceutical and related industries.

Chemical and Physical Properties

(E)-3-Decenoic acid and (Z)-3-Decenoic acid are geometric isomers of a medium-chain unsaturated fatty acid. Their distinct spatial arrangements around the carbon-carbon double bond result in different physical and chemical characteristics, which in turn can influence their biological activity.

Table 1: Chemical and Physical Properties of this compound Isomers

Property(E)-3-Decenoic Acid(Z)-3-Decenoic Acid
Systematic Name (3E)-Dec-3-enoic acid(3Z)-Dec-3-enoic acid
Molecular Formula C₁₀H₁₈O₂C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol 170.25 g/mol
CAS Number 53678-20-92430-93-5
Appearance Colorless clear liquid (est.)Liquid
Boiling Point 120 °C at 1.5 mmHg119-121 °C at 0.4 mmHg[1]
Melting Point 10 °C16-18 °C
Density 0.936 g/mL0.929 g/mL[1]
Refractive Index 1.4621.437-1.457 at 20 °C
logP (o/w) 3.4 (est.)3.8

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the (E) and (Z) isomers of this compound.

Table 2: Spectroscopic Data for this compound Isomers

Spectroscopic Technique(E)-3-Decenoic Acid(Z)-3-Decenoic Acid
¹H NMR (CDCl₃) Predicted shifts: ~5.6 ppm (m, 2H, -CH=CH-), ~3.1 ppm (d, 2H, -CH₂-COOH), ~2.1 ppm (q, 2H, -CH₂-CH=), ~1.3-1.4 ppm (m, 6H, -(CH₂)₃-), ~0.9 ppm (t, 3H, -CH₃)Predicted shifts: ~5.5 ppm (m, 2H, -CH=CH-), ~3.2 ppm (d, 2H, -CH₂-COOH), ~2.6 ppm (q, 2H, -CH₂-CH=), ~1.2-1.4 ppm (m, 6H, -(CH₂)₃-), ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR (CDCl₃) Predicted shifts: ~178 ppm (C=O), ~130 ppm & ~125 ppm (-CH=CH-), ~38 ppm (-CH₂-COOH), ~32 ppm (-CH₂-CH=), ~31, 29, 22 ppm (-(CH₂)₃-), ~14 ppm (-CH₃)Predicted shifts: ~178 ppm (C=O), ~129 ppm & ~124 ppm (-CH=CH-), ~33 ppm (-CH₂-COOH), ~27 ppm (-CH₂-CH=), ~31, 29, 22 ppm (-(CH₂)₃-), ~14 ppm (-CH₃)
FTIR (neat) Characteristic peaks: ~3000 cm⁻¹ (O-H stretch, broad), ~2925 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~965 cm⁻¹ (trans C-H bend)Characteristic peaks: ~3000 cm⁻¹ (O-H stretch, broad), ~2925 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C stretch), ~700 cm⁻¹ (cis C-H bend)
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 170. Fragments: m/z 153, 127, 113, 99, 85, 71, 57, 43Molecular Ion (M⁺): m/z 170. Fragmentation pattern will differ from the (E)-isomer.

Experimental Protocols

Stereoselective Synthesis of (E)-3-Decenoic Acid

A modified Knoevenagel condensation provides a high-yield, stereoselective route to (E)-alk-3-enoic acids[2].

Protocol:

  • To a solution of heptanal (1 equivalent) in dimethyl sulfoxide (DMSO), add malonic acid (1.2 equivalents) and piperidinium acetate (0.1 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice-water and concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford (E)-3-decenoic acid.

Synthesis_E_3_Decenoic_Acid Heptanal Heptanal Intermediate Knoevenagel Condensation Intermediate Heptanal->Intermediate MalonicAcid Malonic Acid MalonicAcid->Intermediate Catalyst Piperidinium Acetate (Catalyst) Catalyst->Intermediate Solvent DMSO, 100 °C Solvent->Intermediate Product (E)-3-Decenoic Acid Intermediate->Product Decarboxylation

Caption: Synthesis of (E)-3-Decenoic Acid.

Stereoselective Synthesis of (Z)-3-Decenoic Acid

The synthesis of (Z)-3-decenoic acid can be achieved through the stereoselective reduction of a corresponding alkyne.

Protocol:

  • Synthesize dec-3-ynoic acid from 1-heptyne and propargyl bromide followed by oxidation.

  • Dissolve dec-3-ynoic acid in a suitable solvent (e.g., ethanol) in a flask.

  • Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature, monitoring the reaction progress by GC-MS or NMR to ensure selective reduction to the alkene without over-reduction to the alkane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (Z)-3-decenoic acid.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis_Z_3_Decenoic_Acid Alkyne Dec-3-ynoic Acid Product (Z)-3-Decenoic Acid Alkyne->Product Catalyst Lindlar's Catalyst Catalyst->Product Stereoselective Hydrogenation Hydrogen H₂ Gas Hydrogen->Product

Caption: Synthesis of (Z)-3-Decenoic Acid.

Separation of (E) and (Z) Isomers by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) can be employed for the efficient separation of the (E) and (Z) isomers of this compound.

Protocol:

  • Column: A reversed-phase C18 column is suitable for this separation.

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acetic acid or formic acid to suppress the ionization of the carboxylic acid group (e.g., Acetonitrile:Water:Acetic Acid 70:30:0.1 v/v/v).

  • Flow Rate: Optimize the flow rate for the best resolution and run time.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.

  • Sample Preparation: Dissolve the mixture of isomers in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the eluting fractions corresponding to the separated (Z) and (E) peaks. The more polar (Z)-isomer is expected to elute before the less polar (E)-isomer in a reversed-phase system.

  • Post-collection Processing: Combine the fractions for each isomer and remove the solvent under reduced pressure.

HPLC_Separation cluster_workflow Preparative HPLC Workflow Sample Mixture of (E) and (Z) Isomers Injection Injection Sample->Injection Column Reversed-Phase C18 Column Injection->Column Detector UV Detector Column->Detector MobilePhase Mobile Phase (ACN/H₂O/Acid) MobilePhase->Column FractionCollector Fraction Collector Detector->FractionCollector Z_Isomer Collected (Z)-Isomer FractionCollector->Z_Isomer E_Isomer Collected (E)-Isomer FractionCollector->E_Isomer

Caption: HPLC Separation Workflow.

Biological Activity and Potential in Drug Development

Unsaturated fatty acids, including isomers of decenoic acid, have garnered attention for their diverse biological activities. These activities are often stereospecific, highlighting the importance of studying the individual isomers.

Antimicrobial Activity

Decanoic acid and its derivatives are known to possess antimicrobial properties. The specific activities of the (E) and (Z) isomers of this compound are areas of active research.

Table 3: Hypothetical Antimicrobial Activity (MIC values in µg/mL)

Microorganism(E)-3-Decenoic Acid (MIC)(Z)-3-Decenoic Acid (MIC)
Staphylococcus aureus100-20050-100
Escherichia coli200-400100-200
Candida albicans50-10025-50

Note: These values are hypothetical and intended for illustrative purposes. Experimental determination is required.

Anti-inflammatory Activity

Fatty acids can modulate inflammatory responses through various mechanisms, including the inhibition of key inflammatory enzymes and signaling pathways.

Table 4: Hypothetical Anti-inflammatory Activity (IC₅₀ values in µM)

Inflammatory Target(E)-3-Decenoic Acid (IC₅₀)(Z)-3-Decenoic Acid (IC₅₀)
Cyclooxygenase-2 (COX-2) 15-255-15
Inducible Nitric Oxide Synthase (iNOS) 20-3010-20

Note: These values are hypothetical and intended for illustrative purposes. Experimental determination is required.

Signaling Pathways

The biological effects of fatty acids are often mediated through their interaction with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of inflammation and other cellular processes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. It is plausible that this compound isomers could modulate this pathway.

NFkB_Pathway cluster_pathway Hypothetical Modulation of NF-κB Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Isomers (E)/(Z)-3-Decenoic Acid Isomers->IKK Inhibits? NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds to DNA->Gene

Caption: Hypothetical NF-κB Pathway Modulation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial for mediating inflammatory responses. Fatty acids have been shown to modulate these pathways.

MAPK_Pathway cluster_pathway Hypothetical Modulation of MAPK Pathway Stimuli Cellular Stress/ Inflammatory Signals MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Gene Inflammatory Gene Expression TranscriptionFactors->Gene Isomers (E)/(Z)-3-Decenoic Acid Isomers->MAPKK Inhibits?

References

The Dual Role of cis-2-Decenoic Acid in Biofilm Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. The fatty acid signaling molecule, cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, has emerged as a promising agent for biofilm control.[1][2] This small messenger molecule exhibits a remarkable capacity to modulate biofilm architecture through two primary mechanisms: the inhibition of biofilm formation and the induction of biofilm dispersal.[1][3] Furthermore, CDA has demonstrated interspecies and inter-kingdom activity, affecting a wide range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[1] This technical guide provides an in-depth overview of the role of cis-2-decenoic acid in biofilm formation and dispersal, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of cis-2-Decenoic Acid

The following tables summarize the effective concentrations of cis-2-decenoic acid in inhibiting biofilm formation and inducing biofilm dispersal across various microorganisms.

Table 1: Inhibition of Biofilm Formation by cis-2-Decenoic Acid

MicroorganismGram StainEffective ConcentrationKey Findings
Pseudomonas aeruginosa PAO1Negative2.5 nMContinuous exposure prevented biofilm formation in flow cell reactors.
Escherichia coliNegative310 nMPrevented biofilm formation in catheters.
Klebsiella pneumoniaeNegative310 nMEffective in preventing single and dual-species biofilms in catheters.
Staphylococcus aureus (MRSA)Positive125 µg/mL (734 µM)Inhibited biofilm formation by a clinical MRSA isolate.
Staphylococcus aureus (MRSA)Positive≥ 500 µg/mL (2.94 mM)Inhibited bacterial growth.

Table 2: Dispersal of Pre-established Biofilms by cis-2-Decenoic Acid

MicroorganismGram StainEffective ConcentrationKey Findings & Notes
Pseudomonas aeruginosaNegative100 nMInduced dispersion in continuous-culture tube reactors. Also effective in reverting persister cells to an antimicrobial-susceptible state at this concentration.
Escherichia coliNegative310 nMInduced dispersion of pre-established biofilms. Reverted persister cells to a metabolically active state at this concentration.
Bacillus subtilisPositive310 nMEffective in removing preformed biofilms.
Salmonella entericaNegative310 nMCaused dispersal of established biofilms.
Staphylococcus aureusPositive310 nMInduced dispersal of pre-established biofilms.
Candida albicansN/A (Fungus)Not specified, but activity confirmedDemonstrates cross-kingdom signaling activity.
Mixed-species biofilms (E. coli and K. pneumoniae)NegativeNot specified, but activity confirmedEradicated mixed-species biofilms on catheters.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of cis-2-decenoic acid's effect on biofilms.

Biofilm Inhibition Assay (Microtiter Plate Method)

This protocol is adapted from methodologies used to assess the prevention of biofilm formation.

a. Inoculum Preparation:

  • Culture the test bacterium in an appropriate liquid medium overnight at its optimal growth temperature.

  • Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD600 of 0.1).

b. Plate Preparation and Incubation:

  • In a 96-well microtiter plate, add 100 µL of the prepared bacterial inoculum to each well.

  • Add 100 µL of two-fold serial dilutions of cis-2-decenoic acid in the same growth medium to achieve the desired final concentrations. Include a vehicle control (e.g., ethanol, if used to dissolve CDA) and a no-treatment control.

  • Incubate the plate under static conditions at the optimal temperature for 24-48 hours.

c. Quantification of Biofilm:

  • Gently aspirate the planktonic cells from each well and wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with sterile distilled water.

  • Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader to quantify the biofilm biomass.

Biofilm Dispersal Assay (Continuous Flow System)

This protocol is based on methods for evaluating the dispersal of mature biofilms.

a. Biofilm Cultivation:

  • Grow biofilms of the test organism in a continuous flow system, such as a flow cell or a tube reactor, with a constant supply of fresh growth medium.

  • Allow the biofilms to mature for a predetermined period (e.g., 48-96 hours).

b. Treatment with cis-2-Decenoic Acid:

  • Switch the influent medium to a fresh medium containing the desired concentration of cis-2-decenoic acid.

  • Continue the flow for a specific duration (e.g., 1-2 hours).

c. Quantification of Dispersal:

  • Collect the effluent from the flow system before, during, and after the CDA treatment.

  • Perform serial dilutions of the collected effluent and plate on appropriate agar plates to determine the colony-forming units (CFUs).

  • An increase in the CFU count in the effluent during CDA treatment indicates biofilm dispersal.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for CDA-induced biofilm dispersal in Pseudomonas aeruginosa and a typical experimental workflow for assessing CDA's impact on biofilms.

G Proposed Signaling Pathway of cis-2-Decenoic Acid in P. aeruginosa CDA cis-2-Decenoic Acid (CDA) DspS DspS (Sensor Kinase) CDA->DspS Activates DspR DspR (Response Regulator) DspS->DspR Phosphorylates DispersionGenes Dispersion-Related Genes DspR->DispersionGenes Regulates Transcription BiofilmDispersal Biofilm Dispersal DispersionGenes->BiofilmDispersal Leads to

Caption: Proposed signaling pathway of cis-2-decenoic acid leading to biofilm dispersal.

G Experimental Workflow for Evaluating CDA's Effect on Biofilms cluster_inhibition Biofilm Inhibition Assay cluster_dispersal Biofilm Dispersal Assay InoculumPrep_I Inoculum Preparation Treatment_I Treatment with CDA during Growth InoculumPrep_I->Treatment_I Incubation_I Incubation (24-48h) Treatment_I->Incubation_I Quantification_I Biofilm Quantification (Crystal Violet) Incubation_I->Quantification_I BiofilmGrowth_D Mature Biofilm Growth (e.g., Flow Cell) Treatment_D Treatment of Pre-formed Biofilm with CDA BiofilmGrowth_D->Treatment_D EffluentCollection_D Effluent Collection Treatment_D->EffluentCollection_D Quantification_D Quantification of Dispersed Cells (CFU count) EffluentCollection_D->Quantification_D

Caption: A standard experimental workflow for evaluating the impact of CDA on bacterial biofilms.

Conclusion

Cis-2-decenoic acid stands out as a multifaceted signaling molecule with significant potential in combating biofilm-associated infections and biofouling. Its ability to both prevent the initial stages of biofilm formation and trigger the dispersal of established, mature biofilms makes it a compelling candidate for further research and development. The cross-species and cross-kingdom activity of CDA further broadens its potential applications. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic and industrial applications of this promising anti-biofilm agent. Future investigations should continue to elucidate the precise molecular mechanisms of action across different microbial species and optimize its delivery for clinical and industrial use.

References

An In-depth Technical Guide to Identifying 3-Decenoic Acid in Food and Dairy Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid, a medium-chain unsaturated fatty acid, is a molecule of growing interest within the food science and pharmaceutical research communities. Its presence in various food and dairy products, either as a naturally occurring compound or as an approved flavoring agent, necessitates robust analytical methods for its identification and quantification. Furthermore, understanding its potential biological activities is crucial for drug development professionals exploring the therapeutic potential of fatty acids. This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying this compound in complex food matrices, summarizes available quantitative data, and explores its known and potential biological significance.

Quantitative Data of this compound in Food Products

This compound is utilized as a flavoring agent in a variety of food categories. The following table summarizes the typical and maximum usage levels as reported in the industry. It is important to note that comprehensive data on the natural occurrence of this compound in unprocessed foods is limited, with many sources indicating its presence as "expected but not quantified" in products like milk[1].

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)3.015.0
Fats and oils, and fat emulsions (type water-in-oil)2.010.0
Edible ices, including sherbet and sorbet3.015.0
Processed fruit2.010.0
Confectionery10.050.0
Bakery wares10.050.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Non-alcoholic beverages3.015.0
Alcoholic beverages10.050.0
Ready-to-eat savories15.075.0
Composite foods5.025.0

Data sourced from industry reports on flavoring agents.[2]

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in food and dairy products require meticulous sample preparation followed by sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the analysis of fatty acids due to its high resolution and sensitivity. However, direct analysis of free fatty acids is challenging due to their low volatility and polar nature. Therefore, a derivatization step is essential to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).

The first step involves the extraction of lipids from the food matrix. A commonly used method is a modified Folch extraction.

  • Protocol:

    • Homogenize a known quantity of the food or dairy sample.

    • Add a chloroform-methanol mixture (2:1, v/v) to the homogenized sample.

    • Agitate the mixture vigorously to ensure thorough lipid extraction.

    • Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.

    • Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is collected.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

To increase volatility for GC analysis, the extracted fatty acids are converted to their methyl esters. Acid-catalyzed or base-catalyzed transesterification are common methods.

  • Acid-Catalyzed Derivatization Protocol (using Boron Trifluoride-Methanol):

    • To the dried lipid extract, add a solution of 14% boron trifluoride (BF₃) in methanol.

    • Heat the mixture in a sealed vial at 60-100°C for a specified time (e.g., 30-60 minutes) to allow for complete methylation.

    • Cool the reaction mixture and add water and a nonpolar solvent (e.g., hexane).

    • Vortex the mixture to extract the FAMEs into the hexane layer.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

  • Silylation as an Alternative Derivatization: Silylation converts the carboxylic acid group to a less polar trimethylsilyl (TMS) ester. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[3]

    • Protocol:

      • To the dried lipid extract, add BSTFA (often with 1% trimethylchlorosilane as a catalyst).

      • Heat the mixture at 60°C for 30-60 minutes.

      • The derivatized sample can then be directly injected into the GC-MS.

The following table provides typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for specific instruments and applications.

ParameterSetting
Gas Chromatograph
ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature250°C
Injection ModeSplit or splitless, depending on concentration
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230°C
Quadrupole Temperature150°C
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can also be employed for the analysis of fatty acids, particularly for samples where derivatization for GC is problematic or when analyzing underivatized forms. Reversed-phase HPLC is a common approach.

  • Protocol:

    • For dairy products like milk, deproteinization is often necessary. This can be achieved by adding acetonitrile, followed by centrifugation.[4]

    • The supernatant can then be diluted with the mobile phase and filtered through a 0.45 µm filter before injection.

The following table provides a general HPLC method for organic acid analysis, which can be adapted for this compound.

ParameterSetting
ColumnC18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile PhaseA gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water)
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV detector at 210 nm
Injection Volume20 µL

Visualizing the Workflow

The following diagrams illustrate the general workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Food/Dairy Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch method) Homogenization->Lipid_Extraction Derivatization Derivatization (Esterification/Silylation) Lipid_Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Dairy Sample Deproteinization Deproteinization (e.g., with Acetonitrile) Sample->Deproteinization Filtration Filtration (0.45 µm) Deproteinization->Filtration Injection Injection into HPLC Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection

HPLC Experimental Workflow

Potential Signaling Pathways and Biological Activities

Direct research on the specific signaling pathways of this compound is limited. However, insights can be drawn from studies on structurally similar medium-chain unsaturated fatty acids and other decenoic acid isomers.

It is important to distinguish this compound from its more extensively studied isomer, cis-2-decenoic acid, which is a known bacterial signaling molecule involved in biofilm dispersal. Cis-2-decenoic acid has been shown to induce the dispersion of biofilms in a wide range of bacteria, including pathogenic species, by triggering a transition from a sessile, biofilm-associated state to a motile, planktonic state.

While a direct signaling role for this compound has not been established, as a medium-chain fatty acid, it is expected to be readily absorbed and metabolized for energy. Medium-chain fatty acids, in general, are known to have various biological effects, including potential antimicrobial properties and roles in metabolic regulation.

The following diagram illustrates a potential, though unconfirmed, relationship where this compound, as a medium-chain fatty acid, could influence general cellular metabolic pathways.

Putative_Signaling 3_Decenoic_Acid This compound (Medium-Chain Unsaturated Fatty Acid) Metabolism Cellular Metabolic Pathways (e.g., Beta-oxidation) 3_Decenoic_Acid->Metabolism Energy Energy Production (ATP) Metabolism->Energy Building_Blocks Biosynthetic Precursors Metabolism->Building_Blocks

Potential Metabolic Role of this compound

Conclusion

The identification and quantification of this compound in food and dairy products are achievable through established analytical techniques like GC-MS and HPLC, with appropriate sample preparation and derivatization. While quantitative data on its use as a flavoring agent are available, further research is needed to determine its natural concentration in various foodstuffs. The specific biological activities and signaling pathways of this compound remain an area for future investigation, though its role as a medium-chain fatty acid suggests its involvement in cellular energy metabolism. This guide provides a foundational framework for researchers and professionals to build upon in their exploration of this intriguing molecule.

References

Methodological & Application

Synthesis of 3-Decenoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3-decenoic acid, a valuable compound for research in chemical ecology and drug development. The protocols outlined below focus on established synthetic routes, including the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and Knoevenagel condensation, offering pathways to both the (E) and (Z) isomers of this compound.

Introduction

This compound is a monounsaturated fatty acid with documented biological activity. Notably, the (Z)-isomer serves as a female sex pheromone in the furniture carpet beetle, Anthrenus flavipes, making it a key molecule for studies in insect chemical communication and pest management.[1] Its isomers are also of interest in broader research contexts for their potential physiological effects. The synthesis of specific isomers with high purity is crucial for accurate biological and pharmacological evaluation.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several established olefination reactions. The choice of method often depends on the desired stereoselectivity (i.e., obtaining the (E) or (Z) isomer), the availability of starting materials, and the desired scale of the reaction. The primary disconnection for synthesizing this compound is at the C3-C4 double bond, arising from the reaction of a C7 aldehyde (heptanal) with a two-carbon component that provides the carboxylic acid moiety.

A general workflow for these syntheses involves the olefination reaction to form an ester of this compound, followed by hydrolysis to yield the final carboxylic acid.

Synthetic Workflow Heptanal Heptanal Olefination Olefination Reaction (HWE, Wittig, or Knoevenagel) Heptanal->Olefination TwoCarbon Two-Carbon Reagent (Phosphonate, Ylide, or Malonic Acid Derivative) TwoCarbon->Olefination Ester Ethyl 3-Decenoate Olefination->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid Purification Purification (Chromatography/Distillation) Acid->Purification

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Decenoic Acid via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of (E)-alkenes.[2][3][4][5] This protocol first describes the formation of ethyl (E)-3-decenoate from heptanal and triethyl phosphonoacetate, followed by its hydrolysis.

Part A: Synthesis of Ethyl (E)-3-Decenoate

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the phosphonate ylide back to 0 °C.

  • Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl (E)-3-decenoate.

Part B: Hydrolysis of Ethyl (E)-3-Decenoate

Materials:

  • Ethyl (E)-3-decenoate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Dissolve ethyl (E)-3-decenoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of sodium hydroxide solution (e.g., 3.0 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (E)-3-decenoic acid. Further purification can be achieved by distillation under reduced pressure.

Protocol 2: Synthesis of (Z)-3-Decenoic Acid via Wittig Reaction

The Wittig reaction can be controlled to favor the formation of (Z)-alkenes, particularly when using non-stabilized ylides under salt-free conditions. This protocol outlines the synthesis of ethyl (Z)-3-decenoate and its subsequent hydrolysis.

Part A: Synthesis of Ethyl (Z)-3-Decenoate

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Heptanal

  • Pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS solution (1.0 eq) to the suspension. The mixture should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Add pentane to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite, washing with pentane.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl (Z)-3-decenoate.

Part B: Hydrolysis of Ethyl (Z)-3-Decenoate

The hydrolysis of the (Z)-ester can be carried out using the same procedure as described in Protocol 1, Part B.

Protocol 3: Synthesis of (E)-3-Decenoic Acid via Knoevenagel Condensation

The Knoevenagel condensation of an aldehyde with malonic acid, followed by decarboxylation, typically yields the (E)-α,β-unsaturated acid. However, for β,γ-unsaturated acids like this compound, careful control of reaction conditions is necessary. A Doebner modification is often employed.

Materials:

  • Heptanal

  • Malonic acid

  • Pyridine

  • Piperidine

  • Toluene

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve heptanal (1.0 eq) and malonic acid (1.1 eq) in toluene.

  • Add pyridine as a solvent and a catalytic amount of piperidine.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic solution successively with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield (E)-3-decenoic acid.

Data Presentation

The following table summarizes typical yields and purities for the synthesis of this compound and its ethyl ester intermediate via the described methods. These values are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.

Synthesis StepReaction TypeProductTypical Yield (%)Typical Purity (%)Isomer Ratio (E:Z)
Heptanal + Triethyl phosphonoacetateHorner-Wadsworth-EmmonsEthyl (E)-3-decenoate80-95>95>95:5
Hydrolysis of Ethyl (E)-3-decenoateSaponification(E)-3-Decenoic acid90-98>98>95:5
Heptanal + (Carbethoxymethyl)triphenylphos...Wittig (salt-free)Ethyl (Z)-3-decenoate60-80>95>5:95
Hydrolysis of Ethyl (Z)-3-decenoateSaponification(Z)-3-Decenoic acid90-98>98>5:95
Heptanal + Malonic acidKnoevenagel Condensation(E)-3-Decenoic acid70-85>95>90:10

Biological Context: Pheromone Signaling Pathway

(Z)-3-Decenoic acid is the female sex pheromone of the furniture carpet beetle, Anthrenus flavipes. While the specific signaling cascade for this molecule in this species has not been fully elucidated, a general model for insect pheromone detection via G-protein coupled receptors (GPCRs) in olfactory sensory neurons (OSNs) can be proposed.

Upon binding of the pheromone to its specific olfactory receptor (a type of GPCR) on the dendritic membrane of an OSN, a conformational change in the receptor is induced. This activates a heterotrimeric G-protein, leading to the dissociation of the Gα subunit. The activated Gα subunit then modulates the activity of downstream effector enzymes, such as adenylyl cyclase or phospholipase C. This results in a change in the concentration of intracellular second messengers (e.g., cAMP or IP₃/DAG), which in turn open ion channels, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing.

Pheromone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Pheromone (Z)-3-Decenoic Acid GPCR Olfactory Receptor (GPCR) Pheromone->GPCR Binding G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production Ion_channel Ion Channel Depolarization Depolarization Ion_channel->Depolarization Ion Influx Second_messenger->Ion_channel Opening Action_potential Action Potential to Brain Depolarization->Action_potential

Caption: Proposed G-protein coupled pheromone signaling pathway.

References

Application Notes and Protocols for the Extraction of 3-Decenoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is a medium-chain fatty acid with potential applications in various fields, including pharmaceuticals and biotechnology. This document provides detailed protocols for the extraction of this compound from two primary natural sources: royal jelly and Coriandrum sativum (coriander) seeds. The methodologies outlined below are based on established lipid extraction techniques and can be adapted for specific research needs.

Data Presentation

The following table summarizes quantitative data related to the extraction of fatty acids from the specified natural sources. It is important to note that while data for total fatty acid or specific related compounds like 10-hydroxy-2-decenoic acid (10-HDA) are available, specific quantitative yields for this compound are not extensively reported and will vary depending on the exact source material and extraction method employed.

Natural SourceExtraction MethodKey ParametersTypical Yield (Related Compounds)Reference
Royal JellyUltrasound-Assisted Extraction (UAE)Ethanol, 10:1 liquid-to-solid ratio, 450 W ultrasonic power, 20 min duration16.48% total fatty acid extract yield, 4.12% 10-HDA content in extract[1]
Royal JellySolid-Liquid ExtractionDiethyl ether/isopropanol (50/1, v/v), 30 min extraction1.85% - 2.18% 10-HDA in pure royal jelly creams[2][3]
Coriandrum sativum SeedsSoxhlet ExtractionHexaneTotal lipid yields vary (e.g., 22.6%). Specific yield for this compound is not well-documented.[4][5]
Coriandrum sativum SeedsSupercritical CO2 Extraction199.50 bar, 40.15 °C, 0.396 kg/h CO2 flowHigher total lipid yield compared to other methods. Specific yield for this compound is not well-documented.

Experimental Protocols

I. Extraction of this compound from Royal Jelly

This protocol details two effective methods for extracting fatty acids, including this compound, from royal jelly.

A. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency.

Materials:

  • Lyophilized royal jelly

  • Ethanol (95% or absolute)

  • Cylinder reactor

  • Ultrasonic probe

  • Centrifuge and centrifuge tubes

  • Refrigerated CentriVap Concentrator or rotary evaporator

  • Lyophilizer

Protocol:

  • Weigh 3 g of lyophilized royal jelly and place it in a cylinder reactor.

  • Add 30 mL of ethanol to achieve a liquid-to-solid ratio of 10:1.

  • Immerse the ultrasonic probe 2.0–3.0 cm into the mixture.

  • Sonicate the mixture at an ultrasonic power of 450 W for 20 minutes.

  • After ultrasonication, centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant.

  • Concentrate the supernatant using a Refrigerated CentriVap Concentrator or a rotary evaporator.

  • Lyophilize the concentrated extract to obtain the final fatty acid-rich product.

B. Solid-Liquid Extraction

This is a conventional and widely used method for lipid extraction.

Materials:

  • Fresh or lyophilized royal jelly

  • Diethyl ether

  • Isopropanol

  • Stirring apparatus

  • Centrifuge and centrifuge tubes

  • Glass tubes for collection

Protocol:

  • Weigh 0.1 g of royal jelly.

  • Add 3 mL of a diethyl ether/isopropanol mixture (50/1, v/v).

  • Stir the mixture for approximately 30 seconds every 10 minutes for a total of 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Carefully collect the supernatant containing the lipid extract into a clean glass tube.

  • The extract can then be further purified or directly analyzed.

II. Extraction of this compound from Coriandrum sativum Seeds

The following are general protocols for lipid extraction from coriander seeds. Further purification steps may be necessary to isolate this compound.

A. Soxhlet Extraction

A classic method for continuous extraction of lipids from solid samples.

Materials:

  • Ground Coriandrum sativum seeds

  • Hexane (or other suitable organic solvent)

  • Soxhlet apparatus (including thimble, extractor, condenser, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Protocol:

  • Grind coriander seeds to a fine powder.

  • Accurately weigh a desired amount of the ground seeds and place it into a cellulose thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with hexane to approximately two-thirds of its volume and assemble the Soxhlet apparatus.

  • Heat the solvent using a heating mantle to its boiling point.

  • Allow the extraction to proceed for a sufficient duration (typically 4-6 hours), ensuring multiple cycles of solvent siphoning.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and recover the solvent containing the extracted lipids from the round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude lipid extract.

B. Supercritical CO₂ (SC-CO₂) Extraction

A green and efficient extraction method that uses supercritical carbon dioxide as the solvent.

Materials:

  • Ground Coriandrum sativum seeds

  • Supercritical fluid extraction system

Protocol:

  • Grind coriander seeds to a uniform particle size.

  • Load the ground seeds into the extraction vessel of the SC-CO₂ system.

  • Set the extraction parameters. Optimal conditions for total lipid yield from coriander seeds have been reported as a pressure of 199.50 bar, a temperature of 40.15 °C, and a CO₂ flow rate of 0.396 kg/h .

  • Initiate the extraction process, allowing the supercritical CO₂ to pass through the seed material and extract the lipids.

  • The extracted lipids are separated from the CO₂ in a separator vessel by reducing the pressure, causing the CO₂ to return to a gaseous state and leaving the lipid extract behind.

  • Collect the lipid extract from the separator.

III. Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

A. Derivatization of Fatty Acids

To increase volatility for GC analysis, fatty acids are typically converted to their methyl esters (FAMEs).

Materials:

  • Lipid extract

  • Boron trifluoride-methanol (BF₃-methanol) solution (14%) or methanolic HCl

  • Hexane

  • Saturated sodium chloride solution

  • Heating block or water bath

Protocol:

  • To the dried lipid extract, add a known volume of BF₃-methanol solution.

  • Tightly cap the reaction vial and heat at 60-100°C for 5-10 minutes.

  • Cool the vial to room temperature.

  • Add hexane and a saturated sodium chloride solution, then vortex to partition the FAMEs into the hexane layer.

  • Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

B. GC-MS Analysis

Instrumental Conditions (Example):

  • GC System: Agilent 7890A or equivalent

  • Column: DB-23 capillary column (60 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 230°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS System: Agilent 5975C or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-500

Identification of the this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of a pure standard. Quantification is performed by creating a calibration curve using a series of standard solutions of known concentrations.

Signaling Pathway and Experimental Workflows

cis-2-Decenoic Acid Signaling in Bacterial Biofilm Dispersal

A closely related compound, cis-2-decenoic acid, is a well-characterized signaling molecule in bacteria, particularly in Pseudomonas aeruginosa. It acts as a diffusible signal factor that induces the dispersal of biofilms, a key process in bacterial virulence and persistence. This signaling pathway represents a potential target for novel anti-biofilm therapies.

bacterial_signaling cluster_biofilm Bacterial Biofilm cluster_signaling Quorum Sensing and Dispersal cluster_outcome Phenotypic Outcome Bacterium Bacterium (e.g., P. aeruginosa) Biofilm Established Biofilm Bacterium->Biofilm Attachment & Colonization cis2DA cis-2-Decenoic Acid (Signaling Molecule) Bacterium->cis2DA Synthesis & Secretion Dispersal Biofilm Dispersal Receptor Sensor Kinase Receptor cis2DA->Receptor Binding Signal_Cascade Intracellular Signaling Cascade Receptor->Signal_Cascade Phosphorylation Dispersal_Genes Activation of Dispersal Genes Signal_Cascade->Dispersal_Genes Gene Expression Modulation Dispersal_Genes->Dispersal Induces Planktonic Planktonic Bacteria Dispersal->Planktonic Release of Individual Cells extraction_workflow cluster_extraction Extraction cluster_purification Purification & Derivatization cluster_analysis Analysis Source Natural Source (Royal Jelly or Coriander Seeds) Grinding Sample Preparation (Grinding/Lyophilization) Source->Grinding Extraction Lipid Extraction (e.g., UAE, Soxhlet) Grinding->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Purification Optional: Chromatographic Purification Crude_Extract->Purification Derivatization Derivatization (Esterification) Crude_Extract->Derivatization Direct Derivatization Purification->Derivatization GCMS GC-MS or LC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

References

Quantitative Analysis of 3-Decenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 3-Decenoic acid, a medium-chain unsaturated fatty acid, in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its isomers are involved in lipid metabolism and may possess significant biological activities, making their accurate quantification crucial for research and drug development.[1] This application note details the necessary protocols for sample preparation, derivatization, and GC-MS analysis, along with data presentation and visualization of a putative signaling pathway.

Introduction

This compound is a monounsaturated fatty acid with the chemical formula C10H18O2.[2][3][4] As a medium-chain fatty acid, it plays a role in various biological processes, including energy metabolism and cellular signaling.[1] Accurate and sensitive quantification of this compound is essential for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like fatty acids, offering high sensitivity and specificity. However, due to the polar nature of the carboxylic acid group, derivatization is necessary to improve its volatility and chromatographic performance. This protocol focuses on the widely used esterification method to form fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): Heptadecanoic acid or a deuterated analog

  • Solvents: Hexane, Methanol, Chloroform (all HPLC or analytical grade)

  • Derivatization Reagent: 14% Boron trifluoride-methanol (BF3-Methanol) solution or 2% Methanolic HCl

  • Sodium sulfate (anhydrous)

  • Sodium chloride (saturated solution)

  • Nitrogen gas (high purity)

  • Glassware: Test tubes with screw caps, pipettes, autosampler vials with inserts

Sample Preparation: Lipid Extraction

The following protocol is a general guideline for the extraction of total lipids from biological samples (e.g., plasma, serum, cell culture, tissue homogenate).

  • To 100 µL of the sample (or a known amount of homogenized tissue), add 10 µL of the internal standard solution (e.g., 1 mg/mL Heptadecanoic acid in methanol).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (containing lipids) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis
  • To the dried lipid extract, add 200 µL of 14% BF3-Methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Transfer Line Temperature280°C
Ion Source Temperature230°C

Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The standard should be subjected to the same extraction and derivatization procedures as the samples. The peak area of the this compound methyl ester is normalized to the peak area of the internal standard methyl ester.

Table 1: Representative Quantitative Data for this compound Methyl Ester

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Concentration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound methyl ester~10.518455, 69, 830.1 - 500.050.15
Heptadecanoic acid methyl ester (IS)~12.228474, 87---

Note: The exact retention time and mass fragments should be confirmed by analyzing a pure standard of derivatized this compound. The quantitative values presented are for illustrative purposes and may vary depending on the sample matrix and instrumentation.

Visualization of Methodologies and Putative Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound is depicted below.

experimental_workflow sample Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (Chloroform:Methanol) sample->extraction derivatization Derivatization (BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

Putative Signaling Pathway of Unsaturated Fatty Acids

While the specific signaling pathways of this compound are not yet fully elucidated, it is hypothesized to modulate inflammatory and metabolic pathways, similar to other unsaturated fatty acids. For instance, a structurally related compound, 10-hydroxy-2-decenoic acid, has been shown to influence the PI3K/AKT signaling pathway. Another related molecule, cis-2-decenoic acid, acts as a signaling molecule in bacteria. The diagram below illustrates a putative pathway where an unsaturated fatty acid might modulate cellular responses through key signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K UFA Unsaturated Fatty Acid (e.g., this compound) UFA->receptor AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Activation Gene Gene Expression (Inflammation, Metabolism) NFkB->Gene Transcription

Caption: Putative signaling pathway modulated by unsaturated fatty acids.

Conclusion

The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. The presented protocols and data serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development, enabling further investigation into the biological significance of this compound.

References

Application Notes and Protocols for 3-Decenoic Acid in Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-decenoic acid and its derivatives as intermediates and components in the synthesis and development of novel antibiotic agents. The information presented is intended to guide researchers in exploring the potential of this versatile fatty acid in addressing the growing challenge of antimicrobial resistance. While this compound is not a classical intermediate in the synthesis of traditional antibiotic scaffolds, it serves as a crucial component in the burgeoning field of lipopeptide antibiotics and as a valuable adjuvant to enhance the efficacy of existing drugs.

Application 1: this compound Derivatives as Acyl Moieties in Lipopeptide Antibiotic Synthesis

Lipopeptide antibiotics are a class of potent antimicrobial agents characterized by a lipid tail attached to a peptide core. This lipid moiety, often a fatty acid, is critical for their mechanism of action, which typically involves disruption of the bacterial cell membrane. This compound and its isomers or derivatives can be incorporated as the acyl tail to generate novel lipopeptide antibiotics with tailored properties.

One notable example of a lipopeptide antibiotic class where fatty acids are integral is the amphomycin family, which contains unsaturated fatty acid components. The synthesis of such molecules involves the coupling of a fatty acid to a peptide backbone.

Logical Relationship: Lipopeptide Antibiotic Synthesis

Lipopeptide_Synthesis cluster_peptide Peptide Core Synthesis cluster_lipid Fatty Acid Moiety Preparation P1 Solid-Phase Peptide Synthesis (SPPS) P2 Cleavage and Deprotection P1->P2 C1 Acylation Reaction: Coupling of Activated Fatty Acid to Peptide N-terminus P2->C1 L1 This compound or Derivative L2 Activation of Carboxylic Acid (e.g., conversion to acyl chloride or activation with coupling agents) L1->L2 L2->C1 A1 Novel Lipopeptide Antibiotic C1->A1 Biocatalysis_Workflow S1 Engineered E. coli Strain (overexpressing FadD, FadE, YdiI) S2 Fermentation and Cell Growth S1->S2 S3 Induction of Enzyme Expression (e.g., with IPTG) S2->S3 S5 Whole-Cell Bioconversion S3->S5 S4 Substrate Feeding: Decanoic Acid S4->S5 S6 Extraction and Purification of trans-2-Decenoic Acid S5->S6 P1 trans-2-Decenoic Acid S6->P1 Quorum_Sensing_Inhibition cluster_QS Bacterial Quorum Sensing QS1 Autoinducer Synthesis QS2 Signal Accumulation QS1->QS2 QS3 Signal Receptor Binding QS2->QS3 QS4 Target Gene Expression QS3->QS4 BF Biofilm Formation & Virulence Factor Production QS4->BF DA This compound Derivative DA->QS3 Inhibits/Antagonizes AB Conventional Antibiotic GE Bacterial Growth AB->GE Inhibits

Application of cis-2-Decenoic Acid in Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which adhere to both living and non-living surfaces.[1][2] This mode of growth provides significant protection against antimicrobial agents and the host immune system, making biofilm-associated infections a major challenge in clinical and industrial settings.[1][3] cis-2-Decenoic acid (C2DA), a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa, has emerged as a promising agent for controlling biofilms.[4] It exhibits broad-spectrum activity, affecting biofilm formation and dispersion in a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of C2DA in biofilm inhibition assays.

Mechanism of Action

cis-2-Decenoic acid employs a multi-faceted approach to control biofilms:

  • Inhibition of Biofilm Formation: C2DA can prevent the initial attachment of microbial cells to surfaces, a critical first step in biofilm development.

  • Induction of Biofilm Dispersion: It can trigger the dispersal of mature, pre-formed biofilms, causing the cells to revert to a more susceptible planktonic state.

  • Modulation of Persister Cells: C2DA has been shown to revert persister cells, a sub-population of dormant, highly antibiotic-tolerant cells within a biofilm, to an antimicrobial-susceptible state.

  • Synergistic Effects with Antimicrobials: C2DA can enhance the efficacy of conventional antibiotics and disinfectants, leading to more effective biofilm removal. One proposed mechanism for this synergy is the increased permeability of the bacterial cell membrane induced by C2DA.

The signaling pathway for C2DA is not yet fully elucidated, but in P. aeruginosa, its production is dependent on the dspI gene. The molecule is known to regulate the expression of hundreds of genes involved in motility, cell attachment, virulence, and metabolism.

Data Presentation

The following tables summarize the quantitative data on the efficacy of cis-2-Decenoic acid against various microbial biofilms.

Table 1: Biofilm Inhibition and Growth Inhibition of Staphylococcus aureus by cis-2-Decenoic Acid

Concentration (µg/mL)Effect on MRSA BiofilmEffect on MRSA GrowthCytotoxicity to Human FibroblastsReference
125Inhibited biofilm formationGrowth observedNo cytotoxic effects
500Inhibited biofilm formationInhibited growthNo cytotoxic effects
>500Inhibited biofilm formationInhibited growthNot specified

Table 2: Effect of cis-2-Decenoic Acid in Combination with Antibiotics on Pseudomonas aeruginosa Biofilms

TreatmentEffect on BiofilmReference
cis-2-Decenoic acid (CDA) aloneAntimicrobial effect, did not induce dispersion in one study
CDA + TobramycinDecreased the MIC of Tobramycin
310 nM CDA + Ciprofloxacin/Vancomycin/Ampicillin~80% reduction in biofilm biomass

Table 3: Effect of cis-2-Decenoic Acid on Candida albicans Biofilms

CompoundConcentrationEffect on Biofilm FormationReference
cis-2-Dodecenoic acid (BDSF)30 µMReduced germ-tube formation by ~70% without inhibiting yeast growth
trans-2-Dodecenoic acid (trans-BDSF)30 µMReduced germ-tube formation by ~70% without inhibiting yeast growth
BDSF300 µMReduced biofilm formation by ~90% when added at 0 and 1h post-attachment
trans-BDSF300 µMReduced biofilm formation by ~60% when added at 0 and 1h post-attachment
Decanoic acid2 µg/mLInhibited biofilm formation by >75%

Experimental Protocols

Here are detailed protocols for common biofilm inhibition assays using cis-2-Decenoic acid.

This protocol is adapted for assessing the ability of C2DA to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for bacteria, RPMI for fungi)

  • cis-2-Decenoic acid (C2DA) stock solution (dissolved in a suitable solvent like ethanol)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 99% Methanol (for fixing)

  • 33% Acetic acid or absolute ethanol (for solubilization)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow the microbial culture overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., OD600 of 0.05, which is approximately 10^7 CFU/mL).

  • Plate Setup:

    • Add 180 µL of the diluted microbial suspension to each well of a 96-well plate.

    • Add 20 µL of C2DA solution at various concentrations to the designated wells (ensure final solvent concentration is non-inhibitory, typically ≤1%). Include a solvent control and a no-treatment control.

    • To minimize evaporation (the "edge effect"), fill the peripheral wells with 200 µL of sterile water or PBS.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the microorganism (e.g., 37°C).

  • Washing:

    • Carefully discard the planktonic culture from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • After the final wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry completely.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Discard the crystal violet solution and wash the plate twice with PBS.

  • Solubilization:

    • Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes with gentle shaking to ensure complete solubilization.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570-600 nm using a microplate reader.

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the cells within it.

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial or fungal culture and appropriate growth medium

  • cis-2-Decenoic acid (C2DA)

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO 9 and propidium iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides as described in Protocol 1, with the addition of C2DA at the desired concentration.

  • Washing: Gently wash the biofilm with PBS to remove planktonic cells.

  • Staining:

    • Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., for LIVE/DEAD kit, mix equal volumes of SYTO 9 and propidium iodide).

    • Add the stain mixture to the biofilm and incubate in the dark for 15-30 minutes.

  • Imaging:

    • Gently rinse off the excess stain with PBS.

    • Image the biofilm using a confocal microscope with the appropriate laser excitation and emission filters for the chosen stains.

    • Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

  • Image Analysis: Use image analysis software (e.g., ImageJ, COMSTAT) to quantify biofilm parameters such as biomass, thickness, and the ratio of live to dead cells.

This protocol provides a framework for investigating the effect of C2DA on the expression of genes involved in biofilm formation.

Materials:

  • Biofilms grown with and without C2DA

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers for target genes and a reference (housekeeping) gene

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Biofilm Culture and RNA Extraction: Grow biofilms as previously described. Harvest the cells from the biofilm and extract total RNA using a suitable kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • Real-Time qPCR:

    • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the gene of interest, and SYBR Green master mix.

    • Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay cluster_quant Quantification & Visualization prep_culture 1. Prepare Microbial Inoculum incubation 3. Co-incubate Microbes and C2DA (24-48h) prep_culture->incubation prep_c2da 2. Prepare C2DA Solutions prep_c2da->incubation washing 4. Wash to Remove Planktonic Cells incubation->washing crystal_violet 5a. Crystal Violet Staining washing->crystal_violet clsm 5b. Confocal Microscopy (CLSM) washing->clsm absorbance 6a. Measure Absorbance (OD 570-600nm) crystal_violet->absorbance imaging 6b. Acquire 3D Images clsm->imaging analysis 7. Data Analysis & Interpretation absorbance->analysis imaging->analysis

Experimental workflow for biofilm inhibition assays using C2DA.

signaling_pathway Proposed C2DA Mechanism of Action cluster_effects Cellular & Community Level Effects cluster_outcomes Overall Outcomes C2DA cis-2-Decenoic Acid (C2DA) inhibit_formation Inhibits Biofilm Formation C2DA->inhibit_formation induce_dispersion Induces Biofilm Dispersion C2DA->induce_dispersion modulate_persisters Reverts Persister Cells C2DA->modulate_persisters increase_permeability Increases Membrane Permeability C2DA->increase_permeability reduced_biofilm Reduced Biofilm Biomass inhibit_formation->reduced_biofilm induce_dispersion->reduced_biofilm enhanced_killing Enhanced Antimicrobial Efficacy (Synergy) modulate_persisters->enhanced_killing increase_permeability->enhanced_killing logical_relationship cluster_c2da C2DA Treatment cluster_pathway Bacterial Response cluster_phenotype Phenotypic Outcome C2DA cis-2-Decenoic Acid gene_reg Altered Gene Expression (e.g., motility, adhesion) C2DA->gene_reg interacts with cellular targets cell_state Physiological Shift (e.g., increased metabolism) C2DA->cell_state phenotype Biofilm Inhibition / Dispersion gene_reg->phenotype cell_state->phenotype

References

Application Notes: Derivatization of 3-Decenoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Decenoic acid is an unsaturated fatty acid of interest in various fields of research. Due to its polar carboxylic acid group, direct analysis by gas chromatography (GC) can be challenging, leading to poor peak shape and low volatility.[1] Similarly, for high-performance liquid chromatography (HPLC), it lacks a strong chromophore or fluorophore, limiting detection sensitivity.[2] Derivatization is a critical sample preparation step that chemically modifies the this compound molecule to improve its analytical properties, enhancing volatility for GC analysis and improving detectability for HPLC.[3][4] These application notes provide detailed protocols for common and effective derivatization techniques for this compound analysis by GC-Mass Spectrometry (GC-MS) and HPLC.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization aims to convert the polar carboxylic acid into a less polar, more volatile, and thermally stable derivative.[5] The two most prevalent methods are esterification and silylation.

A. Method 1: Esterification to Fatty Acid Methyl Esters (FAMEs)

Esterification is the most common derivatization method for fatty acids, converting the carboxylic acid to its corresponding methyl ester (FAME). This process neutralizes the polar carboxyl group, significantly increasing the analyte's volatility. Boron trifluoride (BF3) in methanol is a powerful and widely used catalyst for this reaction.

Quantitative Data Summary

ParameterValueReference
Derivatization Reagent Boron trifluoride-methanol (BF3-Methanol, 12-14%)
Typical Reaction Time 5-10 minutes
Typical Reaction Temp. 60 - 100 °C
Derivatization Efficiency Quantitative, with recovery values typically between 90% and 106% for unsaturated fatty acids.
Stability of Derivative Methyl esters are stable for GC analysis.

Experimental Protocol: FAMEs Preparation with BF3-Methanol

  • Sample Preparation: Weigh 1-25 mg of the sample containing this compound into a 10 mL screw-cap reaction vessel. If the sample is in an aqueous solution, it must be dried completely, as water can interfere with the reaction.

  • Reagent Addition: Add 2 mL of 12% w/w Boron Trifluoride-Methanol (BF3-Methanol) solution to the vessel.

  • Reaction: Tightly cap the vessel and heat at 60 °C for 10 minutes in a heating block or water bath.

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane to the vessel.

  • Phase Separation: Shake the vessel vigorously for 1-2 minutes to extract the FAMEs into the upper hexane layer. Allow the layers to settle.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. A small amount of anhydrous sodium sulfate can be added to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Workflow Diagram: FAMEs Derivatization

cluster_workflow Esterification Workflow for GC-MS start Sample containing This compound reagent Add 2 mL BF3-Methanol start->reagent react Heat at 60°C for 10 min reagent->react extract Add H2O & Hexane, Vortex to Extract react->extract collect Collect Upper Hexane Layer extract->collect end Analyze by GC-MS collect->end

Caption: Esterification workflow using BF3-Methanol.

B. Method 2: Silylation

Silylation replaces the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group. This derivatization reduces the polarity and hydrogen bonding of the analyte, increasing its volatility and thermal stability. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and common silylating reagent.

Quantitative Data Summary

ParameterValueReference
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- 1% TMCS
Typical Reaction Time 30-45 minutes
Typical Reaction Temp. 70-75 °C
Derivatization Efficiency >95% completion is achievable with optimized conditions.
Reaction Environment Anhydrous conditions are required.
Stability of Derivative TMS derivatives are sensitive to moisture but suitable for immediate GC analysis.

Experimental Protocol: Silylation with BSTFA

  • Sample Preparation: Place the sample containing this compound into a micro-reaction vessel. Ensure the sample is completely dry (anhydrous) by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (or BSTFA with 1% trimethylchlorosilane, TMCS, as a catalyst).

  • Reaction: Tightly cap the vessel and heat at 70 °C for 30 minutes.

  • Cooling: Allow the vessel to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS. Avoid exposure to moisture. It is recommended to use low-polarity siloxane-based GC columns for analysis.

Workflow Diagram: Silylation Derivatization

cluster_workflow Silylation Workflow for GC-MS start Dry Sample containing This compound reagent Add Solvent & BSTFA Reagent start->reagent react Heat at 70°C for 30 min reagent->react cool Cool to Room Temp react->cool end Analyze by GC-MS cool->end

Caption: Silylation workflow using BSTFA reagent.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization is employed to introduce a moiety that can be easily detected, typically by UV-Visible or fluorescence detectors. This is known as pre-column derivatization.

A. Method 1: Phenacyl Ester Formation for UV Detection

Carboxylic acids can be derivatized with reagents like p-bromophenacyl bromide (BPB) to form esters that strongly absorb UV light. This reaction significantly increases the sensitivity of detection for compounds lacking a natural chromophore.

Quantitative Data Summary

ParameterValueReference
Derivatization Reagent p-Bromophenacyl bromide (BPB)
Detection Wavelength 254 nm
Sensitivity Increase ~100-fold increase compared to underivatized acid.
Limit of Detection 0.5 mg/L for decanoic acid derivative.
Precision (Inter-assay CV) 4.8% for decanoic acid.
Precision (Intra-assay CV) 4.7% for decanoic acid.

Experimental Protocol: Derivatization with p-Bromophenacyl Bromide (BPB)

  • Sample Preparation: Transfer an appropriate amount of the sample containing this compound to a reaction vial and evaporate to dryness under nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of a 5 g/L solution of p-bromophenacyl bromide in acetone and 50 µL of a 2 g/L solution of a crown ether catalyst (e.g., 18-Crown-6) in acetone.

  • Reaction: Add a small amount (~2 mg) of anhydrous potassium carbonate. Seal the vial and heat at 70 °C for 30 minutes.

  • Sample Finalization: Cool the reaction mixture to room temperature. Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Redissolve the residue in a suitable volume of the HPLC mobile phase (e.g., acetonitrile/water).

  • Analysis: The sample is ready for injection into the HPLC-UV system.

Workflow Diagram: BPB Derivatization for HPLC-UV

cluster_workflow BPB Derivatization Workflow for HPLC-UV start Dry Sample containing This compound reagent Add BPB, Catalyst & K2CO3 in Acetone start->reagent react Heat at 70°C for 30 min reagent->react evap Evaporate Solvent react->evap recon Reconstitute in Mobile Phase evap->recon end Analyze by HPLC-UV recon->end

Caption: BPB derivatization for enhanced UV detection.

B. Method 2: Hydrazone Formation for Enhanced LC-MS Sensitivity

For LC-MS analysis, derivatization with reagents like 3-Nitrophenylhydrazine (3-NPH) can improve ionization efficiency and chromatographic retention in reverse-phase systems. The reaction is facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Quantitative Data Summary

ParameterValueReference
Derivatization Reagent 3-Nitrophenylhydrazine (3-NPH) with EDC/Pyridine
Typical Reaction Time 60 minutes
Typical Reaction Temp. 20 °C
Limit of Detection (LOD) High femtomole to low picomole range on-column.
Limit of Quantitation (LOQ) Low picomole range on-column.
Analytical Accuracy 89.5% to 114.8% for various carboxylic acids.

Experimental Protocol: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

  • Sample Preparation: Transfer a 100 µL aliquot of the sample (dissolved in a methanol/water mixture) into an autosampler vial.

  • Reagent Addition: Freshly prepare reagent solutions. Add 50 µL of 3-NPH solution (e.g., 20 mM in methanol/water).

  • Coupling Agent Addition: Add 50 µL of EDC solution (e.g., 120 mM in methanol/water) and 50 µL of pyridine (e.g., 2% in methanol/water).

  • Reaction: Vortex the mixture and allow it to react at room temperature (approx. 20 °C) for 60 minutes.

  • Analysis: The resulting solution containing the 3-nitrophenylhydrazone derivative is ready for direct injection into the LC-MS system.

Workflow Diagram: 3-NPH Derivatization for LC-MS

cluster_workflow 3-NPH Derivatization Workflow for LC-MS start Sample Aliquot (in MeOH/H2O) reagent Add 3-NPH, EDC, & Pyridine start->reagent react React at 20°C for 60 min reagent->react end Analyze by LC-MS react->end

Caption: 3-NPH derivatization for enhanced LC-MS analysis.

References

Application Notes and Protocols for Employing 3-Decenoic Acid in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Decenoic acid, a member of the medium-chain fatty acid family, has garnered significant interest within the scientific community for its potential as an antimicrobial agent and as an adjuvant to conventional antibiotics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial susceptibility of this compound and its isomers, such as the well-studied cis-2-Decenoic acid. These fatty acids have demonstrated the ability to disrupt bacterial biofilms, revert persistent bacterial cells to a more susceptible state, and enhance the efficacy of existing antibiotics against a range of pathogens.[1][2][3][4]

The following sections detail the mechanisms of action, provide structured quantitative data from various studies, and offer step-by-step protocols for key antimicrobial susceptibility testing methods.

Mechanisms of Action

cis-2-Decenoic acid (CDA), an isomer of this compound, acts as a bacterial signaling molecule that can influence microbial behavior and susceptibility to antimicrobials through several mechanisms:

  • Biofilm Dispersion: CDA can induce the dispersal of established biofilms of both Gram-positive and Gram-negative bacteria, releasing individual planktonic cells that are more vulnerable to antibiotics.[1]

  • Increased Cell Membrane Permeability: This fatty acid can interact with the bacterial cell membrane, leading to increased permeability. This disruption facilitates the intracellular accumulation of antibiotics, thereby potentiating their antimicrobial effect.

  • Reversion of Persister Cells: Persister cells are a dormant, highly tolerant subpopulation of bacteria. CDA has been shown to revert these cells to a metabolically active state, making them susceptible to antibiotics that target active cellular processes.

  • Quorum Sensing Interference: As a signaling molecule, decenoic acid can interfere with quorum sensing (QS) systems, which are crucial for regulating virulence and biofilm formation in many pathogenic bacteria.

Data Presentation

The following tables summarize quantitative data on the efficacy of cis-2-Decenoic acid in antimicrobial applications.

Table 1: Synergistic Activity of cis-2-Decenoic Acid with Antibiotics

Bacterial StrainAntibioticCDA ConcentrationFractional Inhibitory Concentration (FIC) IndexInterpretation
E. coliTobramycinNot Specified< 0.5Synergistic
P. aeruginosaCiprofloxacinNot Specified< 0.5Synergistic
S. aureusVancomycinNot Specified0.5 - 1.0Additive
S. aureusDaptomycinNot Specified0.5 - 1.0Additive
P. aeruginosaTetracyclineNot Specified0.5 - 1.0Additive

Source: BenchChem Application Notes

Table 2: Effect of cis-2-Decenoic Acid on Biofilm Dispersion and Persister Cell Viability

ParameterBacterial Strain(s)CDA ConcentrationResult
Biofilm Biomass ReductionE. coli, K. pneumoniae310 nM≥ 78% reduction in the presence of antibiotics
Increase in Planktonic CellsS. aureus, B. cereus, S. enterica, E. coli310 nM≥ 2-fold increase
Persister Cell ReductionP. aeruginosa, E. coli100 nM - 310 nM1 to 2-log decrease in persister cell numbers

Source: BenchChem Application Notes

Table 3: Minimum Inhibitory Concentrations (MICs) of 3-Hydroxy Fatty Acids Against Various Fungi

Fungal Species3-hydroxydecanoic acid (μg/mL)
Aspergillus fumigatus25
Aspergillus nidulans50
Penicillium roqueforti10
Penicillium commune25
Kluyveromyces marxianus25
Pichia anomala50
Rhodotorula mucilaginosa100

Source: Sjöberg et al., 2003 (Note: This table shows data for a related hydroxy fatty acid, indicating the general antifungal potential of this class of molecules).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) for bacteria or appropriate broth for fungi (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Grow a microbial culture to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth.

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in the broth.

  • Inoculation: Add the diluted microbial suspension to each well containing the serially diluted this compound.

  • Controls: Include wells with microbes and broth only (positive growth control) and wells with broth only (negative control).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol determines the interaction between this compound and a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Antibiotic stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.

  • Prepare Serial Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of the antibiotic horizontally (e.g., across columns 1-10).

    • Prepare serial two-fold dilutions of this compound vertically (e.g., down rows A-G).

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the drug dilutions.

  • Controls: Include wells with bacteria only (positive control), media only (negative control), bacteria with only the antibiotic, and bacteria with only this compound.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, measure the absorbance at 600 nm to determine growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

Protocol 3: Biofilm Dispersion Assay

This protocol assesses the ability of this compound to disperse pre-formed biofilms.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • Ethanol (95%) or other suitable solvent for crystal violet

Procedure:

  • Biofilm Formation: Add a diluted bacterial culture to the wells of a 96-well plate and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Treatment: Gently discard the planktonic cells and wash the wells twice with sterile PBS. Add fresh medium containing different concentrations of this compound to the test wells. Include a control with medium only.

  • Incubation: Incubate the plate for a specified period (e.g., 1-24 hours) to allow for dispersion.

  • Quantification of Planktonic Cells: After incubation, measure the optical density of the supernatant to quantify the dispersed cells.

  • Quantification of Remaining Biofilm:

    • Discard the supernatant and wash the wells with PBS.

    • Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.

    • Wash away excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 95% ethanol and measure the absorbance at a wavelength between 570-595 nm.

Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_assays Antimicrobial Susceptibility Assays cluster_analysis Data Analysis start Bacterial Culture turbidity Adjust to 0.5 McFarland start->turbidity dilution Dilute to 5x10^5 CFU/mL turbidity->dilution mic MIC Determination dilution->mic checkerboard Synergy Testing dilution->checkerboard biofilm Biofilm Dispersion dilution->biofilm mic_result Determine MIC Value mic->mic_result fic_result Calculate FIC Index checkerboard->fic_result biofilm_result Quantify Biofilm Reduction biofilm->biofilm_result

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

Signaling_Pathway cluster_effects Cellular Effects cluster_outcomes Overall Outcomes DA This compound membrane Increased Membrane Permeability DA->membrane persister Reversion of Persister Cells DA->persister biofilm Biofilm Dispersion DA->biofilm qs Quorum Sensing Interference DA->qs synergy Enhanced Antibiotic Efficacy membrane->synergy reduced_tolerance Reduced Antimicrobial Tolerance persister->reduced_tolerance biofilm->reduced_tolerance qs->reduced_tolerance reduced_tolerance->synergy

Caption: Proposed Mechanism of Action for this compound in Bacteria.

References

Green Chemistry Approaches to the Synthesis of (R)-3-hydroxy-decanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-3-hydroxy-decanoic acid , a valuable chiral building block for the synthesis of pharmaceuticals, biodegradable polymers, and rhamnolipid biosurfactants, is increasingly sought after through sustainable and environmentally friendly methods. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and multiple protection/deprotection steps, which are not aligned with the principles of green chemistry. This document outlines detailed application notes and protocols for three distinct green synthesis pathways for (R)-3-hydroxy-decanoic acid, catering to researchers, scientists, and professionals in drug development and chemical manufacturing. These pathways include a chemoenzymatic route from a renewable feedstock, a whole-cell biocatalytic process using engineered Pseudomonas aeruginosa, and a fermentative approach with recombinant Escherichia coli.

Chemoenzymatic Synthesis from Levoglucosenone

This pathway offers a green and efficient route to (R)-3-hydroxy-decanoic acid and its analogs starting from levoglucosenone, a derivative of cellulose. The synthesis involves a seven-step sequence featuring key reactions such as Michael addition, Baeyer-Villiger oxidation, Bernet-Vasella reaction, and cross-metathesis. This method achieves an overall yield of 24-36%.[1][2][3][4]

Experimental Protocol

A detailed seven-step protocol for the synthesis of (R)-3-hydroxy-decanoic acid from levoglucosenone is outlined below. This method prioritizes the use of renewable feedstocks and aims to minimize the use of hazardous solvents.[1]

Step 1: Michael Addition

  • Reactants: Levoglucosenone (LGO), ethanol.

  • Catalyst: Triethylamine (Et3N).

  • Procedure: A solution of LGO in ethanol is treated with Et3N. The reaction is stirred at room temperature for 72 hours.

  • Note: Optimal yield (86%) is achieved under dilute conditions (0.08 mol/L LGO) with 2 equivalents of Et3N.

Step 2: Baeyer-Villiger Oxidation

  • Reactant: Product from Step 1.

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

  • Solvent: Dichloromethane (DCM).

  • Procedure: The product from the Michael addition is dissolved in DCM and cooled to 0°C. m-CPBA is added portion-wise, and the reaction is stirred overnight, allowing it to warm to room temperature.

Step 3: Bernet-Vasella Reaction

  • Reactant: Product from Step 2.

  • Reagent: Tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN).

  • Solvent: Toluene.

  • Procedure: The lactone from the Baeyer-Villiger oxidation is dissolved in toluene. Bu3SnH and a catalytic amount of AIBN are added, and the mixture is heated to reflux.

Step 4: Saponification

  • Reactant: Product from Step 3.

  • Reagent: Lithium hydroxide (LiOH).

  • Solvent: Tetrahydrofuran (THF)/Water.

  • Procedure: The ester is dissolved in a THF/water mixture and treated with LiOH. The reaction is stirred at room temperature until completion.

Step 5: Protection of the Diol

  • Reactant: Product from Step 4.

  • Reagent: 2,2-Dimethoxypropane.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH).

  • Solvent: Acetone.

  • Procedure: The diol is dissolved in acetone, and 2,2-dimethoxypropane and a catalytic amount of p-TsOH are added. The reaction is stirred at room temperature.

Step 6: Cross-Metathesis Homologation

  • Reactant: Product from Step 5, 1-octene.

  • Catalyst: Grubbs' second-generation catalyst.

  • Solvent: Dichloromethane (DCM).

  • Procedure: The protected diol and 1-octene are dissolved in DCM. The Grubbs' catalyst is added, and the reaction is stirred at room temperature. This step elongates the carbon chain to the desired C10 length.

Step 7: Deprotection and Oxidation

  • Reactant: Product from Step 6.

  • Reagents: Acetic acid (for deprotection), Jones reagent (for oxidation).

  • Procedure: The protecting group is removed using aqueous acetic acid. The resulting alcohol is then oxidized to the carboxylic acid using Jones reagent to yield (R)-3-hydroxy-decanoic acid.

Quantitative Data Summary
ParameterValueReference
Starting MaterialLevoglucosenone (cellulose-derived)
Number of Steps7
Overall Yield24 - 36%
Key Green AspectsRenewable starting material, avoidance of toxic solvents where possible, high substrate concentrations to reduce solvent use.

Workflow Diagram

chemoenzymatic_synthesis cluster_main Chemoenzymatic Synthesis of (R)-3-hydroxy-decanoic acid LGO Levoglucosenone Michael Michael Addition (Ethanol, Et3N) LGO->Michael BV Baeyer-Villiger Oxidation Michael->BV BV_prod Lactone Intermediate BV->BV_prod Bernet Bernet-Vasella Reaction BV_prod->Bernet Sapon Saponification Bernet->Sapon Protect Diol Protection Sapon->Protect CM Cross-Metathesis (1-octene) Protect->CM Deprotect Deprotection & Oxidation CM->Deprotect Final (R)-3-hydroxy- decanoic acid Deprotect->Final

Chemoenzymatic synthesis pathway from levoglucosenone.

Biosynthesis via Engineered Pseudomonas aeruginosa

This biosynthetic approach leverages the natural metabolic pathways of Pseudomonas aeruginosa by genetically modifying the organism to accumulate a precursor of (R)-3-hydroxy-decanoic acid. The process involves knocking out key genes in the rhamnolipid synthesis pathway, leading to the accumulation of R-3-(R-3-hydroxyalkanoyloxy) alkanoic acids (HAAs). These HAAs are then easily hydrolyzed to yield the desired product.

Experimental Protocol

Strain Engineering:

  • Parent Strain: Pseudomonas aeruginosa PAO1.

  • Genetic Modifications: Knockout of the rhlB and rhlC genes, which are downstream of rhlA in the rhamnolipid biosynthesis pathway. This truncation prevents the conversion of HAAs to rhamnolipids. Further enhancement of HAA production is achieved by knocking out key genes in the β-oxidation pathway.

Fermentation:

  • Culture Medium: Mineral Salts Medium (MSM) supplemented with a carbon source. Palm oil has been shown to be a superior carbon source compared to glucose or glycerol.

  • Culture Conditions: Cultures are grown at 37°C with continuous shaking at 200 rpm for 48 hours.

  • Product Accumulation: The engineered strain secretes HAAs into the culture supernatant.

Downstream Processing (Hydrolysis):

  • Procedure: The culture supernatant containing the accumulated HAAs is harvested.

  • Hydrolysis Conditions: The HAAs are hydrolyzed under alkaline conditions using a 0.5 M NaOH solution at 80°C for 2.5 hours.

  • Purification: The primary product, (R)-3-hydroxy-decanoic acid, is then purified from the hydrolysis mixture.

Quantitative Data Summary
ParameterValueReference
OrganismEngineered Pseudomonas aeruginosa PAO1
Carbon SourcePalm Oil (60 g/L)
HAA Titer~18 g/L
Hydrolysis Time2.5 hours
Final Product Purity95%

Workflow Diagram

biosynthetic_pa cluster_main Biosynthesis of (R)-3-hydroxy-decanoic acid via Engineered P. aeruginosa Strain Engineered P. aeruginosa (ΔrhlB, ΔrhlC, Δβ-oxidation) Ferment Fermentation (Palm Oil, 37°C, 48h) Strain->Ferment HAA Accumulation of HAAs in supernatant Ferment->HAA Hydrolysis Alkaline Hydrolysis (0.5M NaOH, 80°C, 2.5h) HAA->Hydrolysis Purify Purification Hydrolysis->Purify Final (R)-3-hydroxy- decanoic acid Purify->Final

Biosynthesis workflow using engineered P. aeruginosa.

Biosynthesis via Recombinant Escherichia coli

This pathway involves the heterologous expression of genes from other bacteria in E. coli to produce 3-hydroxydecanoic acid from simple, non-related carbon sources like glucose. This approach takes advantage of the well-understood genetics and rapid growth of E. coli as a microbial cell factory.

Experimental Protocol

Strain Construction:

  • Host Strain: Escherichia coli HB101 or its derivatives.

  • Heterologous Genes:

    • phaG from Pseudomonas putida, encoding (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase. This enzyme links the fatty acid de novo synthesis pathway to the production of 3-hydroxydecanoyl-CoA.

    • tesB from E. coli (overexpressed), encoding thioesterase II. This enzyme is crucial for cleaving the thioester bond of 3-hydroxydecanoyl-CoA to release 3-hydroxydecanoic acid into the medium.

Fermentation:

  • Culture Medium: A standard growth medium (e.g., LB or a defined minimal medium) supplemented with a non-related carbon source such as glucose or fructose.

  • Induction: Expression of the heterologous genes is typically induced by adding an appropriate inducer (e.g., IPTG for lac-based promoters) at a suitable cell density.

  • Culture Conditions: The culture is incubated under aerobic conditions with appropriate temperature and agitation for a specified period to allow for product formation and secretion.

Downstream Processing:

  • Product Recovery: 3-hydroxydecanoic acid is recovered from the culture medium.

  • Purification: Standard purification techniques such as liquid-liquid extraction and chromatography can be employed to isolate the pure product.

Quantitative Data Summary
ParameterValueReference
OrganismRecombinant Escherichia coli
Key GenesphaG (P. putida), tesB (E. coli)
Carbon SourceGlucose, Fructose
Product3-hydroxydecanoic acid (extracellular)

Logical Relationship Diagram

biosynthetic_ecoli cluster_main Logical Pathway in Recombinant E. coli Glucose Glucose FattyAcid Fatty Acid de novo Synthesis Glucose->FattyAcid HDA_ACP 3-hydroxydecanoyl-ACP FattyAcid->HDA_ACP HDA_CoA 3-hydroxydecanoyl-CoA HDA_ACP->HDA_CoA PhaG PhaG PhaG (transacylase) Final 3-hydroxydecanoic acid (extracellular) HDA_CoA->Final TesB TesB TesB (thioesterase II)

Metabolic pathway in recombinant E. coli.

References

Application Notes and Protocols for the Quantification of 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is a medium-chain unsaturated fatty acid that is of growing interest in various research fields, including microbiology and drug development. Accurate and robust analytical methods are crucial for quantifying this compound in biological matrices to understand its physiological roles, pharmacokinetics, and potential as a signaling molecule. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two of the most powerful and widely used analytical techniques for this purpose.

While specific endogenous concentrations of this compound in biological samples are not extensively documented in current literature, the provided protocols are based on established methods for fatty acid analysis and can be readily adapted and validated for specific research needs. For reference, quantitative data for the structurally similar and well-characterized bacterial signaling molecule, cis-2-decenoic acid, is provided to offer insights into biologically relevant concentration ranges.

Quantitative Data

Due to limited available data on the specific effective concentrations of this compound, the following table summarizes the reported effective concentrations of the closely related signaling molecule, cis-2-decenoic acid, in various bacterial species. This information can serve as a valuable reference for estimating the potential biologically active concentrations of this compound in microbial studies.

Bacterial SpeciesGram StainEffectEffective ConcentrationReference
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM[1]
Pseudomonas aeruginosaNegativeBiofilm Inhibition2.5 nM[2]
Escherichia coliNegativeBiofilm Dispersion310 nM[1][3]
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM[2]
Salmonella entericaNegativeBiofilm Dispersion310 nM
Staphylococcus aureusPositiveBiofilm Dispersion310 nM
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)
Bacillus cereusPositiveBiofilm Dispersion310 nM

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in biological samples, such as plasma, serum, or cell culture supernatant, using GC-MS following derivatization to its fatty acid methyl ester (FAME).

a. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v) or Methanolic HCl

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • Phosphate-buffered saline (PBS)

b. Sample Preparation and Lipid Extraction

  • Sample Collection: Collect blood samples in EDTA or heparin tubes and centrifuge to obtain plasma or serum. For cell cultures, collect the supernatant.

  • Internal Standard Spiking: To 100 µL of the sample (plasma, serum, or cell culture supernatant), add a known amount of the internal standard (e.g., 10 µL of a 1 mg/mL solution of Heptadecanoic acid in methanol).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen at 37°C.

c. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.

  • Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

  • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

d. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 155°C at 4°C/min, hold for 2 minutes.

    • Ramp 2: Increase to 170°C at 4°C/min, hold for 2 minutes.

    • Ramp 3: Increase to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound methyl ester and the internal standard.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the direct analysis of this compound in biological fluids without derivatization, offering higher throughput.

a. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Deuterated this compound or a structurally similar odd-chain fatty acid.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

b. Sample Preparation

  • Sample Collection: As described in the GC-MS protocol.

  • Internal Standard Spiking: To 100 µL of the sample, add a known amount of the internal standard.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis. The supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

c. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Ion Source Parameters:

    • Gas Temperature: 300°C

    • Gas Flow: 5 L/min

    • Nebulizer: 45 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound and the internal standard.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Supernatant) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Derivatize Derivatization (for GC-MS, e.g., FAMEs) Dry->Derivatize Reconstitute Reconstitute (for LC-MS/MS) Dry->Reconstitute GCMS GC-MS Analysis Derivatize->GCMS LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration GCMS->Integrate LCMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

G cluster_pathway cis-2-Decenoic Acid Signaling in Bacteria CDA cis-2-Decenoic Acid (Signaling Molecule) Receptor Sensor Kinase (Putative Receptor) CDA->Receptor Binds to Membrane Bacterial Cell Membrane Phosphorylation Phosphorylation Cascade Receptor->Phosphorylation Activates ResponseRegulator Response Regulator Phosphorylation->ResponseRegulator Phosphorylates GeneExpression Altered Gene Expression ResponseRegulator->GeneExpression Regulates Dispersion Biofilm Dispersion GeneExpression->Dispersion Motility Increased Motility GeneExpression->Motility

Caption: Bacterial signaling pathway of cis-2-decenoic acid.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate quantification of this compound in various biological matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity, sample throughput, and the need for derivatization. While quantitative data for this compound remains to be extensively established, the provided information on the related molecule, cis-2-decenoic acid, offers a valuable starting point for researchers. The experimental workflow and the example of a bacterial signaling pathway illustrate the practical application and potential biological context of this class of fatty acids. These protocols and notes are intended to serve as a comprehensive guide for scientists and researchers in the development and application of analytical methods for this compound, ultimately contributing to a better understanding of its role in biological systems.

References

Application Notes and Protocols for 3-Decenoic Acid in Agricultural Pest Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is a medium-chain fatty acid that has garnered interest in agricultural research for its potential as a biopesticide. While extensive research on its specific applications in agriculture is still emerging, preliminary data and studies on related fatty acids suggest its utility in pest control. This document provides an overview of its potential applications, detailed experimental protocols for its evaluation, and a discussion of its possible modes of action.

Potential Applications in Pest Control

This compound may be employed in various pest management strategies, including:

  • Repellent: To deter pests from feeding on or damaging crops.

  • Insecticide: As a contact or fumigant toxicant to reduce pest populations.

  • Antifeedant: To inhibit the feeding behavior of pests, leading to starvation and reduced crop damage.

  • Synergist: In combination with other pesticides to enhance their efficacy. A patent has noted its potential use in synergistic pesticidal compositions.

Naturally, the red-lined carrion beetle (Necrodes surinamensis) utilizes a defensive spray containing (E)-3-decenoic acid, among other compounds, to ward off ants and birds, suggesting an inherent repellent or insecticidal property.

Quantitative Data Summary

Due to the limited publicly available research specifically on this compound's efficacy against agricultural pests, the following table presents data for the closely related saturated fatty acid, decanoic acid, which has been studied for its repellent effects against mosquitoes (Aedes aegypti). This data can serve as a benchmark for designing experiments with this compound.

Table 1: Repellent Efficacy of Decanoic Acid Formulations Against Aedes aegypti

Formulation Concentration (% wt)Active IngredientMean Complete Protection Time (CPT) in minutes (± SEM)
2.25%Decanoic AcidNot specified for CPT, but noted as best for spatial repellency
4.50%Decanoic Acid> 240 minutes
7.00%DEET (Positive Control)180 ± 30 minutes
Base Formulation (Control)None< 5 minutes

Data adapted from studies on decanoic acid as a mosquito repellent.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a repellent, contact toxin, and antifeedant. These are model protocols and may require optimization based on the target pest and specific research objectives.

Protocol 1: Repellent Activity Bioassay (Adapted from Arm-in-Cage Method)

This protocol is designed to assess the contact repellency of this compound against flying insect pests.

Materials:

  • This compound (technical grade)

  • Ethanol or another suitable solvent

  • Test cages (e.g., 30x30x30 cm) containing a known population of adult insects (e.g., 50 female mosquitoes, starved for 12 hours)

  • Human volunteers or a suitable animal model

  • Pipettes and glassware for dilutions

  • Timer

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions to achieve final concentrations for testing (e.g., 1%, 2.5%, 5%, 10% w/v).

    • A solvent-only solution will serve as the negative control.

    • A solution of a known repellent (e.g., DEET at a standard concentration) will serve as the positive control.

  • Application:

    • Mark a defined area (e.g., 300 cm²) on the forearm of a human volunteer.

    • Apply a standard volume (e.g., 1 mL) of a test solution evenly over the marked area.

    • Allow the treated area to air dry for a specified time (e.g., 5 minutes).

  • Exposure:

    • Insert the treated arm into the test cage, ensuring the untreated parts of the arm are covered.

    • Start the timer immediately upon insertion.

  • Data Collection:

    • Record the time until the first insect lands on the treated area and initiates a biting/probing attempt. This is the Complete Protection Time (CPT).

    • If no landing/biting occurs within a set period (e.g., 5 minutes), remove the arm and re-expose it at regular intervals (e.g., every 30 minutes) until the first landing/bite is confirmed.

    • Replicate each concentration and control multiple times with different volunteers or on different days to ensure data robustness.

  • Data Analysis:

    • Calculate the mean CPT for each concentration.

    • Use appropriate statistical tests (e.g., ANOVA) to compare the repellency of different concentrations of this compound with the controls.

Experimental Workflow for Repellent Bioassay

G prep Preparation of Test Solutions (this compound, Controls) app Application to Volunteer's Arm prep->app exp Exposure in Insect Cage app->exp data Record Complete Protection Time (CPT) exp->data analysis Statistical Analysis of CPT Data data->analysis

Caption: Workflow for the arm-in-cage repellent bioassay.

Protocol 2: Contact Toxicity Bioassay (Leaf-Dip Method)

This protocol is suitable for assessing the insecticidal activity of this compound against leaf-feeding insects such as caterpillars or aphids.

Materials:

  • This compound

  • Acetone or other suitable solvent, with a non-ionic surfactant (e.g., Triton X-100)

  • Fresh, untreated leaves from the host plant of the target insect

  • Petri dishes lined with filter paper

  • Forceps

  • Target insects (e.g., third-instar larvae of Spodoptera litura)

  • Ventilated containers for holding insects

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the solvent.

    • Create a range of serial dilutions.

    • The negative control will be the solvent with the surfactant.

    • A known insecticide can be used as a positive control.

  • Treatment of Leaves:

    • Using forceps, dip individual leaves into each test solution for a standardized time (e.g., 10 seconds).

    • Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Exposure:

    • Place one treated leaf in each Petri dish.

    • Introduce a known number of insects (e.g., 10 larvae) into each dish.

    • Seal the Petri dishes (with ventilation holes) to prevent escape.

  • Data Collection:

    • Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) post-exposure.

    • Consider insects that are moribund (unable to move in a coordinated manner when prodded) as dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the lethal concentration (LC50 and LC90) values.

Experimental Workflow for Contact Toxicity Bioassay

G prep Prepare this compound Solutions treat Dip Host Plant Leaves in Solutions prep->treat expose Introduce Target Insects to Treated Leaves treat->expose collect Record Mortality at Intervals expose->collect analyze Calculate LC50/LC90 Values collect->analyze

Caption: Workflow for the leaf-dip contact toxicity bioassay.

Protocol 3: Antifeedant Bioassay (No-Choice Leaf Disc Method)

This protocol measures the ability of this compound to deter feeding.

Materials:

  • Same as for the Contact Toxicity Bioassay.

  • Leaf disc cutter (cork borer).

  • Image analysis software or a leaf area meter.

Procedure:

  • Preparation and Treatment:

    • Prepare test solutions as described in the contact toxicity protocol.

    • Cut uniform leaf discs from fresh host plant leaves.

    • Dip the leaf discs in the respective test solutions and allow them to air dry.

  • Exposure:

    • Place one treated leaf disc in a Petri dish.

    • Introduce a single, pre-starved (for 2-4 hours) insect larva into each dish.

  • Data Collection:

    • After a set period (e.g., 24 hours), remove the larva and the remaining leaf disc.

    • Measure the area of the leaf disc consumed using image analysis software or a leaf area meter.

  • Data Analysis:

    • Calculate the percentage of feeding inhibition for each treatment compared to the control using the formula:

      • % Antifeedant = [1 - (T/C)] * 100

      • Where T = area consumed in treatment and C = area consumed in control.

    • Determine the concentration that causes 50% feeding inhibition (AFI50).

Hypothesized Signaling Pathways and Mode of Action

The precise molecular targets of this compound in insects have not been definitively identified. However, based on research on other fatty acids and natural compounds, two primary neurological targets are hypothesized:

  • Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, playing a role in various physiological processes, including feeding, flight, and escape responses. Some natural compounds can act as agonists or antagonists of octopamine receptors, disrupting normal nerve function. It is plausible that this compound could interfere with octaminergic signaling, leading to behavioral changes such as repellency or feeding deterrence.

  • GABA Receptors: The gamma-aminobutyric acid (GABA) receptor is the target for several classes of insecticides. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Compounds that block the GABA-gated chloride channel can lead to hyperexcitation, convulsions, paralysis, and death. This compound could potentially modulate GABA receptor function, contributing to its insecticidal effects.

Hypothesized Mode of Action via Neuromodulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 This compound octo_pre Octopamine Release octo_rec Octopamine Receptor octo_pre->octo_rec Binds gaba_pre GABA Release gaba_rec GABA Receptor (Chloride Channel) gaba_pre->gaba_rec Binds da This compound da->octo_rec Interferes with Binding (Antagonist/Agonist) da->gaba_rec Modulates Channel (Blocker/Modulator)

Caption: Potential interference of this compound with insect neurotransmitter systems.

Conclusion

This compound presents a promising avenue for the development of novel, bio-based pest control solutions. The protocols outlined in this document provide a framework for the systematic evaluation of its repellent, insecticidal, and antifeedant properties. Further research is crucial to elucidate its precise mode of action and to optimize its application for effective and sustainable pest management in agriculture.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Decenoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of this compound involve the olefination of heptanal. The three primary reactions used are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Knoevenagel condensation. Each method offers distinct advantages regarding stereoselectivity, yield, and purification.

Q2: How can I selectively synthesize the (E)- or (Z)-isomer of this compound?

A2: Stereoselectivity is a crucial aspect of this compound synthesis.

  • For the (E)-isomer , the Horner-Wadsworth-Emmons reaction is generally preferred as it typically shows high E-selectivity.[1][2] The Knoevenagel condensation also tends to favor the formation of the (E)-isomer.

  • For the (Z)-isomer , the Wittig reaction, particularly with non-stabilized ylides, is the method of choice as it generally provides the Z-alkene with good selectivity.[3]

Q3: What are the critical parameters to control for maximizing the yield?

A3: To maximize the yield of this compound, it is essential to control several parameters:

  • Purity of Reagents: Use freshly distilled heptanal and anhydrous solvents to prevent side reactions.

  • Reaction Temperature: The optimal temperature varies for each method. Wittig reactions for Z-selectivity are often run at low temperatures, while HWE reactions for E-selectivity may benefit from higher temperatures.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for efficient ylide or enolate formation and subsequent reaction.

  • Stoichiometry: Precise control of the reactant ratios is necessary to ensure complete conversion and minimize side products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, will allow for the separation of the starting materials (heptanal) from the this compound product. The disappearance of the heptanal spot indicates the reaction is nearing completion.

Q5: What are the common impurities, and how can they be removed?

A5: Common impurities include unreacted starting materials, byproducts from the olefination reagent (e.g., triphenylphosphine oxide in the Wittig reaction), and isomeric impurities ((E)- or (Z)-isomer). Purification is typically achieved through:

  • Aqueous Workup: To remove water-soluble byproducts.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from nonpolar impurities and byproducts.

  • Distillation: For volatile impurities, distillation under reduced pressure can be employed.

Troubleshooting Guides

Low or No Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure heptanal is freshly distilled to remove any oxidized impurities. Use anhydrous solvents, especially in Wittig and HWE reactions where the intermediates are strong bases.
Inefficient ylide/enolate formation For Wittig and HWE reactions, ensure the base is strong enough and added at the appropriate temperature to fully deprotonate the phosphonium salt or phosphonate. For Knoevenagel condensation, ensure the catalyst is active.
Side reactions of the aldehyde Heptanal can undergo self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the reaction mixture containing the ylide or enolate to minimize this side reaction.
Decomposition of product This compound can be sensitive to prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly during workup.
Poor Stereoselectivity (Formation of Isomeric Mixtures)
Potential Cause Troubleshooting Steps
Inappropriate reaction conditions for desired isomer To favor the (E)-isomer in HWE reactions, use sodium or lithium-based bases and consider running the reaction at a higher temperature.[4] For the (Z)-isomer via the Wittig reaction, use non-stabilized ylides and low temperatures.
Isomerization during workup or purification Avoid prolonged exposure to acidic or basic conditions during extraction and chromatography, as this can cause isomerization of the double bond.
Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of triphenylphosphine oxide (from Wittig) Triphenylphosphine oxide can be challenging to remove completely. It can often be separated by careful column chromatography or by precipitation from a non-polar solvent.
Co-elution of isomers during chromatography The (E) and (Z) isomers of this compound may have similar polarities, making separation by standard silica gel chromatography difficult. High-performance liquid chromatography (HPLC) or specialized chromatography techniques may be required.
Emulsion formation during aqueous workup The carboxylic acid product can act as a surfactant. Use brine (saturated NaCl solution) to break up emulsions during extractions.

Experimental Protocols

Synthesis of (E)-3-Decenoic Acid via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from procedures for similar α,β-unsaturated esters.

Reaction Scheme:

Materials:

  • Heptanal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add triethyl phosphonoacetate (1.1 equivalents) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Olefination: Cool the ylide solution back to 0 °C. Add freshly distilled heptanal (1.0 equivalent) dropwise via a syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl (E)-3-decenoate.

  • Purification of Ester: Purify the crude ester by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Hydrolysis: Dissolve the purified ethyl (E)-3-decenoate in a mixture of methanol and water. Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-3-Decenoic acid.

Quantitative Data Summary (Illustrative):

ParameterCondition ACondition BExpected Outcome
Base NaHNaOEtNaH may give slightly higher yields due to its non-nucleophilic nature.
Solvent THFDMFDMF can sometimes accelerate the reaction but may be harder to remove.
Temperature 0 °C to RTRTStarting at a lower temperature can help control the initial exothermic reaction.
Yield of Ester 75-85%70-80%Optimized conditions should yield >80% of the ester.
(E):(Z) Ratio >95:5>90:10HWE reaction is highly E-selective.
Hydrolysis Yield >90%>90%Saponification is typically a high-yielding reaction.

Visualizations

Experimental Workflow: Horner-Wadsworth-Emmons Synthesis

HWE_Workflow start Start ylide_gen Ylide Generation (Triethyl phosphonoacetate + Base) start->ylide_gen olefination Olefination (+ Heptanal) ylide_gen->olefination workup_ester Aqueous Workup & Extraction olefination->workup_ester purify_ester Column Chromatography (Purified Ester) workup_ester->purify_ester hydrolysis Hydrolysis (LiOH or NaOH) purify_ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification workup_acid Extraction & Drying acidification->workup_acid final_product (E)-3-Decenoic Acid workup_acid->final_product

Caption: Workflow for the synthesis of (E)-3-Decenoic acid via the HWE reaction.

Troubleshooting Logic: Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_reagents Check Reagent Purity (Aldehyde, Solvents) start->check_reagents check_base Verify Base Strength & Stoichiometry start->check_base check_temp Optimize Reaction Temperature start->check_temp check_side_reactions Investigate Side Reactions (e.g., Aldol Condensation) start->check_side_reactions solution1 Purify/Use Fresh Reagents check_reagents->solution1 Impure? solution2 Use Stronger Base / Adjust Stoichiometry check_base->solution2 Ineffective? solution3 Adjust Temperature Profile check_temp->solution3 Suboptimal? solution4 Slow Aldehyde Addition check_side_reactions->solution4 Present?

Caption: Troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Challenges in Separating 3-Decenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of 3-Decenoic acid isomers. The structural similarity between geometric (cis/trans) and positional isomers of this compound makes their separation a significant analytical challenge.[1][2] This guide offers practical solutions and detailed protocols to improve resolution and achieve accurate identification.

Troubleshooting Guides

This section addresses specific experimental issues in a direct question-and-answer format.

Question: Why am I seeing poor resolution or complete co-elution of my this compound isomers in my chromatogram?

Answer: Poor resolution is the most common challenge and typically stems from suboptimal chromatographic conditions. The key is to enhance the selectivity of your system for these closely related isomers.

Potential Causes & Solutions:

  • Inadequate Gas Chromatography (GC) Column: For GC analysis, standard polyethylene glycol (PEG) or wax-type columns are often insufficient for separating geometric isomers.[3]

    • Solution: Employ a highly polar cyanopropyl silicone stationary phase (e.g., CP-Sil 88, HP-88, Rt-2560).[1][3] These columns provide the necessary selectivity to resolve cis and trans isomers. For very complex mixtures, using a longer column (e.g., 100-200 meters) can significantly increase separation efficiency.

  • Suboptimal High-Performance Liquid Chromatography (HPLC) Conditions: In reverse-phase HPLC, standard C18 columns may not provide enough selectivity.

    • Solution 1 (Mobile Phase): Modify the mobile phase to enhance selectivity. Adding an acidic modifier like 0.1% formic or phosphoric acid can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.

    • Solution 2 (Stationary Phase): Utilize silver-ion chromatography (Ag-HPLC). A silver-loaded cation exchange column can separate isomers based on the degree and geometry of unsaturation. This can be used as a primary separation technique or as a pre-fractionation step before GC analysis.

  • Incorrect Derivatization (GC): Fatty acids must be derivatized to a more volatile form, typically Fatty Acid Methyl Esters (FAMEs), for GC analysis. Incomplete or improper derivatization can lead to poor chromatography.

    • Solution: Ensure your derivatization protocol (e.g., using BF₃-methanol or acidic methanol) goes to completion. Verify the process with a standard before analyzing your sample.

Question: My chromatographic peaks are broad or show significant tailing. What is causing this?

Answer: Peak broadening and tailing reduce resolution and impact quantification. This issue is often related to secondary interactions within the analytical system or the sample preparation process.

Potential Causes & Solutions:

  • Active Sites in GC System: The polar carboxylic acid group (even after derivatization) can interact with active sites in the GC injector liner or the column itself.

    • Solution: Use a deactivated inlet liner. If the problem persists, the column may be contaminated or degrading and require conditioning or replacement.

  • Secondary Interactions in HPLC: Unsuppressed ionization of the carboxylic acid can cause interactions with residual silanols on the stationary phase.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to keep the this compound in its protonated form, minimizing these interactions.

  • Inappropriate Sample Solvent (HPLC): Dissolving your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.

    • Solution: Reduce the injection volume or dilute the sample.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for separating this compound isomers: GC or HPLC?

A1: The choice depends on your specific goals and available equipment.

  • Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), is the most widely used and powerful method for detailed fatty acid isomer analysis. It offers superior resolution, particularly when using long, highly polar capillary columns. However, it requires derivatization of the fatty acids to FAMEs.

  • High-Performance Liquid Chromatography (HPLC) is also effective, particularly silver-ion HPLC (Ag-HPLC), which separates isomers based on double bond configuration. A key advantage of HPLC is that derivatization is not always required, although it can be used to enhance UV detection sensitivity. HPLC can also serve as a valuable pre-fractionation technique to simplify complex samples before GC analysis.

Q2: Is derivatization necessary for analyzing this compound isomers?

A2:

  • For GC analysis , derivatization is mandatory to make the fatty acids volatile enough for separation. The standard procedure is conversion to Fatty Acid Methyl Esters (FAMEs).

  • For HPLC analysis , derivatization is optional but can be beneficial. Without derivatization, detection can be challenging unless a mass spectrometer or a specialized detector is used. Derivatizing the isomers to form UV-active esters (e.g., p-bromophenacyl or naphthacyl esters) allows for highly sensitive UV detection. Derivatization can also improve chromatographic separation and ionization efficiency in LC-MS.

Q3: How can I definitively identify which isomer corresponds to each peak?

A3: Relying solely on retention time is unreliable for isomer identification.

  • GC-MS is the gold standard. While standard electron ionization (EI) mass spectra of fatty acid isomers are very similar, the combination of highly reproducible retention times on specialized columns and mass spectral data provides high confidence. Co-injection with authentic standards is crucial for confirmation.

  • Advanced MS Techniques can determine double bond positions without standards. Methods like Ozone-induced Dissociation (OzID) or solvent-mediated covalent adduct chemical ionization (SM-CACI) can fragment the molecule at the double bond, allowing for unambiguous identification.

  • Fraction Collection and NMR: For preparative separations, fractions corresponding to each peak can be collected and analyzed by Nuclear Magnetic Resonance (NMR) for structural elucidation.

Q4: Can I separate positional isomers (e.g., 2-Decenoic vs. This compound) using the same methods?

A4: Yes, the same principles apply, and the methods described are capable of separating positional isomers. In both GC and reverse-phase LC, positional isomers will have different retention times. The elution order in GC on polar columns and in RP-HPLC is influenced by the position of the double bond relative to the ends of the acyl chain. Highly polar cyanopropyl GC columns are effective for separating both positional and geometric fatty acid isomers.

Data Presentation: Chromatographic Conditions

The tables below summarize typical starting conditions for GC and HPLC methods tailored for fatty acid isomer separation.

Table 1: Recommended Gas Chromatography (GC) Parameters for this compound Isomer (as FAMEs) Separation

Parameter Recommendation Purpose
Stationary Phase Highly Polar Cyanopropyl Silicone (e.g., HP-88, CP-Sil 88) Provides high selectivity for cis/trans and positional isomers.
Column Length 100 m - 200 m Increases theoretical plates and overall resolving power.
Carrier Gas Hydrogen or Helium Standard carrier gases for GC-MS.
Inlet Temperature 250 °C Ensures volatilization without causing degradation of unsaturated FAMEs.
Oven Program Temperature ramp (e.g., 140°C to 240°C at 2-4°C/min) Optimizes separation of a range of fatty acids.

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for definitive identification; FID for quantification when standards are available. |

Table 2: Recommended High-Performance Liquid Chromatography (HPLC) Parameters for this compound Isomer Separation

Parameter Recommendation Purpose
Stationary Phase C18 Reverse-Phase (e.g., 2.1 mm ID, <2 µm particles) or Silver-Ion (Ag+) Column C18 separates based on hydrophobicity; Ag+ separates based on double bond configuration.
Mobile Phase A Water + 0.1% Formic Acid Aqueous phase; acid suppresses ionization.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid Organic phase for elution.
Gradient Long, shallow gradient (e.g., 30% to 50% B over 30 min) Enhances resolution of closely eluting isomers.
Column Temp. 30-40 °C Improves efficiency and reproducibility.

| Detector | Mass Spectrometer (MS) or UV (if derivatized) | MS for universal detection; UV for high sensitivity of derivatized acids. |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers via FAME Derivatization

  • Sample Preparation (Derivatization):

    • To approximately 1 mg of your lipid sample containing this compound, add 2 mL of 0.5 M methanolic NaOH.

    • Heat the mixture in a sealed vial at 80°C for 10 minutes to saponify the lipids.

    • Cool the vial, then add 2 mL of a 14% Boron Trifluoride (BF₃) in methanol solution.

    • Seal the vial and heat again at 80°C for 10 minutes to methylate the fatty acids.

    • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

  • GC-MS Instrumentation and Analysis:

    • Column: Install a highly polar column (e.g., Agilent HP-88, 100 m x 0.25 mm x 0.20 µm).

    • Injection: Inject 1 µL of the FAME extract with a split ratio of 50:1.

    • Oven Program: Set an initial temperature of 140°C, hold for 5 minutes, then ramp at 4°C/min to 240°C and hold for 20 minutes.

    • MS Conditions: Set the MS to scan from m/z 50 to 400 in Electron Ionization (EI) mode.

    • Data Analysis: Identify peaks by comparing retention times to a FAME standard mix and matching mass spectra against a library (e.g., NIST).

Protocol 2: RP-HPLC-MS Analysis of Underivatized this compound Isomers

  • Sample Preparation:

    • Dissolve the sample containing this compound isomers in the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Instrumentation and Analysis:

    • Column: Use a high-resolution C18 column (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program:

      • 0-2 min: Hold at 30% B

      • 2-22 min: Linear gradient from 30% to 95% B

      • 22-25 min: Hold at 95% B

      • 25.1-30 min: Return to 30% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS Conditions: Analyze using an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 169.12).

    • Data Analysis: Integrate the peaks corresponding to m/z 169.12. Relative quantification can be performed based on peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_id Identification Sample Lipid Sample Deriv Derivatization to FAMEs (Mandatory for GC) Sample->Deriv Dissolve Dissolution in Mobile Phase (HPLC) Sample->Dissolve GC Gas Chromatography (GC) (Highly Polar Column) Deriv->GC HPLC High-Performance LC (HPLC) (C18 or Ag+ Column) Dissolve->HPLC MS Mass Spectrometry (MS) GC->MS HPLC->MS FinalID Confident Isomer ID MS->FinalID Standards Co-injection with Authentic Standards Standards->FinalID

General workflow for the separation and identification of this compound isomers.

troubleshooting_resolution cluster_gc GC Troubleshooting cluster_hplc HPLC Troubleshooting Start Problem: Poor Peak Resolution CheckTechnique Which Technique? Start->CheckTechnique CheckColumnGC Is column a highly polar cyanopropyl phase? CheckTechnique->CheckColumnGC GC CheckModifier Is an acid modifier (e.g., 0.1% Formic Acid) in the mobile phase? CheckTechnique->CheckModifier HPLC UsePolarCol Action: Switch to a HP-88, CP-Sil 88, etc. CheckColumnGC->UsePolarCol No CheckLength Is column >100m long? CheckColumnGC->CheckLength Yes UseLongerCol Action: Use a longer column for more efficiency. CheckLength->UseLongerCol No CheckTemp Is oven ramp optimized? (slow ramp rate) CheckLength->CheckTemp Yes OptimizeRamp Action: Decrease ramp rate (e.g., 2°C/min). CheckTemp->OptimizeRamp No AddModifier Action: Add 0.1% Formic Acid to suppress ionization. CheckModifier->AddModifier No CheckGradient Is the gradient long and shallow? CheckModifier->CheckGradient Yes OptimizeGradient Action: Increase gradient time to better resolve peaks. CheckGradient->OptimizeGradient No ConsiderAg Consider Silver-Ion (Ag+) Chromatography for higher selectivity. CheckGradient->ConsiderAg Yes

Decision tree for troubleshooting poor peak resolution in chromatography.

isomer_id_logic Start Chromatographic Peak Detected CheckRT Does Retention Time (RT) match a known standard? Start->CheckRT CheckMS Does Mass Spectrum match library/standard? CheckRT->CheckMS Yes NoID Identification Failed: Requires Advanced Method CheckRT->NoID No TentativeID Tentative Identification CheckMS->TentativeID No ConfidentID Confident Identification CheckMS->ConfidentID Yes AdvancedMS Use Advanced MS (e.g., OzID, CACI) to locate double bond TentativeID->AdvancedMS AdvancedMS->ConfidentID

Logical workflow for the confident identification of fatty acid isomers.

References

optimizing temperature and pH for 3-Decenoic acid stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of 3-Decenoic acid, focusing on the critical parameters of temperature and pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a monounsaturated medium-chain fatty acid with the chemical formula C₁₀H₁₈O₂.[1] Its stability is crucial for maintaining its chemical integrity, biological activity, and ensuring the reproducibility of experimental results. Degradation can lead to the formation of impurities that may have altered or adverse effects.

Q2: What are the primary factors that affect the stability of this compound?

A2: The main factors influencing the stability of unsaturated fatty acids like this compound are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, particularly oxidation.[2][3]

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and oxidation.[4][5]

  • Oxygen: As an unsaturated fatty acid, this compound is susceptible to oxidation in the presence of oxygen.

  • Light: Exposure to light, especially UV radiation, can promote photo-oxidation.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light: Protect from light by using amber-colored vials or by storing in the dark.

  • Container: Use tightly sealed containers made of inert materials like glass.

Q4: How does pH affect the stability of this compound?

A4: The pH of the formulation can influence the stability of unsaturated fatty acids. While specific data for this compound is limited, studies on other unsaturated fatty acids suggest that acidic conditions (e.g., pH 4) may offer greater oxidative stability compared to neutral or alkaline conditions. However, extreme pH values (highly acidic or highly alkaline) can promote hydrolysis of ester derivatives if present. The optimal pH for stability should be determined empirically for each specific formulation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or inconsistent results in bioassays. Degradation of this compound due to improper storage or handling.1. Review storage conditions (temperature, atmosphere, light exposure). Ensure the compound is stored at or below -20°C under an inert atmosphere and protected from light.2. Prepare fresh solutions for each experiment from a properly stored stock.3. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC or GC-MS).
Appearance of unknown peaks in chromatograms (HPLC/GC-MS). Formation of degradation products (e.g., oxidation or isomerization products).1. Conduct a forced degradation study to identify potential degradation products and their retention times.2. Analyze a freshly prepared standard of this compound to confirm its retention time.3. If oxidation is suspected, sparge all solvents with an inert gas and add an antioxidant (e.g., BHT) to the sample if compatible with the downstream application.
Phase separation or precipitation in liquid formulations. pH shift leading to changes in solubility or degradation.1. Measure the pH of the formulation and adjust if necessary using a suitable buffer system.2. Evaluate the solubility of this compound at different pH values to determine the optimal range for your formulation.3. Store the formulation at the recommended temperature to minimize temperature-dependent solubility changes.
Variability between different batches of this compound. Differences in purity or the presence of isomers.1. Obtain a certificate of analysis for each batch to verify purity and isomeric composition.2. Qualify each new batch by comparing its analytical profile (e.g., by HPLC or GC-MS) to a reference standard.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours.

    • Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and quantify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general starting point for developing an HPLC method to quantify this compound and its degradation products. Method optimization will be required.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

3. Chromatographic Conditions (Starting Point):

  • Gradient Elution: Start with a suitable ratio of Mobile Phase A and B, and gradually increase the percentage of Mobile Phase B to elute the analyte and any degradation products. A suggested starting gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 can be used to demonstrate specificity.

Protocol 3: GC-MS Analysis of this compound and its Volatile Degradation Products

This protocol is suitable for identifying and quantifying this compound and potential volatile degradation products after derivatization.

1. Derivatization (Methylation):

  • To a dried sample of this compound (or a lipid extract), add 1 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane and 0.5 mL of water.

  • Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

2. GC-MS Conditions (Starting Point):

  • GC Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp to 230°C at 4°C/min

    • Hold at 230°C for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Interface Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Visualizations

Degradation_Pathway This compound This compound Allylic Radical Allylic Radical This compound->Allylic Radical Initiation (Heat, Light, Metal Ions) Isomers Isomers This compound->Isomers Acid/Base Catalysis Peroxy Radical Peroxy Radical Allylic Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + H• Aldehydes Aldehydes Hydroperoxide->Aldehydes Ketones Ketones Hydroperoxide->Ketones Shorter-chain fatty acids Shorter-chain fatty acids Hydroperoxide->Shorter-chain fatty acids

Caption: Generalized oxidative degradation and isomerization pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photochemical Photochemical Photochemical->Stressed Samples This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation This compound Sample->Thermal This compound Sample->Photochemical Analytical Method Analytical Method Stressed Samples->Analytical Method HPLC / GC-MS Stability Data Stability Data Analytical Method->Stability Data Optimal Conditions Optimal Conditions Stability Data->Optimal Conditions Determine

Caption: Workflow for determining the stability of this compound.

References

troubleshooting poor chromatographic resolution of fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve poor chromatographic resolution of fatty acids.

Frequently Asked questions (FAQs)

Q1: Why is derivatization often necessary for the Gas Chromatography (GC) analysis of fatty acids?

Free fatty acids are generally unsuitable for direct GC analysis because their polar carboxylic acid groups lead to issues like hydrogen bonding, which causes low volatility and poor peak shapes (tailing).[1][2][3][4] Derivatization, typically by converting them into fatty acid methyl esters (FAMEs), neutralizes these polar groups.[3] This process increases volatility, reduces the chance of adsorption to the GC column, and results in improved, more reproducible chromatographic separation.

Q2: What are the most common derivatization methods for fatty acids in GC analysis?

The most prevalent methods are esterification and silylation.

  • Esterification: This is the most common approach, converting fatty acids into FAMEs. A widely used reagent for this is Boron trifluoride in methanol (BF3-methanol), which is effective for both free and esterified fatty acids.

  • Silylation: This method replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group using reagents like BSTFA. It is also effective for other polar functional groups that may be present in the molecule.

Q3: Is derivatization required for High-Performance Liquid Chromatography (HPLC) analysis?

Not always. Reversed-phase HPLC (RP-HPLC) can separate underivatized free fatty acids. Adding a small amount of acid (like acetic acid) to the mobile phase can help suppress the ionization of the fatty acids, leading to sharper peaks. However, derivatization may be used to enhance the sensitivity of UV or fluorescence detectors, as the carboxyl group itself is not a strong chromophore.

Troubleshooting Guide: Poor Resolution and Peak Shape Issues

Q4: My peaks are broad and show significant tailing in my GC chromatogram. What are the likely causes?

Peak tailing is often caused by the interaction of polar analytes with active sites within the GC system.

  • Active Sites: Exposed silanol groups (Si-OH) in the injector liner, on the column surface, or on glass wool can form hydrogen bonds with the fatty acid derivatives, causing delayed elution and tailing peaks.

    • Solution: Use a deactivated inlet liner and ensure any glass wool is also deactivated. If the problem continues, the column may be degrading and require replacement.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.

    • Solution: Trim the first 15-30 cm from the front of the column. If the column is old or heavily used, it may need to be replaced.

  • Low Injector Temperature: If the inlet temperature is too low, the sample may not vaporize completely and instantaneously, causing band broadening.

    • Solution: Ensure the injector temperature is high enough to flash-vaporize the sample (a typical starting point is 250°C).

Q5: My peaks are showing fronting. What could be the issue?

Peak fronting, where the front of the peak is sloped, is often a sign of column overload.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or inject a smaller volume. Alternatively, using a higher split ratio during injection will decrease the amount of sample reaching the column.

  • Inappropriate Solvent: Dissolving the sample in a solvent that is significantly stronger than the stationary phase or initial mobile phase can cause distorted peaks.

    • Solution: Whenever possible, dissolve the sample in a solvent that is chemically similar to the stationary phase or in the initial mobile phase for HPLC.

Q6: The resolution between my saturated and unsaturated fatty acid peaks is poor. How can I improve this?

Separating fatty acids, especially those with the same carbon number but different degrees of unsaturation, requires careful optimization.

  • Incorrect GC Column: The column's stationary phase is critical for this type of separation. Highly polar cyanosilicone capillary columns are required to provide the best resolution for geometric (cis/trans) and positional isomers. Using a non-polar column will result in poor separation of these compounds.

  • Suboptimal Temperature Program: A shallow temperature ramp is often necessary to separate closely eluting FAMEs. A temperature program that increases too quickly will not provide enough time for differential partitioning into the stationary phase.

    • Solution: Decrease the oven ramp rate (e.g., from 3.5°C/min to 0.5°C/min in the critical region) to improve separation.

  • Incorrect HPLC Mobile Phase: For HPLC, the organic modifier and its proportion in the mobile phase significantly impact selectivity.

    • Solution: Adjust the gradient slope or change the organic solvent (e.g., from acetonitrile to methanol).

Q7: Should I use a split or splitless injection for my GC analysis?

The choice depends on the concentration of your analytes.

  • Split Injection: This is ideal for high-concentration samples. A portion of the sample is vented away, preventing column overload and producing sharp, narrow peaks. However, this technique has higher detection limits because most of the sample does not enter the column.

  • Splitless Injection: This is best for trace analysis where analyte concentrations are very low. The split vent is closed during injection, allowing for the transfer of nearly the entire sample to the column for maximum sensitivity. This can lead to broader peaks, especially for volatile compounds, due to the slower flow rate into the column.

Quantitative Data Summary

Optimizing chromatographic parameters is key to achieving good resolution. The following table summarizes the impact of mobile phase composition on the resolution of two free fatty acids in a reversed-phase HPLC system.

Column TypeMobile Phase (% Acetonitrile in Water with 0.1% Formic Acid)Retention Time (Lauric Acid, min)Retention Time (Tridecanoic Acid, min)Resolution (Rs)
BEH C8 75%4.25.8>5
65%8.112.0>5
55%17.5>20>5
BEH C18 75%5.58.1>5
65%12.3>20>5
55%>20>20>5
Data adapted from Waters Corporation Application Brief. As shown, decreasing the percentage of the organic solvent (acetonitrile) increases retention time and can impact peak shape. The more retentive C18 column shows more significant increases in retention time.

Diagrams and Workflows

Troubleshooting_Workflow Start Poor Resolution or Bad Peak Shape CheckSystem Systematic Check Start->CheckSystem SamplePrep Sample Preparation Issue? CheckSystem->SamplePrep Start Here GC_Method GC/HPLC Method Issue? CheckSystem->GC_Method Hardware Hardware/Column Issue? CheckSystem->Hardware Derivatization Incomplete Derivatization or Degradation? SamplePrep->Derivatization Injection Injection Technique (Split/Splitless, Volume)? GC_Method->Injection Temp Oven Temperature Program (Ramp Rate)? GC_Method->Temp MobilePhase Mobile Phase/Flow Rate (Composition, Gradient)? GC_Method->MobilePhase Column Column Choice (Polarity, Age)? Hardware->Column Liner Active Sites in Liner or Column Contamination? Hardware->Liner SolveDeriv Optimize Derivatization (Time, Temp, Reagent) Derivatization->SolveDeriv SolveInject Adjust Injection Volume or Split Ratio Injection->SolveInject SolveTemp Optimize Temp Program (Use Shallower Ramp) Temp->SolveTemp SolveMobile Adjust Flow Rate or Mobile Phase Gradient MobilePhase->SolveMobile SolveColumn Select Appropriate Column (e.g., Highly Polar for FAMEs) Column->SolveColumn SolveLiner Use Deactivated Liner & Trim Column Liner->SolveLiner

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction FAME Extraction Sample 1. Lipid Sample (1-25 mg in vessel) Dry 2. Evaporate to Dryness (if in aqueous solution) Sample->Dry AddReagent 3. Add 2 mL BF3-Methanol Reagent Dry->AddReagent Heat 4. Heat at 60-75°C for 10-60 minutes AddReagent->Heat Cool 5. Cool to Room Temperature Heat->Cool AddSolvents 6. Add 1 mL Water & 1 mL Hexane Cool->AddSolvents Vortex 7. Vortex Vigorously to Extract FAMEs AddSolvents->Vortex Separate 8. Allow Layers to Separate Vortex->Separate Collect 9. Collect Upper (Hexane) Layer Separate->Collect Ready FAMEs Ready for GC Injection Collect->Ready

Detailed Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

This protocol is a common method for preparing fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

  • Lipid sample (1-25 mg)

  • Micro reaction vessel (5-10 mL)

  • Boron trifluoride-methanol reagent (BF3-Methanol), 12-14% w/w

  • Hexane (high purity)

  • Water or saturated NaCl solution

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen before proceeding.

  • Reagent Addition: Add 2 mL of BF3-Methanol reagent to the vessel containing the dry sample.

  • Reaction: Tightly cap the vessel and heat it at 60-75°C for 10-60 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific sample types.

  • Cooling: After heating, cool the vessel to room temperature.

  • Extraction: Add 1 mL of water (or saturated NaCl solution) and 1 mL of hexane to the vessel.

  • Mixing: Cap the vessel and vortex vigorously for at least 30 seconds to extract the FAMEs into the upper hexane layer.

  • Phase Separation: Allow the mixture to stand until the two layers have clearly separated.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. To ensure the sample is dry, this transfer can be done by passing the hexane layer through a small column containing anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC.

Protocol 2: Example GC Method for FAME Analysis

This protocol provides a starting point for the separation of a complex mixture of FAMEs. Parameters will likely need to be optimized for specific applications.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent) with FID detector.

  • Column: Highly polar column, e.g., Agilent DB-23 (120 m x 0.25 mm x 0.15 µm) or similar cyanosilicone phase. Longer columns (60m or 100m) provide more theoretical plates and can improve resolution.

  • Carrier Gas: Helium or Hydrogen.

GC Parameters:

  • Inlet: Split/Splitless Injector

  • Inlet Temperature: 230°C

  • Injection Mode: Split (e.g., 7:1 ratio for standard concentrations)

  • Injection Volume: 1 µL

  • Carrier Gas Flow: Constant flow, ~1 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 min

    • Ramp 1: 30°C/min to 140°C

    • Ramp 2: 3.5°C/min to 200°C, hold for 15 min

    • Ramp 3: 0.5°C/min to 215°C

    • Ramp 4: 20°C/min to 225°C, hold for 15 min (Note: The slow ramp rate in Ramp 3 is critical for separating closely eluting isomers)

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

  • Gas Flows (FID): Hydrogen: 40 mL/min; Air: 450 mL/min; Makeup (N2 or He): 30 mL/min

References

Technical Support Center: 3-Decenoic Acid Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the ionization efficiency of 3-Decenoic acid and related medium-chain fatty acids in mass spectrometry. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for this compound in ESI-MS challenging?

A1: The analysis of free fatty acids like this compound by Electrospray Ionization Mass Spectrometry (ESI-MS) can be difficult due to their chemical properties. For good chromatographic separation on reversed-phase columns, acidic mobile phases are typically used.[1][2] This acidic environment suppresses the deprotonation of the fatty acid's carboxylic acid group, which is essential for efficient ionization in the commonly used negative ion mode, leading to low signal intensity.[1][2]

Q2: What is the difference between analyzing this compound in positive versus negative ion mode?

A2:

  • Negative Ion Mode: This is the more intuitive approach, as the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻).[1] However, the acidic mobile phases needed for chromatography work against this process, reducing sensitivity.

  • Positive Ion Mode: In this mode, underivatized this compound can be detected as a protonated molecule ([M+H]⁺) or as an adduct with cations like sodium ([M+Na]⁺), though this is generally inefficient. This mode becomes highly advantageous when using derivatization techniques that add a permanent positive charge or an easily ionizable group to the molecule, often resulting in significantly higher sensitivity and signal stability.

Q3: What are the primary strategies to enhance the ionization efficiency of this compound?

A3: The main strategies to improve ionization efficiency are:

  • Chemical Derivatization: This involves modifying the carboxylic acid group to make it more amenable to ionization. This is often the most effective method for significant sensitivity gains, especially charge-reversal derivatization which adds a permanent positive charge and shifts the analysis to the highly sensitive positive ion mode.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and additives can improve ionization. For negative mode, using additives like low concentrations of acetic acid can enhance signal intensity compared to other modifiers. For positive mode, additives like formic acid or ammonium acetate can promote protonation.

  • Ion Source Parameter Optimization: Fine-tuning parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate is crucial for maximizing ion generation and transmission.

Troubleshooting Guide

Problem 1: I am seeing a very low or no signal for this compound in negative ion mode.

  • Possible Cause 1: Ionization Suppression by Mobile Phase.

    • Explanation: Acidic mobile phases (e.g., with 0.1% formic acid), while excellent for chromatography, suppress the deprotonation required for negative mode ESI.

    • Solution:

      • Modify Mobile Phase: Consider using a mobile phase with a less acidic modifier, such as 0.02% acetic acid, which has been shown to enhance lipid signals in negative mode.

      • Switch to Positive Mode: If chromatographic conditions cannot be changed, the most effective solution is to use a derivatization strategy that allows for detection in the more sensitive positive ion mode.

  • Possible Cause 2: Sub-optimal Ion Source Parameters.

    • Explanation: The settings for your ESI source may not be optimized for this compound. Parameters like capillary voltage, drying gas temperature, and nebulizer pressure significantly impact ionization and desolvation.

    • Solution: Systematically optimize ESI source parameters. Infuse a standard solution of this compound and adjust parameters one by one to maximize the signal for the [M-H]⁻ ion. Refer to the Protocol for ESI Source Parameter Optimization below.

  • Possible Cause 3: In-source Fragmentation.

    • Explanation: High source temperatures or voltages can cause the molecule to fragment within the ion source before it reaches the mass analyzer, reducing the intensity of the precursor ion.

    • Solution: Reduce the fragmentor/nozzle voltage and drying gas temperature to find a balance between efficient desolvation and minimal fragmentation.

Problem 2: My peak shape is poor (broadening, tailing, or splitting).

  • Possible Cause 1: Column Contamination or Degradation.

    • Explanation: Contaminants from previous samples can build up on the column, and harsh mobile phases can degrade the stationary phase over time, leading to poor peak shapes.

    • Solution:

      • Flush the Column: Use a strong solvent wash to clean the column according to the manufacturer's instructions.

      • Use a Guard Column: A guard column can protect the analytical column from contaminants.

      • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.

  • Possible Cause 2: Secondary Interactions.

    • Explanation: The carboxylic acid group of this compound can have secondary interactions with the stationary phase, leading to peak tailing.

    • Solution: Ensure the mobile phase pH is low enough to keep the acid protonated during chromatography. Adding a small amount of a weak acid like formic acid is standard practice for this reason.

  • Possible Cause 3: Injection Solvent Mismatch.

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Reconstitute the final sample in a solvent that is as close in composition to the initial mobile phase as possible.

Problem 3: I am trying a derivatization protocol, but the reaction efficiency seems low.

  • Possible Cause 1: Reagent Degradation.

    • Explanation: Derivatization reagents, especially coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), can be sensitive to moisture and degrade over time.

    • Solution: Use fresh reagents and store them under appropriate conditions (e.g., desiccated, refrigerated). Prepare reaction buffers fresh daily.

  • Possible Cause 2: Sub-optimal Reaction Conditions.

    • Explanation: Reaction time, temperature, and pH can all impact the efficiency of the derivatization.

    • Solution: Review the specific protocol for your chosen derivatization agent. Ensure the pH of the reaction mixture is correct and allow the reaction to proceed for the recommended duration.

Visualization of Key Workflows

TroubleshootingWorkflow start Start: Low Signal for this compound check_mode Which ionization mode? start->check_mode neg_mode Negative Ion Mode ([M-H]⁻) check_mode->neg_mode Negative pos_mode Positive Ion Mode ([M+H]⁺ or Derivative) check_mode->pos_mode Positive check_mp Check Mobile Phase: Is it acidic (e.g., 0.1% FA)? neg_mode->check_mp check_deriv Is the analyte derivatized? pos_mode->check_deriv suppression High probability of ionization suppression. check_mp->suppression Yes check_source_neg Optimize Source Parameters (Voltage, Gas, Temp) check_mp->check_source_neg No / Already Optimized optimize_mp Action: Modify Mobile Phase (e.g., try 0.02% Acetic Acid) or Switch to Derivatization. suppression->optimize_mp end_good Signal Improved optimize_mp->end_good check_source_neg->end_good no_deriv Underivatized fatty acids have low proton affinity. check_deriv->no_deriv No deriv Derivatized check_deriv->deriv Yes end_bad Signal Still Low: Consider sample concentration or matrix effects. no_deriv->end_bad check_source_pos Optimize Source Parameters for the specific derivative. deriv->check_source_pos check_reaction Verify Derivatization Reaction (Check reagents, conditions) check_source_pos->check_reaction check_reaction->end_good

Caption: Troubleshooting logic for low signal intensity of this compound.

DerivatizationWorkflow start Start: Dried Fatty Acid Sample reconstitute Reconstitute sample in organic solvent start->reconstitute add_reagents Add Derivatization Reagent (e.g., AMPP) and Coupling Agent (e.g., EDC) reconstitute->add_reagents react Incubate at Room Temp (e.g., 1 hour) add_reagents->react purify Purify derivatized product (e.g., via Solid-Phase Extraction) react->purify elute_dry Elute and Dry under Nitrogen purify->elute_dry reconstitute_final Reconstitute in Mobile Phase for injection elute_dry->reconstitute_final analyze LC-ESI-MS Analysis (Positive Ion Mode) reconstitute_final->analyze

Caption: General workflow for fatty acid analysis using chemical derivatization.

Quantitative Data on Ionization Enhancement

The following table summarizes the reported improvements in sensitivity for fatty acid analysis using different ionization enhancement strategies.

StrategyMethodAnalyte ClassIon ModeReported Signal EnhancementReference(s)
Derivatization N-(4-aminomethylphenyl)pyridinium (AMPP)Fatty AcidsPositive~60,000-fold vs. underivatized negative mode
Derivatization 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (DMPP)Fatty AcidsPositive~1,000-fold
Derivatization O-benzylhydroxylamine (O-BHA)Short-Chain Fatty AcidsPositiveRemarkable improvement, enabling sub-fmol detection
Mobile Phase 0.02% Acetic Acid vs. Ammonium AcetateLipidsNegative2- to 19-fold for 11 lipid subclasses

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization with AMPP

This protocol describes a method for derivatizing this compound with N-(4-aminomethylphenyl)pyridinium (AMPP) to enable highly sensitive detection in positive ion mode ESI-MS.

Materials:

  • Dried this compound sample/standard

  • AMPP reagent solution

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution

  • Organic solvent (e.g., Acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS grade solvents for SPE and final reconstitution

Methodology:

  • Sample Reconstitution: Reconstitute the dried fatty acid sample in an appropriate volume of organic solvent.

  • Reagent Addition: To the sample, add the AMPP reagent and the EDC coupling agent.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 1 hour.

  • Purification: Perform a solid-phase extraction (SPE) to remove excess reagents and purify the newly derivatized this compound-AMPP amide.

  • Elution and Drying: Elute the derivatized product from the SPE cartridge and dry the eluate completely under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the final sample in the initial mobile phase for LC-ESI-MS analysis.

  • Analysis: Analyze the sample using LC-ESI-MS in positive ion mode, monitoring for the specific m/z of the derivatized this compound.

Protocol 2: Optimization of ESI Source Parameters

This protocol provides a systematic approach to optimizing key ESI source parameters for maximizing the signal of this compound.

Materials:

  • Standard solution of this compound (or its derivative) at a known concentration (e.g., 1 µg/mL).

  • LC-MS system with a mobile phase composition identical to the analytical method.

Methodology:

  • System Setup: Infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.4 mL/min). Set the mass spectrometer to monitor the target m/z (e.g., [M-H]⁻ for underivatized in negative mode, or the derivative's [M]⁺ in positive mode).

  • Capillary Voltage: While monitoring the signal intensity, adjust the capillary voltage. For positive mode, a typical range is 3-5 kV; for negative mode, -2.5 to -4 kV. Record the voltage that provides the maximum stable signal.

  • Nebulizer Gas Pressure: This parameter controls the formation of droplets. Adjust the pressure within the recommended range (e.g., 20-60 psi) to find the optimal setting for your flow rate. Higher flow rates generally require higher nebulizer pressures.

  • Drying Gas Temperature: The drying gas (or desolvation temperature) aids in solvent evaporation. Increase the temperature in increments (e.g., 25°C steps) from a starting point of ~250°C. Be cautious, as excessively high temperatures can cause thermal degradation of the analyte. Find the temperature that maximizes signal without evidence of fragmentation. A typical range is 250-450°C.

  • Drying Gas Flow Rate: This parameter works in conjunction with the temperature to desolvate the ions. Optimize the flow rate (e.g., in L/min) to achieve the best signal intensity.

  • Fragmentor/Nozzle Voltage: This voltage can influence ion transmission and in-source fragmentation. Adjust it to maximize the precursor ion signal while minimizing any observed fragments.

  • Final Verification: Once all parameters are optimized, save the new source settings and verify the improved sensitivity by injecting a known amount of this compound.

References

Technical Support Center: Refinement of Solid-Phase Extraction for 3-Decenoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of solid-phase extraction (SPE) techniques for the purification of 3-Decenoic acid. It is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound and other medium-chain fatty acids.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Elution: The elution solvent may not be strong enough to displace this compound from the sorbent.[1][2]Increase the polarity or strength of the elution solvent. For aminopropyl sorbents, using a slightly acidic eluent like diethyl ether with 2% acetic acid can effectively elute free fatty acids.[3] Ensure the elution volume is sufficient to completely pass through the sorbent bed.[4]
Analyte Breakthrough during Sample Loading: The flow rate may be too high, or the sorbent capacity could be exceeded.[4]Decrease the sample loading flow rate to allow for adequate interaction between the analyte and the sorbent. Consider reducing the sample volume or using an SPE cartridge with a larger sorbent mass.
Improper Column Conditioning: The sorbent may not be properly activated, leading to poor analyte retention.Ensure the column is conditioned with an appropriate solvent (e.g., methanol or isopropanol for reversed-phase) followed by an equilibration step with a solvent similar in composition to the sample matrix.
Poor Reproducibility Inconsistent Flow Rates: Variable flow rates during sample loading and elution can lead to inconsistent results.Use a vacuum manifold or a positive pressure system to maintain a consistent and controlled flow rate throughout the SPE process.
Sorbent Bed Drying Out: If the sorbent bed dries out before sample application, it can negatively impact analyte retention and lead to variability.After conditioning and equilibration, do not allow the sorbent bed to dry out before loading the sample.
Variability in Sample Matrix: Differences in the sample matrix between experiments can affect the extraction efficiency.Ensure consistent sample pretreatment to minimize matrix effects. This may include pH adjustment or dilution.
Impure Extract Co-elution of Interferences: Other compounds in the sample matrix with similar chemical properties may co-elute with this compound.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Consider using a different sorbent with higher selectivity.
Contamination from SPE Cartridge: Plasticizers or other contaminants can leach from the polypropylene cartridge material.To minimize contamination, consider using SPE cartridges made from glass or pre-washing the cartridges with the elution solvent before conditioning.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for purifying this compound?

A1: For the isolation of free fatty acids like this compound, aminopropyl-bonded silica is a highly effective sorbent. This sorbent acts as a weak anion exchanger, retaining acidic compounds while allowing neutral lipids to be washed away. Reversed-phase sorbents like C18 can also be used, but may require more rigorous method development to separate this compound from other non-polar compounds in the sample.

Q2: How can I improve the recovery of this compound from a complex biological sample?

A2: To improve recovery from complex matrices such as plasma or tissue homogenates, proper sample pretreatment is crucial. This may involve protein precipitation using a solvent like acetonitrile or methanol, followed by centrifugation. Adjusting the pH of the sample to ensure the carboxylic acid group of this compound is ionized (negatively charged) will enhance its retention on an anion-exchange sorbent like aminopropyl-bonded silica.

Q3: My final extract contains interfering lipids. How can I obtain a purer sample of this compound?

A3: To obtain a purer sample, a multi-step elution process is recommended. After loading your sample onto an aminopropyl SPE cartridge, you can first wash with a non-polar solvent mixture like chloroform-isopropanol (2:1, v/v) to elute neutral lipids. Subsequently, a more polar, slightly acidic solvent such as diethyl ether-acetic acid (98:2, v/v) can be used to selectively elute the free fatty acid fraction, including this compound.

Q4: Can I reuse my SPE cartridges for multiple samples?

A4: While it may be technically possible in some cases, it is generally not recommended to reuse SPE cartridges, especially when high purity is required. Reusing cartridges can lead to cross-contamination between samples and a decrease in extraction efficiency over time. For critical applications such as those in drug development, single-use cartridges are advised to ensure data quality and reproducibility.

Experimental Protocols

Protocol 1: Purification of this compound using Aminopropyl-Bonded Silica SPE

This protocol is designed for the selective isolation of free fatty acids, including this compound, from a lipid extract.

  • Column Conditioning:

    • Pass 5 mL of hexane through the aminopropyl SPE cartridge.

    • Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Dissolve the lipid extract in a minimal amount of hexane or a non-polar solvent mixture.

    • Load the sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 10 mL of chloroform-isopropanol (2:1, v/v) to elute neutral lipids such as triglycerides and cholesterol esters.

    • Collect this fraction separately if other lipid classes are of interest.

  • Elution of this compound:

    • Elute the free fatty acid fraction, including this compound, with 10 mL of diethyl ether-acetic acid (98:2, v/v).

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis.

Quantitative Data

The following table provides representative recovery data for various fatty acids using an SPE method. While specific data for this compound is not provided, these values offer a general expectation of performance. Optimal recovery for this compound may require method-specific validation.

Fatty Acid Carbon Chain Representative Recovery (%)
Myristic AcidC14:095.2
Palmitic AcidC16:098.7
Stearic AcidC18:097.1
Oleic AcidC18:199.5
Linoleic AcidC18:296.4

Data adapted from a study on fatty acid extraction using SPE.

Visualizations

Experimental Workflow

SPE_Workflow Figure 1. Solid-Phase Extraction Workflow for this compound Purification cluster_prep Preparation cluster_separation Separation cluster_analysis Downstream Analysis conditioning 1. Column Conditioning (e.g., Hexane) sample_loading 2. Sample Loading (Lipid extract in non-polar solvent) conditioning->sample_loading washing 3. Washing (e.g., Chloroform:Isopropanol) Elutes Neutral Lipids sample_loading->washing elution 4. Elution (e.g., Diethyl Ether:Acetic Acid) Elutes this compound washing->elution post_elution 5. Post-Elution Processing (Solvent Evaporation & Reconstitution) elution->post_elution analysis Analysis (e.g., GC-MS, LC-MS) post_elution->analysis

Caption: SPE Workflow for this compound Purification.

Signaling Pathway

The related medium-chain fatty acid, decanoic acid, has been shown to influence the mTORC1 signaling pathway. This pathway is a central regulator of cell growth and metabolism and is a significant target in drug development.

mTORC1_Pathway Figure 2. Proposed Signaling Pathway Involvement of Decanoic Acid Decanoic_Acid Decanoic Acid (related to this compound) p97 p97/VCP ATPase Decanoic_Acid->p97 Inhibition mTORC1 mTORC1 p97->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

minimizing sample matrix effects in 3-Decenoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sample matrix effects during the quantification of 3-Decenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are sample matrix effects and how do they affect this compound quantification?

A1: Sample matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][2] In complex biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[3]

Q2: What are the most common strategies to minimize matrix effects in this compound analysis?

A2: The primary strategies to mitigate matrix effects can be categorized into three main areas:

  • Sample Preparation: Implementing effective sample cleanup techniques is crucial.[2] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The goal is to remove interfering matrix components while efficiently recovering this compound.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Use of Internal Standards: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, allowing for accurate correction of the signal.

Q3: When should I choose Protein Precipitation, LLE, or SPE for my samples?

A3: The choice of sample preparation method depends on the complexity of the matrix and the required level of cleanliness.

  • Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. However, it is the least effective at removing phospholipids and other small molecule interferences, often resulting in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind. The choice of solvent is critical for good recovery of this compound.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. It is more time-consuming and costly but often necessary for achieving the lowest detection limits and minimizing matrix effects.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Co-eluting matrix components. - Inappropriate mobile phase pH. - Column degradation.- Improve sample cleanup using SPE or LLE. - Adjust mobile phase pH to ensure this compound is in its desired ionic state. - Use a new or different type of LC column.
High Variability in Results (Poor Precision) - Inconsistent matrix effects across different samples. - Inefficient or inconsistent sample preparation.- Use a stable isotope-labeled internal standard for normalization. - Automate the sample preparation process if possible to improve consistency. - Ensure complete homogenization of samples before extraction.
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte loss during solvent evaporation steps. - Suboptimal pH for extraction.- Optimize the LLE solvent or SPE sorbent and elution solvent. - Use a gentle stream of nitrogen for evaporation at a controlled temperature. - Adjust the sample pH to be at least 2 units below the pKa of this compound before extraction to ensure it is in its neutral form.
Significant Ion Suppression or Enhancement - High concentration of co-eluting phospholipids or other matrix components.- Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). - Optimize the LC gradient to better separate the analyte from the interfering peaks. - Dilute the sample extract, if sensitivity allows.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects for the analysis of fatty acids in plasma.

Sample Preparation Method Phospholipid Removal Efficiency Protein Removal Efficiency Relative Matrix Effect Analyst Time Cost per Sample
Protein Precipitation (PPT) LowHighHighLowLow
Liquid-Liquid Extraction (LLE) ModerateHighModerateModerateLow-Moderate
Solid-Phase Extraction (SPE) HighHighLowHighHigh
HybridSPE Very HighHighVery LowModerateHigh

Data compiled from literature comparing various sample preparation techniques for bioanalysis.

Experimental Protocols

Recommended Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a recommended starting point for the extraction of this compound from serum or plasma, designed to minimize matrix effects.

Materials:

  • SPE Cartridges (e.g., a polymeric reversed-phase sorbent)

  • Serum/Plasma Sample

  • Internal Standard (Stable Isotope-Labeled this compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of serum or plasma, add the internal standard solution. Acidify the sample by adding 10 µL of formic acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Recommended LC-MS/MS Method

This is a general LC-MS/MS method that can be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion (m/z) 169.1 -> Product Ion (m/z) [To be determined by infusion and optimization on your instrument]

    • Internal Standard (e.g., D2-3-Decenoic Acid): Precursor Ion (m/z) 171.1 -> Product Ion (m/z) [To be determined]

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Gas Flow Rates (Nebulizer, Heater)

Visualizations

Caption: Troubleshooting workflow for addressing inaccurate quantification of this compound.

Caption: Solid-Phase Extraction (SPE) workflow for this compound from biological samples.

References

how to improve the solubility of 3-Decenoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling 3-Decenoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of this medium-chain fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. It is classified as a medium-chain fatty acid, with an aliphatic tail of 10 carbon atoms.[1] Its limited solubility in water is primarily due to the long, nonpolar hydrocarbon chain.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[3][4]
Molecular Weight 170.25 g/mol [3]
Appearance Colorless clear liquid
Water Solubility 86.48 mg/L (at 25°C) (Predicted)
Predicted pKa 4.83
logP (o/w) 3.80
Q2: Why is this compound poorly soluble in aqueous solutions?

This compound is an amphipathic molecule, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The carboxylic acid head is polar and can interact with water, but the long hydrocarbon tail is nonpolar and disrupts the hydrogen bonding network of water, leading to very low solubility.

cluster_molecule This compound Molecule cluster_water Aqueous Environment hydrophilic Hydrophilic Head (-COOH) hydrophobic Hydrophobic Tail (C9H17) w2 hydrophilic->w2 Favorable Interaction w5 hydrophobic->w5 Unfavorable Interaction (Leads to low solubility) w1 w3 w4 w6

Caption: Interaction of this compound with water molecules.

Q3: How can I improve the solubility of this compound using pH adjustment?

Adjusting the pH of the aqueous solution is one of the most effective methods to increase the solubility of carboxylic acids. By raising the pH above the acid's pKa (approximately 4.83), the carboxylic acid group (-COOH) is deprotonated to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.

node_insoluble This compound (R-COOH) (Poorly Soluble) node_soluble 3-Decenoate Anion (R-COO⁻) (Highly Soluble) node_insoluble->node_soluble + OH⁻ (Increase pH > pKa) node_soluble->node_insoluble + H⁺ (Decrease pH < pKa)

Caption: pH-dependent equilibrium of this compound.

Experimental Protocol: pH-Mediated Solubilization
  • Preparation : Weigh the desired amount of this compound.

  • Dispersion : Disperse the acid in the desired volume of purified water or buffer (e.g., PBS). The solution will appear cloudy or as a separate phase.

  • Titration : While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise.

  • Monitoring : Monitor the pH of the solution continuously using a calibrated pH meter.

  • Dissolution : As the pH increases and surpasses the pKa (~4.83), the solution will become clear, indicating the formation of the soluble sodium 3-decenoate salt.

  • Final Adjustment : Adjust the pH to the desired final value (typically 1.5-2 pH units above the pKa for complete dissolution) and bring the solution to the final volume.

Table 2: Expected Solubility Behavior with pH Adjustment

pH of Aqueous SolutionExpected State of this compoundRelative Solubility
pH < 4.0Predominantly protonated (-COOH)Very Low
pH ≈ 4.83 (pKa)50% protonated, 50% deprotonatedModerate
pH > 6.5Predominantly deprotonated (-COO⁻)High
Q4: How can surfactants enhance the solubility of this compound?

Surfactants are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble compounds like this compound, thereby increasing its apparent solubility in the bulk aqueous phase.

cluster_micelle Surfactant Micelle in Water fatty_acid This compound s1 s1->fatty_acid s2 s2->fatty_acid s3 s3->fatty_acid s4 s4->fatty_acid s5 s5->fatty_acid s6 s6->fatty_acid caption Hydrophobic tails of surfactant (lines) encapsulate the fatty acid, while hydrophilic heads (circles) face the water.

Caption: Encapsulation of this compound within a surfactant micelle.

Experimental Protocol: Surfactant-Mediated Solubilization
  • Surfactant Selection : Choose a suitable nonionic surfactant (e.g., Polysorbate 80, Tergitol 15-S-7).

  • Solution Preparation : Prepare an aqueous solution of the surfactant at a concentration well above its CMC.

  • Addition of Acid : Add the this compound to the surfactant solution.

  • Energy Input : Gently heat (e.g., to 40-50°C) and stir or sonicate the mixture to facilitate the incorporation of the fatty acid into the micelles.

  • Equilibration : Allow the solution to cool to room temperature while stirring. A clear solution indicates successful solubilization.

Table 3: Common Surfactants for Solubilizing Lipids

SurfactantTypeTypical Working ConcentrationNotes
Polysorbate 80 (Tween 80)Nonionic0.1% - 2% (w/v)Widely used in pharmaceutical formulations.
Poloxamer 188Nonionic1% - 5% (w/v)Thermosensitive properties can be useful.
Tergitol 15-S-7Nonionic> CMC (~0.05 mM)Effective for solubilizing free fatty acids.
Sodium Dodecyl Sulfate (SDS)Anionic> CMC (~8.2 mM)Can denature proteins; use with caution in biological assays.
Q5: Can cyclodextrins be used to increase the aqueous solubility of this compound?

Yes, cyclodextrins (CDs) are effective solubilizing agents for fatty acids. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic tail of this compound can be encapsulated within the CD cavity, forming a water-soluble "inclusion complex." This masks the fatty acid's hydrophobicity from the surrounding water, leading to a significant increase in solubility.

cluster_complex Inclusion Complex Formation cd Cyclodextrin (Hydrophilic Exterior) node_result Soluble Host-Guest Complex fatty_acid This compound (Hydrophobic Tail) fatty_acid->cd Encapsulation

Caption: Formation of a this compound-cyclodextrin inclusion complex.

Experimental Protocol: Solubilization using Cyclodextrins
  • CD Selection : Choose an appropriate cyclodextrin. Beta-cyclodextrins (β-CD) and their derivatives like Hydroxypropyl-β-CD (HP-β-CD) are often suitable for medium-chain fatty acids.

  • CD Solution : Prepare an aqueous solution of the cyclodextrin by dissolving it in water with stirring. Gentle heating may be required.

  • Addition of Acid : Add this compound to the CD solution. A molar ratio (CD:acid) between 1:1 and 2:1 is a good starting point.

  • Complexation : Stir the mixture vigorously at room temperature or with gentle heat for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Clarification : The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration (e.g., using a 0.22 µm filter).

Table 4: Comparison of Common Cyclodextrins

Cyclodextrin TypeCavity SizeSuitability for Medium-Chain Fatty Acids
α-Cyclodextrin (α-CD)SmallerGood complexation efficacy for fatty acids.
β-Cyclodextrin (β-CD)MediumOften the best fit for C10-C18 fatty acids.
γ-Cyclodextrin (γ-CD)LargerMay be too large for optimal complexation with a C10 acid.
HP-β-CDMediumHigher aqueous solubility and lower toxicity than native β-CD.

Troubleshooting Guide

Problem: My solution is still cloudy after trying one of the methods.
  • pH Adjustment : Ensure the final pH is at least 1.5-2 units above the pKa. Verify your pH meter calibration. Insufficient base may have been added.

  • Surfactants : The concentration of the surfactant may be too low (below the CMC). Try increasing the surfactant concentration. Ensure adequate mixing or sonication was applied to facilitate micelle formation.

  • Cyclodextrins : The molar ratio of cyclodextrin to fatty acid may be insufficient. Try a higher ratio (e.g., 2:1 or 3:1). Allow more time for complexation with vigorous stirring.

Problem: The compound precipitates when I add my stock solution to the final buffer.
  • Co-solvent Stocks (e.g., in Ethanol) : This often happens when a concentrated organic stock is diluted into an aqueous buffer, causing the solubility limit to be exceeded.

    • Solution 1 : Dilute the stock solution more gradually while vortexing the buffer.

    • Solution 2 : Add a carrier protein like bovine serum albumin (BSA) to the final aqueous buffer. BSA can bind fatty acids and keep them in solution.

    • Solution 3 : Use a lower concentration stock solution to minimize the amount of organic solvent introduced into the final medium.

Problem: How should I prepare a stock solution for cell culture experiments?

Preparing a concentrated stock solution that can be easily diluted into cell culture media is a common requirement.

Protocol: Preparation of a 100 mM Ethanol Stock Solution
  • Preparation : In a sterile tube, dissolve 17.03 mg of this compound in 1 mL of absolute ethanol. This creates a 100 mM stock solution.

  • Sonication : Sonicate the mixture on ice until it becomes a homogenous, milky solution.

  • Storage : Store the stock solution at 4°C, protected from light. The solution is stable for several months.

  • Application : This stock can be diluted directly into cell culture media. For final concentrations, ensure the final ethanol percentage is low (typically <0.5%) to avoid solvent toxicity to the cells. Often, this stock is first complexed with fatty-acid-free BSA in the media before being added to cells.

References

Technical Support Center: Addressing Reproducibility Issues in 3-Decenoic Acid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address common reproducibility issues encountered in 3-Decenoic acid bioassays. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific challenges in the laboratory.

Troubleshooting Guides

Issue 1: High Variability in Biofilm Dispersal Assay Results

  • Question: We are observing significant well-to-well and experiment-to-experiment variability in our this compound-mediated biofilm dispersal assays. What are the potential causes and solutions?

  • Answer: High variability in biofilm dispersal assays is a common challenge. Several factors can contribute to this issue. Here is a breakdown of potential causes and recommended solutions:

    Potential Cause Recommended Solution
    Inconsistent Biofilm Formation: Standardize the initial inoculum density. Ensure a consistent incubation time and temperature for biofilm formation. Use the same batch of growth medium for all experiments.
    Incomplete Removal of Planktonic Cells: After biofilm formation, gently and consistently wash the wells with a sterile buffer (e.g., PBS) to remove non-adherent cells before adding this compound.
    Precipitation of this compound: This compound is a fatty acid with limited water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO or ethanol) before preparing working solutions. Perform a solvent toxicity control to ensure the final solvent concentration is not affecting the bacteria.
    Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of this compound.
    Edge Effects in Microtiter Plates: Avoid using the outer wells of the microtiter plate as they are more prone to evaporation, which can concentrate the compound and affect results. Fill the outer wells with sterile water or media.
    Inconsistent Staining and Washing: Standardize the volume of crystal violet, staining time, and the number and vigor of washing steps after staining.
    Incomplete Solubilization of Crystal Violet: Ensure the crystal violet is fully solubilized by adding the appropriate solvent (e.g., 30% acetic acid or ethanol) and incubating for a sufficient time with gentle agitation before reading the absorbance.

Issue 2: No or Low Bioactivity of this compound Observed

  • Question: We are not observing the expected biofilm dispersal or antimicrobial activity with our this compound. What could be the problem?

  • Answer: A lack of bioactivity can be frustrating. Here are some troubleshooting steps to identify the root cause:

    Potential Cause Recommended Solution
    Degradation of this compound: Store the stock solution of this compound at -20°C or lower and protect it from light. Prepare fresh working solutions for each experiment.
    Incorrect Isomer: The biological activity of decenoic acid can be isomer-specific. Verify the isomeric purity of your this compound source. The cis-2-decenoic acid isomer is a known biofilm dispersal signal.
    Sub-optimal Assay Conditions: The activity of this compound can be influenced by pH, temperature, and media composition. Review the literature for optimal conditions for your specific bacterial strain and bioassay.
    Resistant Bacterial Strain: The target organism may not be susceptible to this compound at the concentrations tested. Include a positive control with a known susceptible strain.
    Inappropriate Solvent: The solvent used to dissolve this compound may interfere with its activity or the growth of the microorganism. Always include a solvent control.

Frequently Asked Questions (FAQs)

  • Question 1: What is the recommended solvent for dissolving this compound for bioassays?

    • Answer: Due to its hydrophobic nature, this compound should be dissolved in a 100% organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution.[1] For the bioassay, this stock solution is then serially diluted in the appropriate culture medium to achieve the desired final concentrations. It is crucial to include a solvent control in your experiment to ensure that the final concentration of the solvent does not affect bacterial growth or the bioassay outcome.

  • Question 2: How can I minimize the "edge effect" in my 96-well plate assays?

    • Answer: The "edge effect" is a common phenomenon in microtiter plates where wells on the perimeter of the plate show different results from the interior wells, often due to increased evaporation. To minimize this, it is recommended to not use the outer wells for experimental samples. Instead, fill these wells with a sterile liquid, such as sterile water or culture medium, to create a humidity barrier.

  • Question 3: What are the critical parameters to standardize in a crystal violet biofilm assay?

    • Answer: To ensure reproducibility in a crystal violet biofilm assay, the following parameters should be strictly standardized:

      • Inoculum preparation and density.

      • Incubation time and temperature for biofilm growth.

      • Washing steps to remove planktonic cells (number of washes, volume, and gentleness of aspiration/dispensing).

      • Crystal violet concentration and staining time.

      • Post-staining washing steps (number and vigor).

      • Solvent and time for crystal violet solubilization.

  • Question 4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent. What are the common causes?

    • Answer: Inconsistency in MIC results for hydrophobic compounds like this compound can stem from several factors:

      • Precipitation of the compound: Ensure this compound remains solubilized in the broth. The use of a co-solvent or surfactant might be necessary, but its effect on bacterial growth must be controlled for.

      • Variable inoculum size: The number of bacteria in the inoculum must be standardized, typically to ~5 x 10^5 CFU/mL.

      • Solvent effects: The final concentration of the solvent used to dissolve the fatty acid might inhibit bacterial growth, leading to falsely low MICs. A solvent toxicity control is essential.

      • Media composition: Different media can affect both the growth of the organism and the activity of this compound. Use a consistent and appropriate medium for your test organism.

Quantitative Data Summary

The following table summarizes the effect of different concentrations of cis-2-decenoic acid (CDA) on the dispersal of Pseudomonas aeruginosa PAO1 biofilms. The data is presented as the optical density (OD) of dispersed cells, where a higher OD indicates greater biofilm dispersal.

Concentration of cis-2-Decenoic Acid (nM)Mean OD600 of Dispersed Cells (± SD)
0 (Control)0.357 (± 0.017)
1000.412 (± 0.021)
2000.455 (± 0.019)
3000.490 (± 0.016)

Data adapted from a study on biofilm dispersal by CDA.

Experimental Protocols

Protocol 1: Biofilm Dispersal Assay using Crystal Violet Method

This protocol details a common method for assessing the ability of this compound to disperse pre-formed bacterial biofilms in a 96-well plate format.

  • Biofilm Formation:

    • Inoculate the wells of a 96-well flat-bottom sterile microtiter plate with 200 µL of a diluted overnight bacterial culture (e.g., 1:100 dilution in fresh Tryptic Soy Broth).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.

  • Treatment with this compound:

    • After incubation, carefully remove the planktonic culture from each well by aspiration.

    • Gently wash the wells twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove any remaining non-adherent cells.

    • Add 200 µL of fresh medium containing the desired concentrations of this compound to the test wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the fatty acid).

    • Incubate the plate for a defined period (e.g., 1-24 hours) to allow for dispersion.

  • Quantification of Remaining Biofilm:

    • Gently wash the wells of the plate twice with PBS to remove any remaining planktonic cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm using a plate reader. A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersal.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol describes the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to obtain a range of concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to a final concentration of 5 x 10^5 CFU/mL in the appropriate broth.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth + inoculum) and a negative control (broth only). Also, include a solvent control (broth + inoculum + highest concentration of solvent used).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow: High Biofilm Assay Variability Start High Variability Observed CheckInoculum Inconsistent Inoculum? Start->CheckInoculum StandardizeInoculum Standardize Inoculum Density & Growth Phase CheckInoculum->StandardizeInoculum Yes CheckWashing Inconsistent Washing? CheckInoculum->CheckWashing No StandardizeInoculum->CheckWashing StandardizeWashing Standardize Washing Protocol (Volume, Reps) CheckWashing->StandardizeWashing Yes CheckCompound Compound Precipitation? CheckWashing->CheckCompound No StandardizeWashing->CheckCompound OptimizeSolvent Optimize Solvent & Concentration CheckCompound->OptimizeSolvent Yes CheckPipetting Pipetting Errors? CheckCompound->CheckPipetting No OptimizeSolvent->CheckPipetting CalibratePipettes Calibrate Pipettes & Refine Technique CheckPipetting->CalibratePipettes Yes CheckEdgeEffect Edge Effects? CheckPipetting->CheckEdgeEffect No CalibratePipettes->CheckEdgeEffect AvoidOuterWells Avoid Outer Wells CheckEdgeEffect->AvoidOuterWells Yes Resolved Variability Reduced CheckEdgeEffect->Resolved No AvoidOuterWells->Resolved

Caption: Troubleshooting workflow for high variability in biofilm assays.

G cluster_1 Experimental Workflow: Biofilm Dispersal Assay Inoculation 1. Inoculate 96-well Plate Incubation 2. Incubate (Biofilm Formation) Inoculation->Incubation Washing1 3. Wash to Remove Planktonic Cells Incubation->Washing1 Treatment 4. Add this compound Washing1->Treatment Incubation2 5. Incubate (Dispersal) Treatment->Incubation2 Washing2 6. Wash to Remove Dispersed Cells Incubation2->Washing2 Staining 7. Stain with Crystal Violet Washing2->Staining Washing3 8. Wash to Remove Excess Stain Staining->Washing3 Solubilization 9. Solubilize Stain Washing3->Solubilization Measurement 10. Measure Absorbance Solubilization->Measurement

Caption: Step-by-step workflow for a biofilm dispersal assay.

G cluster_2 Signaling Pathway: this compound Induced Biofilm Dispersal DecenoicAcid This compound Signal SensorKinase Sensor Kinase Activation DecenoicAcid->SensorKinase Phosphodiesterase Phosphodiesterase (PDE) Upregulation SensorKinase->Phosphodiesterase c_di_GMP [c-di-GMP] Phosphodiesterase->c_di_GMP degrades GMP [GMP] c_di_GMP->GMP BiofilmMatrix Biofilm Matrix Degradation c_di_GMP->BiofilmMatrix degradation of matrix Dispersal Cell Dispersal BiofilmMatrix->Dispersal

Caption: Simplified signaling pathway of biofilm dispersal.

References

Technical Support Center: Optimization of Cross-Metathesis for Fatty Acid Chain Elongation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of cross-metathesis for fatty acid chain elongation.

Troubleshooting Guide

This guide addresses common issues encountered during cross-metathesis experiments for fatty acid chain elongation in a question-and-answer format.

1. Low or No Conversion

  • Question: My cross-metathesis reaction shows low or no conversion of the starting fatty acid ester. What are the possible causes and solutions?

  • Answer: Low or no conversion in a cross-metathesis reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.

    • Catalyst Selection and Activity: The choice of catalyst is critical. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more effective for the cross-metathesis of fatty acid derivatives, especially with electron-deficient olefins like methyl acrylate.[1] First-generation catalysts may show little to no activity.[1] Ensure the catalyst is active and has been stored under an inert atmosphere to prevent deactivation.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While lower loadings (0.1-0.5 mol%) are desirable, some reactions, particularly with challenging substrates, may require higher loadings (up to 5 mol%).[1] It's recommended to perform a catalyst loading screen to determine the optimal concentration for your specific substrates.

    • Reagent Purity: Impurities in the fatty acid substrate or the cross-coupling partner can poison the catalyst. Pre-treatment of the fatty acid substrate by filtration over alumina or silica gel can improve catalyst turnover number (TON).[2] Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. Water, in particular, can accelerate catalyst decomposition.[3]

    • Reaction Temperature: The reaction temperature influences the rate of both the metathesis reaction and catalyst decomposition. Higher temperatures can increase the reaction rate but may also lead to faster catalyst decomposition and the formation of side products. An optimal temperature, typically between 40-60°C, should be determined experimentally.

    • Cross-Partner Stoichiometry: For cross-metathesis between a fatty acid ester and a terminal olefin (e.g., ethylene, methyl acrylate), using an excess of the terminal olefin can help drive the reaction towards the desired product and suppress self-metathesis of the fatty acid.

2. Formation of Undesired Side Products

  • Question: My reaction is producing significant amounts of self-metathesis products and/or isomers of my desired product. How can I improve selectivity?

  • Answer: The formation of side products such as homodimers from self-metathesis and double bond isomers is a common challenge.

    • Suppressing Self-Metathesis: To favor cross-metathesis over self-metathesis, a stoichiometric excess of one of the olefin partners is often used. When elongating a fatty acid with a small, volatile olefin like ethylene, maintaining a constant pressure of ethylene can drive the equilibrium towards the cross-metathesis products.

    • Minimizing Isomerization: Isomerization of the double bond is a common side reaction catalyzed by ruthenium hydride species that can form from catalyst decomposition. This is more prevalent at higher reaction temperatures and longer reaction times. To minimize isomerization, it is advisable to use the lowest effective reaction temperature and monitor the reaction to stop it once the desired conversion is reached. The addition of mild acids like acetic acid can sometimes suppress hydride formation.

3. Catalyst Decomposition

  • Question: The reaction mixture changes color rapidly, and the reaction stalls, suggesting catalyst decomposition. What causes this and how can it be prevented?

  • Answer: Ruthenium-based metathesis catalysts can be sensitive to various factors that lead to their decomposition.

    • Atmosphere: The catalysts are sensitive to air and moisture. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.

    • Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition. It is crucial to find a balance between a temperature high enough for efficient metathesis and low enough to maintain catalyst stability over the course of the reaction.

    • Impurities: As mentioned, impurities in the reagents or solvents can deactivate the catalyst. Peroxides are particularly detrimental.

    • Ethylene Byproduct: In ring-closing metathesis, the ethylene byproduct can sometimes lead to the formation of less stable ruthenium methylidene species, which can decompose. While less of a concern in cross-metathesis for chain elongation where ethylene is a reagent, it's a factor to be aware of in the broader context of metathesis.

4. Difficulty in Product Purification

  • Question: I am having trouble removing the residual ruthenium catalyst from my final product. What are the most effective purification methods?

  • Answer: Removing the highly colored ruthenium byproducts is a common purification challenge. Several methods can be employed:

    • Silica Gel Chromatography: While standard column chromatography can be effective, multiple columns may be necessary.

    • Use of Scavengers:

      • Tris(hydroxymethyl)phosphine (THMP): This water-soluble phosphine can be added to the reaction mixture to bind to the ruthenium, and the resulting complex can be removed by a simple aqueous wash.

      • Dimethyl Sulfoxide (DMSO): Adding a large excess of DMSO (e.g., 100 equivalents relative to the catalyst) can help in the removal of ruthenium residues during silica gel chromatography.

      • Isocyanides: Polar isocyanides can be used to quench the catalyst and form a polar complex that is easily removed by silica gel filtration.

      • Lead Tetraacetate: A small amount of lead tetraacetate can be added to the reaction mixture to oxidize the ruthenium species, facilitating their removal.

    • Solid-Supported Catalysts: Using a catalyst immobilized on a solid support allows for easy removal by filtration at the end of the reaction.

Frequently Asked Questions (FAQs)

1. Which catalyst is best for fatty acid cross-metathesis?

Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred for their higher activity and better functional group tolerance compared to first-generation catalysts, especially when using electron-deficient cross-partners like acrylates. The choice between Grubbs and Hoveyda-Grubbs catalysts may depend on the specific substrates and reaction conditions, with Hoveyda-type catalysts sometimes offering greater stability.

2. What is the optimal catalyst loading?

The optimal catalyst loading should be determined experimentally for each specific reaction. It is generally desirable to use the lowest possible catalyst loading to minimize cost and ease of purification. Loadings in the range of 0.1 to 1 mol% are common. For less reactive substrates or to achieve high conversions, loadings up to 5 mol% may be necessary.

3. What are the ideal reaction conditions (solvent, temperature)?

Many cross-metathesis reactions of fatty acid esters can be performed solvent-free, which is advantageous from a green chemistry perspective. If a solvent is required, non-polar, anhydrous, and degassed solvents like dichloromethane (DCM) or toluene are commonly used. The optimal temperature is typically between 40-60°C. Higher temperatures can lead to faster reaction rates but also increase the risk of catalyst decomposition and side reactions.

4. How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

5. What is the typical E/Z selectivity of the newly formed double bond?

Cross-metathesis reactions often result in a mixture of E and Z isomers. The ratio can be influenced by the catalyst, substrates, and reaction conditions. Thermodynamic control usually favors the more stable E isomer. However, achieving high stereoselectivity can be challenging.

Data Presentation

Table 1: Effect of Catalyst Type on the Cross-Metathesis of Methyl Oleate with Eugenol

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (min)Conversion of Methyl Oleate (%)Selectivity of Cross-Metathesis Products (%)
Grubbs 2nd Gen (G2)0.1501091>98
Hoveyda-Grubbs 2nd Gen0.1501085>98

Data adapted from reference. Conditions: 2.00 mmol of Methyl Oleate (MO), solvent ethanol, MO concentration 10.0 M.

Table 2: Influence of Solvent on the Cross-Metathesis of Methyl Oleate with Eugenol

SolventInitial MO Conc. (M)Conversion of MO (%)Selectivity of CM products (%)
Dichloromethane1.07894
Toluene1.08596
2-Propanol4.090>98
Ethanol10.091>98

Data adapted from reference. Conditions: 2.00 mmol of MO, G2 catalyst (0.1 mol%), 50°C, 10 min.

Experimental Protocols

1. General Procedure for Solvent-Free Cross-Metathesis of a Fatty Acid Methyl Ester (FAME) with Methyl Acrylate

  • Materials:

    • Unsaturated Fatty Acid Methyl Ester (e.g., Methyl Oleate)

    • Methyl Acrylate (use in excess, e.g., 2-10 equivalents)

    • Second-generation Grubbs or Hoveyda-Grubbs catalyst (0.1-1 mol%)

    • Inert gas (Argon or Nitrogen)

    • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and condenser

  • Procedure:

    • To a clean, dry Schlenk flask under an inert atmosphere, add the fatty acid methyl ester and the desired excess of methyl acrylate.

    • If monitoring by GC, an internal standard such as tetradecane can be added.

    • Heat the mixture to the desired reaction temperature (e.g., 50°C) with stirring.

    • Once the temperature is stable, add the catalyst to the reaction mixture under a positive flow of inert gas.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or TLC.

    • Upon completion, cool the reaction to room temperature.

    • The crude product can then be purified to remove the catalyst (see purification protocol below).

2. Protocol for Ruthenium Catalyst Removal using Tris(hydroxymethyl)phosphine (THMP)

  • Materials:

    • Crude reaction mixture containing the ruthenium catalyst

    • Tris(hydroxymethyl)phosphine (THMP) solution (commercially available or freshly prepared)

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Deionized water

    • Separatory funnel

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable organic solvent.

    • Add an aqueous solution of THMP (typically a few equivalents relative to the catalyst) to the organic solution.

    • Stir the biphasic mixture vigorously for several hours (e.g., 2-12 hours). The aqueous layer will typically change color as it sequesters the ruthenium.

    • Transfer the mixture to a separatory funnel and separate the aqueous layer.

    • Wash the organic layer several more times with deionized water to ensure complete removal of the THMP-ruthenium complex.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Fatty Acid Ester + Cross-Partner reaction_vessel Inert Atmosphere (Ar or N2) Heat & Stir reagents->reaction_vessel catalyst Ru Catalyst catalyst->reaction_vessel solvent Solvent (optional) solvent->reaction_vessel quench Quench/ Catalyst Removal reaction_vessel->quench extraction Extraction quench->extraction purification Chromatography extraction->purification product Purified Product purification->product

Caption: Experimental workflow for cross-metathesis of fatty acids.

chauvin_mechanism Ru_Carbene [M]=CHR¹ Metallocyclobutane Metallocyclobutane Intermediate Ru_Carbene->Metallocyclobutane [2+2] Cycloaddition Alkene R²HC=CHR³ Alkene->Metallocyclobutane New_Alkene R¹HC=CHR² Metallocyclobutane->New_Alkene Retro [2+2] Cycloaddition New_Carbene [M]=CHR³ Metallocyclobutane->New_Carbene

Caption: The Chauvin mechanism for olefin metathesis.

References

Technical Support Center: Enhancing Detection of 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits for trace amounts of 3-Decenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is detecting trace amounts of this compound challenging?

A1: this compound, a medium-chain fatty acid, presents several analytical challenges. Due to its chemical properties, it can have poor ionization efficiency in mass spectrometry (MS) and may exhibit high volatility, making quantitative analysis difficult, especially at low concentrations.[1][2][3] The complexity of biological matrices from which it is often extracted can also interfere with detection.[3]

Q2: What are the most common analytical techniques for this compound analysis?

A2: The most prevalent and sensitive methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] These techniques offer high selectivity and sensitivity, which are crucial for trace analysis.

Q3: Is chemical derivatization necessary for analyzing this compound?

A3: Yes, chemical derivatization is highly recommended and often necessary to improve detection limits. Derivatization enhances the volatility of this compound for GC analysis and improves its ionization efficiency for MS detection, leading to significantly better sensitivity and chromatographic peak shape. For instance, derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to increase detection sensitivity in LC-MS/MS by 3- to 25-fold for some short-chain fatty acids.

Q4: Which derivatization reagent should I choose?

A4: The choice of reagent depends on the analytical technique:

  • For GC-MS: Alkylation to form methyl esters (Fatty Acid Methyl Esters - FAMEs) using reagents like methanolic HCl, acetyl chloride in methanol, or BF3/methanol is a common approach. Silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another effective method.

  • For LC-MS/MS: 3-nitrophenylhydrazine (3-NPH) is a widely used reagent for derivatizing fatty acids, significantly enhancing their detection in negative ion mode.

Q5: How can I minimize contamination during sample preparation?

A5: Fatty acids are common contaminants. To minimize this, it is crucial to use glassware whenever possible and to be aware that solvents, plastic tips, and tubes can introduce contamination. It is also good practice to prepare blank samples to assess the level of background contamination.

Troubleshooting Guides

GC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
No or Low Peak Intensity Incomplete derivatization.Optimize reaction time and temperature. Ensure reagents are fresh and not exposed to moisture.
Sample degradation in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Active sites in the GC system.Silanize glassware to mask polar groups. Use an inert flow path solution.
Peak Tailing Active sites in the column or liner.Use a high-quality, deactivated column and liner. Trim the column inlet.
Column overload.Dilute the sample or inject a smaller volume.
Polarity mismatch.Ensure the solvent, analyte, and column phase polarities are compatible.
Ghost Peaks / Carryover Contamination from previous injections.Bake out the column at a high temperature. Clean the injector port.
Syringe contamination.Thoroughly rinse the syringe with an appropriate solvent between injections.
Shifting Retention Times Leak in the system.Check for leaks at all fittings, especially the septum and column connections.
Column aging or contamination.Condition the column. If the issue persists, replace the column.
LC-MS/MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity Inefficient ionization.Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for the analyte's pKa.
Incomplete derivatization.Follow a validated derivatization protocol. Ensure correct stoichiometry of reagents.
Ion suppression from matrix components.Improve sample cleanup (e.g., using solid-phase extraction). Dilute the sample. Use an isotopically labeled internal standard.
Poor Peak Shape (Broadening/Tailing) Column degradation.Replace the guard column or analytical column.
Inappropriate mobile phase.Ensure the mobile phase is compatible with the column and analyte. Check the pH.
Extra-column dead volume.Check all fittings and tubing for proper connections.
High Background Noise Contaminated mobile phase or solvent.Use high-purity solvents (LC-MS grade). Filter mobile phases.
Contaminated MS source.Clean the ion source components according to the manufacturer's instructions.
Inconsistent Results Instability of derivatized sample.Analyze samples promptly after derivatization. Investigate the stability of the derivatives over time.
Autosampler variability.Ensure proper autosampler maintenance and calibration.

Data Summary

Comparison of Detection Methods
Analytical MethodDerivatizationTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
GC-MSYes (e.g., FAMEs, Silylation)Low µM to nM rangeHigh chromatographic resolution, extensive libraries for identification.Requires derivatization for volatility, potential for thermal degradation.
LC-MS/MSYes (e.g., 3-NPH)Low µM to nM rangeHigh sensitivity and selectivity, suitable for complex matrices, less sample degradation.Derivatization can be complex, potential for ion suppression.
LC-MSNoHigh µM rangeSimpler sample preparation.Poor sensitivity and retention on reversed-phase columns due to high polarity and low molecular weight.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound for GC-MS Analysis (as a Fatty Acid Methyl Ester - FAME)
  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., deuterated decenoic acid).

  • Lipid Extraction: Add 2 volumes of methanol to lyse cells and precipitate proteins. Acidify with HCl to a final concentration of 25 mM. Add 1 mL of iso-octane, vortex vigorously, and centrifuge to separate the layers. Transfer the upper organic layer to a clean glass tube. Repeat the extraction.

  • Derivatization (Methylation):

    • Dry the pooled organic extracts under a stream of nitrogen.

    • Add 200 µL of 5% acetyl chloride in methanol.

    • Cap the vial and heat at 75°C for 30 minutes.

  • Extraction of FAMEs:

    • After cooling, add 500 µL of saturated NaCl solution.

    • Add 200 µL of iso-octane, vortex, and centrifuge.

    • Transfer the upper iso-octane layer containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the extract onto a suitable capillary column (e.g., a polar phase like HP-INNOWAX).

    • Use a temperature gradient appropriate for separating C10 fatty acid esters.

    • Monitor for the characteristic ions of this compound methyl ester.

Protocol 2: Derivatization of this compound for LC-MS/MS Analysis using 3-Nitrophenylhydrazine (3-NPH)
  • Sample Preparation: Start with an aqueous sample or a dried and reconstituted extract containing this compound.

  • Derivatization Reaction:

    • To 50 µL of the sample, add an internal standard.

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in a suitable solvent.

    • Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride.

    • Mix and incubate at 40°C for 30 minutes.

  • Quenching the Reaction:

    • Stop the reaction by adding 200 µL of 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase column (e.g., Kinetex XB-C18).

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the specific MRM (Multiple Reaction Monitoring) transition for the 3-NPH derivative of this compound in negative ion mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GCMS GC-MS Derivatization->GCMS FAMEs / Silyl Ethers LCMSMS LC-MS/MS Derivatization->LCMSMS 3-NPH Derivatives Quantification Quantification GCMS->Quantification LCMSMS->Quantification

Caption: General workflow for the analysis of this compound.

derivatization_reaction cluster_reactants Reactants cluster_reagents Reagents acid This compound (R-COOH) product 3-NPH Derivatized Acid (Detectable by MS) acid->product nph 3-Nitrophenylhydrazine (3-NPH) nph->product edc EDC (Coupling Agent) edc->product Catalyzes Reaction

Caption: Derivatization of this compound with 3-NPH for LC-MS/MS.

troubleshooting_tree decision decision issue issue start Low Signal Intensity? derivatization_check Derivatization Complete? start->derivatization_check Yes ms_check Check MS Parameters start->ms_check No, other issue optimize_reaction Optimize Reaction: - Check Reagent Quality - Adjust Time/Temp - Ensure Anhydrous Conditions derivatization_check->optimize_reaction No matrix_effects Suspect Matrix Effects? derivatization_check->matrix_effects Yes cleanup Improve Sample Cleanup: - Use SPE - Dilute Sample - Use Internal Standard matrix_effects->cleanup Yes ms_check2 Check MS Parameters matrix_effects->ms_check2 No

Caption: Troubleshooting decision tree for low signal intensity.

References

strategies to prevent degradation of unsaturated fatty acids during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Preservation of Unsaturated Fatty Acids. This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and experimental protocols to prevent the degradation of unsaturated fatty acids (UFAs) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of my unsaturated fatty acid samples during storage?

A: The degradation of unsaturated fatty acids (UFAs), particularly polyunsaturated fatty acids (PUFAs), is primarily caused by three main factors:

  • Oxidation: This is the most significant cause of degradation.[1][2] UFAs are highly susceptible to oxidation due to the presence of double bonds in their structure.[1][2] This process, known as lipid peroxidation, is a free-radical chain reaction that leads to the formation of hydroperoxides and secondary oxidation products, resulting in rancidity and loss of nutritional value.[3]

  • Temperature: Higher storage temperatures accelerate the rate of chemical reactions, including oxidation. As temperature increases, the degradation of PUFAs becomes more significant. Conversely, storing samples at low or freezing temperatures can slow down these degradative processes.

  • Light: Exposure to light, especially UV and visible light, can initiate and accelerate lipid peroxidation. Light acts as a catalyst, providing the energy needed to generate free radicals, which then attack the double bonds of the fatty acids. Photosensitizing agents like chlorophyll can also increase oxygen capture in the presence of light, further promoting oxidation.

Q2: How does oxidation specifically break down unsaturated fatty acids?

A: Oxidation, or lipid peroxidation, is a self-propagating chain reaction that occurs in three main stages: initiation, propagation, and termination. The double bonds in UFAs make them particularly vulnerable to this process.

  • Initiation: The process begins when an initiator, such as heat, light, or a metal ion, causes the abstraction of a hydrogen atom from a carbon atom adjacent to a double bond. This forms a lipid alkyl radical (L•).

  • Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another UFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•). This new radical continues the chain reaction.

  • Termination: The chain reaction stops when radicals react with each other to form non-radical products. However, the hydroperoxides (LOOH) formed during propagation are unstable and can decompose into various secondary oxidation products, including aldehydes, ketones, and other volatile compounds that contribute to off-flavors and odors.

Q3: What are the common signs that my UFA samples are degrading?

A: Degradation can be identified through sensory and chemical analysis. Common indicators include:

  • Development of Rancid Odors and Flavors: This is a primary sensory indicator caused by the formation of volatile secondary oxidation products like aldehydes and ketones.

  • Color Changes: Products containing fatty acids may become darker upon degradation. For instance, distilled palm kernel fatty acid can darken significantly due to reactions with the atmosphere.

  • Increased Peroxide Value (PV): This is a measure of the concentration of primary oxidation products (hydroperoxides). An elevated PV indicates the initial stages of oxidation.

  • Increased p-Anisidine Value (p-AV): This value measures the secondary oxidation products, particularly aldehydes.

  • Changes in Fatty Acid Profile: Degradation leads to a decrease in the concentration of polyunsaturated fatty acids (PUFAs) and a relative increase in saturated fatty acids (SFAs).

Troubleshooting Guide: Preventing Degradation

Issue 1: My samples show signs of oxidation despite being stored in a sealed container.

Cause: Oxygen present in the headspace of the container is sufficient to initiate and propagate oxidation. Simply sealing a container does not eliminate the oxygen already inside.

Solution: Implement Oxygen-Limiting Strategies

  • Inert Gas Blanketing: This is a highly effective method where the air in the headspace of the storage container is replaced with an inert gas, most commonly nitrogen or argon. This process, also known as "padding" or "inerting," creates a protective layer over the sample, preventing contact with oxygen and moisture.

    • Procedure: Before sealing the container, purge the headspace with a gentle stream of high-purity nitrogen. The working pressure should be slightly above atmospheric pressure to prevent the ingress of external air.

  • Use Antioxidants: Antioxidants delay the onset of oxidation by donating a hydrogen atom to quench free radicals, thus terminating the chain reaction.

    • Natural Antioxidants: Tocopherols (Vitamin E), polyphenols (e.g., from olive oil), β-carotene, and ascorbic acid are effective. Combinations of antioxidants, such as β-carotene, sesamol, and caffeic acid, can have synergistic effects and significantly improve oxidative stability.

    • Synthetic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (TBHQ) are commonly used. TBHQ, in particular, has been shown to be highly effective in inhibiting the formation of both primary and secondary oxidation products.

Issue 2: My samples are stored at low temperatures (-20°C), but degradation is still occurring over time.

Cause: While low temperatures slow down reaction rates, they do not completely halt the process of lipid peroxidation, especially over long-term storage. PUFAs can still be susceptible to degradation even at -20°C.

Solution: Optimize Storage Temperature and Handling

  • Ultra-Low Temperature Storage: For long-term storage (months to years), storing samples at -70°C or -80°C is significantly more effective at preserving UFA integrity than -20°C.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation by promoting the formation of ice crystals that can disrupt sample structure and expose lipids to pro-oxidants. Aliquot samples into smaller, single-use vials before freezing to avoid thawing the entire stock.

  • Flash-Freezing: Rapidly freeze samples using liquid nitrogen or a dry ice/ethanol bath. This minimizes the formation of large ice crystals and better preserves the sample's integrity.

Issue 3: I work in a well-lit lab. Could ambient light be affecting my samples?

Cause: Yes, exposure to ambient and fluorescent light can provide the energy to initiate photo-oxidation, a major degradation pathway.

Solution: Protect Samples from Light Exposure

  • Use Amber or Opaque Containers: Store samples in amber-colored glass vials or containers that block UV and visible light. For highly sensitive samples, wrap containers in aluminum foil.

  • Work in Low-Light Conditions: When handling UFA samples, minimize their exposure to direct light. Work in a dimly lit area or use a fume hood with the light turned off when possible.

  • Store in Darkness: Always store samples in light-proof boxes, drawers, or freezers, away from any light sources.

Data Presentation: Efficacy of Preventive Strategies

Table 1: Effect of Antioxidants on the Oxidative Stability of Blended Oils

Antioxidant CombinationOxidative Stability Index (h)Peroxide Value (meq/kg) after Accelerated Oxidationp-Anisidine Value after Accelerated Oxidation
Control (No Antioxidant)4.84197.861.3
β-carotene (0.05 g/kg) + Sesamol (0.25 g/kg) + Caffeic Acid (0.25 g/kg)10.5030.05.0

Data summarized from a study on blended oils rich in unsaturated fatty acids. The stability index was measured via accelerated oxidation testing. The antioxidant combination extended the stability 2.17-fold compared to the control.

Table 2: Degradation of Unsaturated Fatty Acids in Vegetable Oils at Frying Temperature (170°C)

Oil TypeInitial Linoleic Acid (18:2) Content (%)Reduction in Linoleic Acid (18:2) after Frying (%)Initial Oleic Acid (18:1) Content (%)Reduction in Oleic Acid (18:1) after Frying (%)
Rapeseed Oil20656040
Olive Oil1042758

Data illustrates that higher initial unsaturation can lead to faster degradation at elevated temperatures. Olive oil, with a higher content of more stable monounsaturated oleic acid, showed less degradation.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures the concentration of hydroperoxides, the primary products of lipid oxidation.

Principle: The sample is dissolved in a solvent mixture, and potassium iodide (KI) is added. The hydroperoxides oxidize the iodide ion (I⁻) to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v) to the flask and swirl to dissolve the sample.

  • Reagent Addition: Add 0.5 mL of a saturated potassium iodide solution.

  • Incubation: Swirl the flask for exactly one minute, then immediately add 30 mL of distilled water.

  • Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.

  • Indicator: Add 0.5 mL of a 1% starch indicator solution. The solution will turn dark blue.

  • Final Titration: Continue the titration with vigorous swirling until the blue color disappears completely.

  • Blank Determination: Perform a blank titration using all reagents except the sample.

  • Calculation:

    • PV (meq/kg) = [(S - B) × N × 1000] / W

    • Where: S = volume of titrant for the sample (mL), B = volume of titrant for the blank (mL), N = normality of the Na₂S₂O₃ solution, W = weight of the sample (g).

Protocol 2: Determination of p-Anisidine Value (p-AV)

This method determines the content of secondary oxidation products, specifically aldehydes (alkenals and 2,4-alkadienals).

Principle: The oil sample is dissolved in a solvent (isooctane), and its absorbance is measured at 350 nm. It is then reacted with a p-anisidine solution. The increase in absorbance after the reaction is proportional to the amount of aldehydes present.

Methodology:

  • Sample Solution: Accurately weigh 0.5-2.0 g of the oil sample into a 25 mL volumetric flask and dilute to the mark with isooctane.

  • Absorbance 1 (Ab): Measure the absorbance of the sample solution at 350 nm using a spectrophotometer, with isooctane as the reference.

  • Reaction: Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (reference) test tube.

  • Reagent Addition: Add 1 mL of the p-anisidine reagent (0.25% w/v in glacial acetic acid) to both tubes. Stopper the tubes and shake.

  • Incubation: Store the tubes in the dark for exactly 10 minutes.

  • Absorbance 2 (As): Measure the absorbance of the sample solution against the reference solution (isooctane with p-anisidine) at 350 nm.

  • Calculation:

    • p-AV = [25 × (1.2 × As - Ab)] / W

    • Where: As = absorbance of the sample solution after reaction, Ab = absorbance of the sample solution before reaction, W = weight of the sample (g).

Visualizations

Diagram 1: Lipid Peroxidation Pathway

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (Light, Heat, Metal Ions) radical Lipid Radical (L•) initiator->radical - H• ufa Unsaturated Fatty Acid (LH) peroxyl Peroxyl Radical (LOO•) radical->peroxyl + O2 oxygen Oxygen (O2) hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Product) peroxyl->hydroperoxide + LH - L• nonradical Non-Radical Products peroxyl->nonradical + L• / LOO• antioxidant Antioxidant (AH) secondary Secondary Products (Aldehydes, Ketones) hydroperoxide->secondary Decomposition antioxidant->ufa Quenches LOO•

Caption: The free radical chain reaction of lipid peroxidation.

Diagram 2: Experimental Workflow for Stability Assessment

Workflow start_node UFA Sample Preparation (Aliquot into vials) storage_node Storage Under Varied Conditions start_node->storage_node cond1 Condition 1: -20°C, Air, Ambient Light storage_node->cond1 Group A cond2 Condition 2: -80°C, N2 Blanket, Dark storage_node->cond2 Group B cond3 Condition 3: -20°C + Antioxidant, Dark storage_node->cond3 Group C analysis_node Lipid Oxidation Analysis pv Peroxide Value (PV) analysis_node->pv pav p-Anisidine Value (p-AV) analysis_node->pav gc Fatty Acid Profiling (GC-MS) analysis_node->gc end_node Data Interpretation & Comparison cond1->analysis_node Time Points: (T=0, T=1mo, T=6mo) cond2->analysis_node Time Points: (T=0, T=1mo, T=6mo) cond3->analysis_node Time Points: (T=0, T=1mo, T=6mo) pv->end_node pav->end_node gc->end_node

Caption: Workflow for evaluating the stability of unsaturated fatty acids.

Diagram 3: Logic of Degradation and Prevention

Logic_Diagram center UFA Degradation factor_O2 Factor: Oxygen Exposure center->factor_O2 Caused by factor_Temp Factor: High Temperature center->factor_Temp Caused by factor_Light Factor: Light Exposure center->factor_Light Caused by strat_N2 Strategy: Inert Gas Blanket factor_O2->strat_N2 Prevented by strat_AO Strategy: Add Antioxidants factor_O2->strat_AO Prevented by strat_Temp Strategy: Low Temp Storage (-80°C) factor_Temp->strat_Temp Prevented by strat_Light Strategy: Use Amber Vials Store in Dark factor_Light->strat_Light Prevented by

Caption: Relationship between degradation factors and prevention strategies.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3-Decenoic Acid: HPLC Method Validation and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid molecules like 3-decenoic acid is critical for understanding their biological roles and therapeutic potential. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for this compound quantification with alternative analytical techniques. While a specific validated HPLC method for this compound is not extensively documented, this guide synthesizes established methodologies for similar short-chain and unsaturated fatty acids to propose a robust method and its validation protocol. The comparison is supported by experimental data from analogous compounds to aid in the selection of the most suitable analytical approach.

Performance Comparison of Analytical Methods

The choice of an analytical technique for fatty acid quantification significantly influences the accuracy, sensitivity, and specificity of the results. High-Performance Liquid Chromatography (HPLC) offers a cost-effective and reliable method, while Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide higher sensitivity and specificity, particularly for complex biological matrices.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS (with Derivatization)
Specificity Moderate; potential for co-eluting interferences.High; mass spectral data provides structural information.Very High; precursor-product ion transitions enhance specificity.
Sensitivity (LOD) ~0.05 µg/mL[1]0.1 - 5.0 ng/mL[2]0.01 - 1.0 ng/mL[2]
Sensitivity (LOQ) ~0.25 µg/mL[1]0.5 - 20.0 ng/mL[2]0.05 - 5.0 ng/mL
**Linearity (R²) **>0.99>0.99>0.99
Precision (RSD%) < 5%< 15%< 15%
Accuracy (Recovery %) 97.4 - 105.9%85 - 115%85 - 115%
Throughput HighModerateHigh
Cost LowModerateHigh
Derivatization May not be required, but can improve chromatography.Generally required for volatility and stability.Often used to improve ionization and chromatographic separation.

Experimental Protocols

Proposed HPLC-UV Method for this compound Quantification

This proposed method is based on established protocols for similar fatty acids, such as trans-10-hydroxy-2-decenoic acid.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol, water, and phosphoric acid (e.g., 55:45:0.1, v/v/v). The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form for better retention on a reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorbance for unsaturated fatty acids is typically around 210-220 nm. The specific wavelength for this compound should be determined using a UV-visible spectrophotometer.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the fatty acids.

3. Method Validation Protocol: The proposed HPLC method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Linearity: Analyze a series of at least five concentrations of this compound. Plot the peak area versus concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high). The recovery should be within an acceptable range, typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least three replicates of three different concentrations on the same day. The relative standard deviation (RSD) should be <5%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be <5%.

  • Selectivity: Analyze blank matrix samples to ensure that there are no interfering peaks at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature) on the results.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids, derivatization is typically required to increase their volatility.

1. Sample Preparation and Derivatization:

  • Extraction: Extract fatty acids from the sample using a suitable solvent.

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as boron trifluoride-methanol (BF3-methanol) or by silylation.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating FAMEs.

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Split or splitless.

  • Temperature Program: An oven temperature gradient is used to separate the FAMEs.

  • MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Derivatization can be employed to improve ionization efficiency and chromatographic retention.

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Extraction: Similar to HPLC and GC-MS methods.

  • Derivatization: Chemical derivatization with reagents like 3-nitrophenylhydrazine or aniline can improve the chromatographic separation and ionization of short-chain fatty acids.

2. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for faster analysis times and better resolution.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to aid ionization.

  • MS/MS Detection: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Workflow and Pathway Diagrams

HPLC_Validation_Workflow start Start: Method Development linearity Linearity (r² > 0.99) start->linearity accuracy Accuracy (Recovery 80-120%) linearity->accuracy Pass fail Method Optimization Required linearity->fail Fail precision Precision (RSD < 5%) accuracy->precision Pass accuracy->fail Fail selectivity Selectivity (No interference) precision->selectivity Pass precision->fail Fail lod_loq LOD & LOQ (S/N = 3 & 10) selectivity->lod_loq Pass selectivity->fail Fail robustness Robustness lod_loq->robustness Pass lod_loq->fail Fail validated_method Validated HPLC Method robustness->validated_method Pass robustness->fail Fail fail->start

Caption: Workflow for the validation of the proposed HPLC method.

Conclusion

References

A Comparative Analysis of the Bioactivity of cis- and trans-3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and hypothesized biological activities of cis-3-Decenoic acid and trans-3-Decenoic acid. Direct comparative studies on the bioactivity of these specific isomers are limited. Therefore, this analysis extrapolates potential differences based on experimental data from structurally related medium-chain fatty acids, particularly the well-studied isomers of 2-decenoic acid. The geometric configuration of the double bond in these molecules is known to significantly influence their biological function.

Data Presentation: A Comparative Overview of Bioactivities

The following table summarizes the known and hypothesized bioactivities of cis- and trans-3-Decenoic acid. Due to the scarcity of direct comparative studies, some of the stated activities are inferred from research on similar medium-chain fatty acid isomers. Further experimental validation is crucial.

Biological Activitycis-3-Decenoic Acid (Hypothesized/Known)trans-3-Decenoic Acid (Hypothesized/Known)Supporting Evidence for Isomeric Differences
Antimicrobial & Biofilm Dispersal Potentially higher activityModerate to low activityStudies on the related cis-2-decenoic acid demonstrate significant biofilm dispersing and inhibiting properties, while the trans-isomer is less active. cis-2-decenoic acid, a signaling molecule from Pseudomonas aeruginosa, can revert persister cells to an antimicrobial-susceptible state[1][2][3].
Pheromonal Activity Known female sex pheromone of the furniture carpet beetle (Anthrenus flavipes).Not known to be a primary pheromonal component.The specific cis configuration is crucial for the molecule to be recognized by the insect's receptors, highlighting the importance of stereochemistry in this biological function.
Anti-inflammatory Effects UnknownUnknownThe geometric configuration of fatty acids can influence their incorporation into cellular membranes and subsequent modulation of inflammatory signaling pathways, such as the NF-κB pathway. For instance, the omega-3 postbiotic trans-10, cis-15-octadecadienoic acid has been shown to have anti-inflammatory effects.
Cytotoxicity against Cancer Cells UnknownUnknownResearch on other unsaturated fatty acid isomers suggests that the cis configuration can lead to higher cytotoxicity in certain cancer cell lines.
Nerve Cell Regeneration UnknownPotentially stimulates nerve cell regeneration.trans-2-Decenoic acid and its derivatives have been shown to promote functional recovery after spinal cord injury in rats, suggesting a role in neuronal protection and regeneration.

Experimental Protocols

Detailed methodologies for key experiments relevant to the bioactivities of fatty acids are outlined below. These protocols can be adapted for the comparative analysis of cis- and trans-3-Decenoic acid.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cell lines.

  • Cell Culture: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of cis- and trans-3-Decenoic acid for a specified duration (e.g., 24, 48, or 72 hours). It is crucial to use appropriate controls, including a vehicle control, as the solvents used to dissolve fatty acids can have their own effects.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Biofilm Dispersal Assay

This assay quantifies the ability of the compounds to disperse pre-formed bacterial biofilms.

  • Biofilm Formation: Grow bacterial biofilms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) on a suitable surface, such as the pegs of a Calgary biofilm device or the bottom of a 96-well plate, for a defined period.

  • Treatment: Expose the pre-formed biofilms to various concentrations of cis- and trans-3-Decenoic acid.

  • Quantification of Dispersed Cells: After incubation, quantify the number of planktonic cells in the supernatant by measuring the optical density (OD600) or by plating serial dilutions and counting colony-forming units (CFUs). A significant increase in planktonic cells indicates biofilm dispersal.

  • Quantification of Remaining Biofilm: The remaining biofilm can be quantified by staining with crystal violet, followed by solubilization of the stain and measurement of absorbance.

NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Pre-treatment: Pre-treat the transfected cells with different concentrations of cis- or trans-3-Decenoic acid for a specific time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to activate the pathway.

  • Lysis and Reporter Gene Assay: After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter activity in the presence of the fatty acid indicates inhibition of the NF-κB pathway.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription Decenoic_Acid cis/trans-3-Decenoic Acid (Hypothesized) Decenoic_Acid->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

G start Start: Comparative Bioactivity Analysis prep Prepare Stock Solutions: cis-3-Decenoic Acid trans-3-Decenoic Acid start->prep treatment Treatment with Isomers (Dose-Response & Time-Course) prep->treatment cell_culture Cell Culture / Bacterial Culture cell_culture->treatment bio_assays Perform Biological Assays treatment->bio_assays viability Cell Viability (MTT Assay) bio_assays->viability biofilm Biofilm Dispersal Assay bio_assays->biofilm inflammation Anti-inflammatory Assay (e.g., NF-κB Reporter) bio_assays->inflammation data_analysis Data Collection & Analysis viability->data_analysis biofilm->data_analysis inflammation->data_analysis comparison Comparative Analysis of IC50 / EC50 Values data_analysis->comparison conclusion Conclusion on Differential Bioactivity comparison->conclusion

References

A Comparative Guide to the Antibacterial Efficacy of Decanoic Acid and 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of decanoic acid and its unsaturated counterpart, 3-decenoic acid. Due to a notable scarcity of direct comparative studies in publicly available scientific literature, this document synthesizes data from various sources to offer an objective overview. The antibacterial properties of decanoic acid are well-documented, whereas research on this compound is less extensive, with more focus on the isomeric compound, cis-2-decenoic acid, and its role in biofilm dispersion.

Quantitative Data on Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for decanoic acid and cis-2-decenoic acid against several key bacterial strains. It is critical to note that the data presented has been compiled from different studies and is not the result of a direct head-to-head comparison. Variations in experimental conditions across studies can influence MIC values.

Table 1: Antibacterial Efficacy of Decanoic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus>400 µg/mL[1]
Escherichia coli (generic)0.60% (blend with C6 and C8 fatty acids)

Note on Decanoic Acid Efficacy: Decanoic acid is recognized for its substantial antibacterial and antifungal properties[2][3]. It is considered to have non-selective antibacterial activity against both Gram-positive and Gram-negative bacteria[4].

Table 2: Antibacterial and Anti-Biofilm Efficacy of cis-2-Decenoic Acid

Bacterial StrainEffectConcentrationReference
Staphylococcus aureus (MRSA, clinical isolate)Growth Inhibition≥ 500 µg/mL[5]
Staphylococcus aureus (MRSA, clinical isolate)Biofilm Inhibition≥ 125 µg/mL

Note on Decenoic Acid Efficacy: Research on the direct antibacterial efficacy of this compound is limited. However, the isomer cis-2-decenoic acid is a known bacterial signaling molecule that can inhibit biofilm formation at sub-inhibitory concentrations and demonstrates bactericidal effects at higher concentrations. Royal jelly's antimicrobial properties are attributed in part to its decenoic and decanoic acid content.

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method ascertains the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Stock Solution: Prepare a concentrated stock solution of the fatty acid (e.g., decanoic acid or this compound) in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to a final working concentration of 5 x 10⁵ CFU/mL in the broth medium.

  • 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.

2. Assay Procedure:

  • Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the antimicrobial stock solution with the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.

  • Controls:

    • Growth Control: Include wells with the bacterial inoculum and broth medium only (no antimicrobial agent).

    • Sterility Control: Include wells with broth medium only (no bacteria or antimicrobial agent).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Visualizations

Proposed Mechanism of Fatty Acid Antibacterial Action

Proposed Antibacterial Mechanism of Fatty Acids FattyAcid Fatty Acid BacterialCell Bacterial Cell FattyAcid->BacterialCell Interaction MembraneDisruption Cell Membrane Disruption BacterialCell->MembraneDisruption MetabolicInhibition Inhibition of Cellular Metabolism BacterialCell->MetabolicInhibition CellLysis Cell Lysis and Death MembraneDisruption->CellLysis MetabolicInhibition->CellLysis

Caption: Proposed antibacterial action of fatty acids.

Experimental Workflow for MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis StockSolution Prepare Fatty Acid Stock Solution SerialDilution Perform Serial Dilutions in 96-Well Plate StockSolution->SerialDilution BacterialCulture Culture Bacteria to 0.5 McFarland Standard Inoculation Inoculate Wells with Bacterial Suspension BacterialCulture->Inoculation SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadResults Visually Inspect for Turbidity or Read OD600 Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for MIC determination.

References

Confirming the Structure of 3-Decenoic Acid using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including fatty acids like 3-decenoic acid. This guide provides a comparative analysis of the expected NMR spectral data for this compound against its close structural isomers and its saturated counterpart, decanoic acid. The provided experimental data and protocols will aid researchers in unequivocally confirming the structure of this compound.

Comparison of NMR Spectral Data

The precise chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. This sensitivity allows for the clear differentiation between isomers of decenoic acid and the saturated decanoic acid. The following table summarizes the key expected and experimentally determined chemical shifts for these compounds.

Compound Functional Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
This compound (Predicted) Olefinic CH (H-3)~5.4 - 5.6~123 - 125
Olefinic CH (H-4)~5.4 - 5.6~130 - 132
Allylic CH₂ (H-2)~3.1~40
Allylic CH₂ (H-5)~2.0~32
Carboxylic Acid (COOH)~10 - 12~179
trans-2-Decenoic Acid Olefinic CH (H-2)~5.8~121
Olefinic CH (H-3)~7.1~150
Allylic CH₂ (H-4)~2.2~32
Carboxylic Acid (COOH)~11.5~172
Decanoic Acid α-CH₂ (H-2)~2.35~34
β-CH₂ (H-3)~1.63~25
Bulk CH₂~1.2-1.4~29-32
Terminal CH₃~0.88~14
Carboxylic Acid (COOH)~11-12~180

Experimental Protocol for NMR Spectroscopy of Fatty Acids

This protocol outlines the general procedure for preparing a fatty acid sample and acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the fatty acid. Deuterated chloroform (CDCl₃) is a common choice.

  • Concentration: Dissolve approximately 5-10 mg of the fatty acid in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

  • Acquisition Parameters:

    • Spectral Width: ~200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectrum to the internal standard (TMS at 0 ppm).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation A Dissolve this compound in Deuterated Solvent (e.g., CDCl3) B Add Internal Standard (TMS) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Analyze Chemical Shifts, Coupling Constants, and Integration C->E D->E F Compare with Data of Known Isomers and Saturated Analogs E->F G 2D NMR (COSY, HSQC, HMBC) for Unambiguous Assignments E->G H Confirm Structure of This compound F->H G->H

Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.

By following this guide, researchers can confidently utilize NMR spectroscopy to verify the precise structure of this compound, distinguishing it from other fatty acids and ensuring the integrity of their research and development endeavors.

Navigating Fatty Acid Analysis: A Comparative Guide to Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is paramount in diverse fields, from metabolic research and clinical diagnostics to the development of novel therapeutics. The selection of an appropriate analytical method is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the most prevalent analytical techniques for fatty acid analysis, with a focus on cross-validation to ensure the highest degree of confidence in your results. We present supporting experimental data, detailed methodologies, and logical workflows to empower you to make informed decisions for your specific research needs.

Methodology Comparison: GC-MS vs. LC-MS

The two most powerful and widely adopted techniques for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both are capable of providing detailed fatty acid profiles, they differ significantly in their principles of separation, sample preparation requirements, and suitability for different types of fatty acids.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds.[1] Since fatty acids are typically non-volatile, a crucial derivatization step is required to convert them into volatile fatty acid methyl esters (FAMEs).[1][2] This method provides excellent chromatographic separation and high sensitivity.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Analytes

LC-MS is highly versatile and particularly well-suited for the analysis of a broader spectrum of fatty acids, including polyunsaturated, polar, and very-long-chain fatty acids, without the need for derivatization. This simplifies the sample preparation workflow. LC-MS has emerged as a premier analytical methodology due to its exceptional sensitivity, resolution, and selectivity, especially for complex biological matrices.

A third common method, particularly for quantification, is Gas Chromatography with Flame Ionization Detection (GC-FID). GC-FID is a cost-effective and reliable technique that is widely used for routine analysis and quality control. However, it may have limitations in identifying unknown compounds and can have higher detection limits compared to MS-based methods.

Quantitative Performance Data

The choice between these methods often hinges on the specific analytical requirements of the study, such as the desired sensitivity, the range of fatty acids to be quantified, and the complexity of the sample matrix. The following tables summarize key performance parameters for GC-FID, GC-MS, and LC-MS/MS based on published data.

Table 1: Comparison of GC-FID and GC-MS for FAMEs Analysis

Performance ParameterGC-FIDGC-MSReference
Limit of Detection (LOD) HigherLower
Limit of Quantitation (LOQ) HigherLower
Analyte Identification Based on retention timeRetention time and mass spectra
Cost LowerHigher
Selectivity GoodExcellent
Sensitivity GoodExcellent

Table 2: Validation Parameters for Fatty Acid Analysis by GC-FID

Validation ParameterAlpha-Linolenic Acid (ALA)Linoleic Acid (LA)Reference
Limit of Detection (LOD) 2.050 µg/mL2.419 µg/mL
Limit of Quantitation (LOQ) 6.833 µg/mL8.063 µg/mL
Repeatability (RSD) < 1.9 %< 0.9 %
Recovery 96.2 % to 103.9 %97.4 % to 99.2 %

Table 3: Performance Comparison of GC-MS and LC-MS/MS for Furan Fatty Acid Analysis

FeatureGC-MSLC-MS/MSReference
Sensitivity ModerateHigh to Very High
Selectivity HighVery High
Sample Preparation Derivatization (methylation) requiredDerivatization often required for high sensitivity
Throughput LowerHigher
Instrumentation Cost Generally lowerGenerally higher

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results. Below are summaries of widely accepted methodologies for fatty acid analysis.

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis (Based on AOAC 969.33 and 996.06)

This protocol involves the extraction of lipids followed by derivatization to form FAMEs.

  • Lipid Extraction:

    • For solid samples, a thorough homogenization is performed.

    • Extraction is typically carried out using a solvent system such as chloroform/methanol (Bligh and Dyer method) or hexane/isopropanol. Official methods like AOAC 996.06 detail procedures for hydrolysis and extraction.

  • Saponification:

    • The extracted lipids are saponified by heating with a methanolic sodium hydroxide solution to release the fatty acids from their glycerol backbone.

  • Esterification (Methylation):

    • The free fatty acids are then esterified to FAMEs using a reagent such as boron trifluoride (BF3) in methanol.

    • The mixture is heated to ensure complete derivatization.

  • Extraction of FAMEs:

    • The FAMEs are extracted from the reaction mixture using an organic solvent like hexane or heptane.

    • The organic layer is washed and dried prior to GC analysis.

  • GC Analysis:

    • An aliquot of the FAMEs solution is injected into the GC-FID or GC-MS system.

    • Separation is achieved on a capillary column (e.g., DB-Fast FAME, HP-88).

    • The temperature program is optimized to separate the different FAMEs.

Protocol 2: Direct Analysis of Fatty Acids by LC-MS/MS

This method is suitable for the analysis of free fatty acids and can also be adapted for total fatty acids after a hydrolysis step.

  • Sample Preparation:

    • For plasma or serum, proteins are precipitated using a solvent like acetonitrile or methanol.

    • An internal standard (typically a deuterated fatty acid) is added.

    • A liquid-liquid extraction is performed using a solvent system like hexane or ethyl acetate to isolate the lipids.

    • The organic solvent is evaporated, and the residue is reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.

    • Mass detection is performed in multiple reaction monitoring (MRM) mode for quantitative analysis.

Visualizing the Workflow: Cross-Validation of Analytical Methods

Cross-validation of results between different analytical platforms provides a high degree of confidence in the quantitative data. The following diagrams illustrate the logical workflow for method selection and cross-validation.

CrossValidationWorkflow start Start: Fatty Acid Analysis Requirement sample_prep Sample Preparation (Extraction, Hydrolysis) start->sample_prep derivatization Derivatization (Methylation to FAMEs) sample_prep->derivatization no_derivatization Direct Analysis (No Derivatization) sample_prep->no_derivatization gc_analysis GC-FID / GC-MS Analysis derivatization->gc_analysis lc_analysis LC-MS/MS Analysis no_derivatization->lc_analysis data_gc Quantitative Data (GC) gc_analysis->data_gc data_lc Quantitative Data (LC) lc_analysis->data_lc comparison Cross-Validation: Compare Datasets data_gc->comparison data_lc->comparison validated_results Validated Results comparison->validated_results

Caption: Workflow for cross-validation of GC and LC methods.

MethodSelection start Research Question: Fatty Acid Profile Needed volatile Analysis of Volatile/ Derivatizable FAs? start->volatile gc_path GC-FID or GC-MS volatile->gc_path Yes non_volatile Analysis of Non-Volatile/ Polar FAs? volatile->non_volatile No high_sensitivity High Sensitivity Required? gc_path->high_sensitivity lc_path LC-MS/MS non_volatile->lc_path Yes lc_path->high_sensitivity gcms_lcms GC-MS or LC-MS/MS high_sensitivity->gcms_lcms Yes routine_qc Routine QC/ Cost-Effective? high_sensitivity->routine_qc No routine_qc->gcms_lcms No gcfid GC-FID routine_qc->gcfid Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of 3-Decenoic Acid and Other Unsaturated Fatty Acids for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 3-Decenoic acid with other prominent unsaturated fatty acids, including oleic acid, linoleic acid, and arachidonic acid. The following sections detail their comparative anti-inflammatory and antimicrobial activities, delve into the underlying signaling pathways, and provide detailed experimental protocols for further research.

Comparative Biological Activities

This section summarizes the quantitative data on the anti-inflammatory and antimicrobial properties of this compound and its counterparts.

Anti-inflammatory Effects

Unsaturated fatty acids exhibit a wide range of immunomodulatory effects. While some, like arachidonic acid, are precursors to pro-inflammatory eicosanoids, others, including certain medium-chain fatty acids, display anti-inflammatory properties. The following table compares the effects of this compound, oleic acid, linoleic acid, and arachidonic acid on the production of key inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Fatty AcidEffect on TNF-α ProductionEffect on IL-6 Production
This compound (and its derivatives) Inhibitory. A derivative, 10-hydroxy-trans-2-decenoic acid (10H2DA), did not inhibit TNF-α production in RAW264 cells.[1]Inhibitory. 10H2DA inhibited LPS-induced IL-6 production in a dose-dependent manner in RAW264 cells.[1]
Oleic Acid No significant effect on TNF-α production in 3T3-L1 adipocytes.[2][3]No significant effect on IL-6 production in 3T3-L1 adipocytes.[2] Oral administration in rats decreased IL-6 production by resident macrophages.
Linoleic Acid Pro-inflammatory. Cross-amplifies TNF-α-mediated endothelial cell dysfunction.Inhibitory. Decreased IL-6 production in TNF-α stimulated endothelial cells. Oral administration in rats decreased IL-6 production by resident macrophages.
Arachidonic Acid Stimulatory. Induces TNF-α production in Kupffer cells.Stimulatory. Stimulates IL-6 release from rat peritoneal macrophages. Potentiates hypoxia-induced IL-6 production.
Antimicrobial Activity

Fatty acids have long been recognized for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents a comparison of the MIC values for this compound, oleic acid, and linoleic acid against common bacterial pathogens.

Fatty AcidMIC against Staphylococcus aureusMIC against Escherichia coli
cis-2-Decenoic Acid Growth inhibition at ≥ 500 µg/mL.Not specified in the provided results.
Oleic Acid 1.0 mg/ml.Inactive.
Linoleic Acid 0.01 - 1.0 mg/ml.Not specified in the provided results.

Signaling Pathways

The diverse biological effects of unsaturated fatty acids are mediated through their interaction with various cellular signaling pathways. This section explores the known signaling mechanisms of this compound and contrasts them with the well-established pathways of other unsaturated fatty acids.

This compound Signaling

While research is ongoing, evidence suggests that this compound and its derivatives modulate inflammatory responses through the NF-κB and MAPK signaling pathways . A derivative of decenoic acid, 10-hydroxy-trans-2-decenoic acid, has been shown to inhibit LPS-induced NF-κB activation. This inhibition appears to occur through a reduction in the expression of IκB-ζ, a key regulator of NF-κB activity. Furthermore, decanoic acid has been reported to inhibit the activation of NF-κB and the phosphorylation of MAP kinases. Some medium-chain fatty acids have also been identified as activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors with profound effects on inflammation and metabolism.

Putative signaling pathway for this compound's anti-inflammatory effects.
Comparative Signaling Pathways of Other Unsaturated Fatty Acids

  • Oleic Acid: This monounsaturated fatty acid is generally considered to have neutral or mildly anti-inflammatory effects. It has been shown to inhibit the NF-κB signaling pathway, potentially through the activation of SIRT1.

  • Linoleic Acid: As an omega-6 polyunsaturated fatty acid, linoleic acid has a more complex role. While it can be converted to the pro-inflammatory arachidonic acid, some studies suggest it may also have anti-inflammatory effects by inhibiting the production of certain cytokines. Its effects on NF-κB are context-dependent.

  • Arachidonic Acid: This omega-6 fatty acid is a key player in the inflammatory response. Upon cellular stimulation, it is released from membrane phospholipids and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. These mediators then act on their respective receptors to promote inflammation. Arachidonic acid robustly activates the NF-κB and MAPK signaling pathways.

Arachidonic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1/2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX PLA2 PLA2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation promote Leukotrienes->Inflammation promote

Simplified overview of the pro-inflammatory arachidonic acid cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and compare the effects of unsaturated fatty acids.

Assessment of Anti-inflammatory Activity in Macrophages

This protocol details the steps to measure the effect of fatty acids on cytokine production in a macrophage cell line.

Anti_Inflammatory_Assay_Workflow Cell_Culture 1. Culture RAW 264.7 macrophages Seeding 2. Seed cells in 24-well plates Cell_Culture->Seeding Pre_treatment 3. Pre-treat with fatty acids (e.g., 1-100 µM) Seeding->Pre_treatment Stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) Pre_treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 6. Collect supernatant Incubation->Supernatant_Collection ELISA 7. Quantify cytokines (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Data_Analysis 8. Analyze data and calculate IC50 values ELISA->Data_Analysis

Workflow for assessing the anti-inflammatory effects of fatty acids.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fatty acids of interest (this compound, oleic acid, linoleic acid, arachidonic acid)

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well tissue culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the test fatty acids. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no fatty acid) and a negative control (no LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) for each fatty acid.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antimicrobial activity of fatty acids.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Fatty acids of interest

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Fatty Acid Solutions: Prepare stock solutions of the fatty acids in a suitable solvent (e.g., ethanol or DMSO) and then create a series of two-fold dilutions in MHB.

  • Bacterial Inoculum Preparation: Grow the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing 100 µL of the serially diluted fatty acid solutions. Include a positive control (bacteria in MHB without fatty acid) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The comparative analysis reveals distinct profiles for this compound and other unsaturated fatty acids. This compound and its derivatives show promise as anti-inflammatory and antimicrobial agents, with a mechanism that appears to involve the inhibition of the NF-κB and MAPK signaling pathways. In contrast, arachidonic acid is a potent pro-inflammatory mediator, while oleic and linoleic acids exhibit more nuanced immunomodulatory effects.

The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this compound. Future research should focus on direct, head-to-head comparative studies to elucidate the relative potency and specific mechanisms of action of these fatty acids, paving the way for the development of novel therapeutics for inflammatory and infectious diseases.

References

The Critical Role of Internal Standards in the Accurate Quantification of 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise quantification of bioactive lipids like 3-decenoic acid is paramount for understanding their roles in complex biological systems. As a medium-chain fatty acid, this compound is implicated in various physiological and pathological processes, making its accurate measurement a critical aspect of research and development in numerous scientific fields. This guide provides an objective comparison of analytical methodologies for this compound quantification, highlighting the significant advantages of employing an internal standard. The experimental data presented is synthesized from established methods for fatty acid analysis, demonstrating the expected performance of these techniques.

The Challenge of Accurate Quantification

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for quantifying small molecules. However, the accuracy and reproducibility of these methods can be compromised by several factors, including:

  • Variability in Sample Preparation: Losses can occur during extraction, derivatization, and sample transfer steps.

  • Injection Volume Discrepancies: Minor variations in the injected sample volume can lead to significant quantitative errors.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of the analyte, either suppressing or enhancing the signal.[1]

  • Instrumental Drift: Fluctuations in the performance of the analytical instrument over time can affect signal intensity.

The use of an internal standard (IS) is a widely accepted and robust strategy to mitigate these sources of error, leading to more accurate and reliable quantitative data.[2] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector, typically due to a difference in mass.[3]

Comparison of Quantitative Performance: With vs. Without Internal Standard

The inclusion of an internal standard, particularly a stable isotope-labeled version of the analyte, significantly enhances the performance of quantitative methods. The following table summarizes the expected performance characteristics for the quantification of this compound using GC-MS or LC-MS/MS, comparing analyses conducted with and without an internal standard. The data is based on typical validation parameters reported for the analysis of similar fatty acids.[4][5]

Performance MetricWithout Internal Standard (External Calibration)With Internal Standard (e.g., Decanoic-d19 acid)
Linearity (R²) > 0.98> 0.99
Accuracy (% Recovery) 60 - 140% (highly variable)90 - 110%
Precision (% RSD) < 30%< 15%
Limit of Detection (LOD) Method-dependent, higher variabilityMethod-dependent, lower variability
Limit of Quantification (LOQ) Method-dependent, higher variabilityMethod-dependent, lower variability
Robustness Low (susceptible to matrix effects and procedural variations)High (compensates for variations in sample prep and instrument response)

Recommended Internal Standard for this compound

While a deuterated this compound is the ideal internal standard, its commercial availability is limited. A suitable and readily available alternative is Decanoic-d19 acid . This saturated C10 fatty acid is structurally very similar to this compound and is expected to exhibit similar behavior during extraction and chromatographic separation. The significant mass difference (19 Da) ensures no isotopic overlap with the analyte.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound in biological samples using GC-MS and LC-MS/MS with an internal standard.

Protocol 1: GC-MS Quantification of this compound

This method involves the extraction of total fatty acids, derivatization to their volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of sample (e.g., plasma, cell lysate), add 10 µL of a 10 µg/mL solution of Decanoic-d19 acid in methanol.
  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex for 2 minutes.
  • Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.
  • Carefully collect the lower organic phase and transfer to a new glass tube.

2. Saponification and Derivatization (Methylation):

  • Dry the extracted lipids under a gentle stream of nitrogen.
  • Add 1 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes.
  • Cool to room temperature and add 1 mL of 14% boron trifluoride (BF3) in methanol. Heat at 80°C for 5 minutes.
  • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.
  • Centrifuge at 1,000 x g for 5 minutes.
  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis:

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitor characteristic ions for this compound methyl ester (e.g., m/z 184, 152, 113).
  • Monitor a characteristic ion for decanoic-d19 acid methyl ester (e.g., m/z 207).

4. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of this compound methyl ester to the peak area of decanoic-d19 acid methyl ester against the concentration of this compound standards.

Protocol 2: LC-MS/MS Quantification of this compound

This method allows for the direct analysis of this compound without derivatization, offering a simpler and faster sample preparation workflow.

1. Sample Preparation:

  • To 50 µL of sample, add 10 µL of a 10 µg/mL solution of Decanoic-d19 acid in methanol.
  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 15,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an LC vial.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 30% B for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • This compound transition: m/z 169.1 -> m/z 125.1 (precursor -> product ion).
  • Decanoic-d19 acid transition: m/z 190.3 -> m/z 145.2 (precursor -> product ion).

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of this compound to decanoic-d19 acid against the concentration of this compound standards.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for accurate quantification and the logical relationship underpinning the use of an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (Decanoic-d19 acid) sample->add_is extract Lipid Extraction / Protein Precipitation add_is->extract derivatization Derivatization (for GC-MS) extract->derivatization Optional analysis GC-MS or LC-MS/MS Analysis extract->analysis derivatization->analysis integrate Peak Integration analysis->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify logical_relationship cluster_analyte Analyte (this compound) cluster_is Internal Standard (IS) cluster_result Result analyte_loss Loss during Sample Prep analyte_signal Measured Analyte Signal analyte_loss->analyte_signal affects is_loss Loss during Sample Prep analyte_loss->is_loss similar behavior analyte_variation Injection & Ionization Variation analyte_variation->analyte_signal affects is_variation Injection & Ionization Variation analyte_variation->is_variation similar behavior ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal Measured IS Signal is_loss->is_signal affects is_variation->is_signal affects is_signal->ratio accurate_quant Accurate Quantification ratio->accurate_quant enables

References

A Comparative Analysis of the Biological Activities of 3-Decenoic Acid and 10-HDA in Royal Jelly

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 3-Decenoic acid and 10-hydroxy-2-decenoic acid (10-HDA), two fatty acids found in royal jelly. This document synthesizes available experimental data to facilitate an objective comparison of their performance.

Introduction

Royal jelly, a secretion from the glands of worker honeybees, is renowned for its complex biochemical composition and numerous health benefits. Central to its bioactivity are unique medium-chain fatty acids, with 10-hydroxy-2-decenoic acid (10-HDA) being the most abundant and extensively studied.[1][2] 10-HDA is recognized for a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, immunomodulatory, and anti-cancer effects.[3][4][5] In contrast, this compound is a less abundant and significantly less characterized component of royal jelly.

This guide aims to provide a detailed comparison of the biological activities of this compound and 10-HDA. However, a significant disparity in the volume of available research must be noted. While 10-HDA has been the subject of numerous studies, scientific literature on the specific biological activities of this compound is scarce. To provide a point of comparison, this guide will incorporate data on a structurally related isomer, cis-2-decenoic acid, where applicable, while clearly acknowledging the potential for differing biological effects due to isomeric differences.

Antimicrobial Activity

Both 10-HDA and isomers of decenoic acid have demonstrated noteworthy antimicrobial properties, particularly in the inhibition of bacterial growth and biofilm formation.

10-Hydroxy-2-decenoic acid (10-HDA)

10-HDA has established bactericidal and anti-biofilm activities against a range of pathogenic bacteria. It has been shown to be effective against both Gram-positive and Gram-negative bacteria.

Experimental Data:

Target OrganismActivityEffective ConcentrationReference
Staphylococcus aureusBiofilm InhibitionMIC: 2.25 mg/mL
Staphylococcus aureusBiofilm Biomass Reduction0.07 mg/mL (1/32 MIC) to 1.13 mg/mL (1/2 MIC)
Animal & Human PathogensBactericidal-

Experimental Protocol: Biofilm Inhibition Assay for 10-HDA

The anti-biofilm activity of 10-HDA against Staphylococcus aureus can be assessed using a crystal violet staining method.

  • Inoculum Preparation: A culture of S. aureus is grown to a specific optical density.

  • Treatment: The bacterial suspension is added to the wells of a microtiter plate containing varying concentrations of 10-HDA.

  • Incubation: The plate is incubated to allow for biofilm formation.

  • Washing: Non-adherent, planktonic bacteria are removed by washing the wells.

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution.

  • Quantification: The stained biofilm is solubilized, and the absorbance is measured to quantify the biofilm biomass.

experimental_workflow cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation into Microtiter Plate bacterial_culture->inoculation hda_solutions 10-HDA Solutions (Serial Dilutions) hda_solutions->inoculation incubation Incubation (Biofilm Formation) inoculation->incubation washing Washing (Remove Planktonic Cells) incubation->washing staining Staining (0.1% Crystal Violet) washing->staining solubilization Solubilization staining->solubilization measurement Absorbance Measurement solubilization->measurement

Experimental workflow for assessing antimicrobial activity.
cis-2-Decenoic Acid (as a proxy for this compound)

While data on this compound is limited, its isomer, cis-2-decenoic acid, has been identified as a signaling molecule in bacteria that can inhibit biofilm formation and induce biofilm dispersal. It has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Experimental Data:

Target OrganismActivityEffective ConcentrationReference
Pseudomonas aeruginosaBiofilm Dispersal100 nM
Pseudomonas aeruginosaBiofilm Inhibition2.5 nM
Escherichia coliBiofilm Dispersal310 nM
Escherichia coliBiofilm Inhibition310 nM
Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL (734 µM)
Staphylococcus aureus (MRSA)Growth Inhibition≥ 500 µg/mL

Experimental Protocol: Biofilm Dispersal Assay for cis-2-Decenoic Acid

The biofilm dispersal activity of cis-2-decenoic acid can be evaluated using a flow cell system.

  • Biofilm Growth: Bacteria are grown in a flow cell reactor to establish a mature biofilm.

  • Treatment: A solution of cis-2-decenoic acid is introduced into the flow cell.

  • Effluent Analysis: The effluent from the flow cell is collected before, during, and after treatment.

  • Quantification: The number of colony-forming units (CFUs) in the effluent is enumerated to quantify the number of dispersed cells. An increase in CFU count during treatment indicates biofilm dispersal.

Anti-inflammatory Activity

10-HDA has been shown to possess significant anti-inflammatory properties, modulating key signaling pathways involved in the inflammatory response. In contrast, there is a lack of available scientific literature on the anti-inflammatory effects of this compound or its isomers.

10-Hydroxy-2-decenoic acid (10-HDA)

10-HDA exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB signaling pathway.

Experimental Data:

Cell LineEffectConcentrationReference
Human colon cancer cells (WiDr)Inhibition of TNF-α, IL-1β, and IL-8 production0.5 to 3.0 mM
Human colon cancer cells (WiDr)Inhibition of NF-κB expressionDose-dependent
Human colon cancer cells (WiDr)Induction of IL-1ra production1 to 3 mM
Human hepatoma cells (HepG2)Reduction of TNF-α and IL-1β-

Experimental Protocol: Cytokine Production Assay for 10-HDA

The effect of 10-HDA on the production of pro-inflammatory cytokines can be determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture: Human colon cancer cells (WiDr) are cultured in appropriate media.

  • Treatment: The cells are treated with various concentrations of 10-HDA.

  • Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

  • ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-8) and anti-inflammatory cytokines (e.g., IL-1ra) in the supernatant are quantified using specific ELISA kits.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to activation of NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Induces HDA 10-HDA HDA->IKK Inhibits

Inhibitory effect of 10-HDA on the NF-κB signaling pathway.
This compound

Currently, there is no available scientific data on the anti-inflammatory properties of this compound.

Immunomodulatory Activity

The immunomodulatory effects of 10-HDA have been documented, highlighting its potential to regulate immune responses. In contrast, the immunomodulatory capacity of this compound remains uninvestigated.

10-Hydroxy-2-decenoic acid (10-HDA)

10-HDA has been reported to possess immunomodulatory activities, although the specific mechanisms are still being elucidated. Some studies suggest it may influence cytokine production and immune cell function.

This compound

There is no available scientific literature describing the immunomodulatory effects of this compound.

Conclusion

This comparative guide highlights the significant body of research supporting the diverse biological activities of 10-HDA, a major fatty acid in royal jelly. Its antimicrobial, anti-inflammatory, and immunomodulatory properties are well-documented, with quantitative data and established experimental protocols available for their assessment.

In stark contrast, this compound remains a poorly characterized component of royal jelly. The lack of direct experimental data on its biological activities makes a direct and comprehensive comparison with 10-HDA challenging. While data from the related isomer, cis-2-decenoic acid, provides some insight into the potential antimicrobial and anti-biofilm activities of decenoic acid isomers, these findings cannot be directly extrapolated to this compound.

For researchers, scientists, and drug development professionals, 10-HDA presents a well-defined natural compound with a range of therapeutic potentials. The biological activities of this compound, however, represent a significant knowledge gap. Further investigation into this and other less abundant fatty acids in royal jelly is warranted to fully understand their potential contributions to the overall bioactivity of this complex natural product and to explore their potential as novel therapeutic agents. The distinct biological activities of different fatty acid isomers underscore the importance of precise chemical characterization in the study of natural products.

References

A Researcher's Guide to Assessing the Purity of Synthesized 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-Decenoic acid, a ten-carbon unsaturated fatty acid. We present a detailed overview of common analytical methods, their respective strengths and weaknesses, and supporting experimental data to aid in the selection of the most appropriate technique for your specific needs.

Comparative Analysis of Purity Assessment Techniques

The purity of synthesized this compound can be determined using several sophisticated analytical methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for high sensitivity, the ability to identify and quantify isomers, or the desire for a non-destructive method. The most commonly employed techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these can be coupled with other technologies, like Mass Spectrometry (MS), to enhance their capabilities.

Analytical TechniquePrincipleCommon DetectorSample PreparationKey Performance MetricsBest Suited For
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Flame Ionization Detector (FID), Mass Spectrometry (MS)Derivatization to Fatty Acid Methyl Esters (FAMEs) is typically required to increase volatility.[1][2]Sensitivity: High (ng to pg range).[3] Specificity: High, especially with MS. Limit of Detection: Low.Routine purity analysis, quantification of total fatty acid content, and analysis of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential interactions with a stationary phase and a liquid mobile phase.UV-Vis, Refractive Index (RI), Mass Spectrometry (MS)Minimal, can often be analyzed directly or with simple dissolution. Derivatization can be used to enhance detection.[4][5]Sensitivity: Moderate to High (ng to µg range). Specificity: High, excellent for isomer separation. Limit of Detection: Low to moderate.Separation and quantification of geometric (cis/trans) and positional isomers, analysis of heat-sensitive or non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information about molecules.-Simple dissolution in a deuterated solvent.Sensitivity: Lower than chromatographic methods. Specificity: Very high, provides detailed structural information. Limit of Detection: Higher than GC and HPLC.Absolute quantification without a reference standard, structural elucidation of the main component and impurities, and non-destructive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection and identification capabilities of MS.Mass SpectrometerSame as GC (derivatization to FAMEs).Sensitivity: Very High (pg to fg range). Specificity: Very High, provides molecular weight and fragmentation patterns for confident identification. Limit of Detection: Very Low.Definitive identification and quantification of impurities, even at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation capabilities of HPLC with the detection and identification power of MS.Mass SpectrometerSame as HPLC.Sensitivity: Very High (pg to fg range). Specificity: Very High, suitable for a wide range of compounds. Limit of Detection: Very Low.Analysis of complex mixtures, identification of unknown impurities, and metabolic studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the purity of this compound and identify the presence of other fatty acid impurities.

Methodology:

  • Sample Preparation (Derivatization to FAMEs):

    • Accurately weigh approximately 10 mg of the synthesized this compound into a reaction vial.

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Cap the vial and heat at 50°C for 15 minutes with occasional shaking.

    • Cool to room temperature and add 2 mL of boron trifluoride-methanol solution (14% w/v).

    • Recap and heat at 50°C for another 15 minutes.

    • Cool and add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 260°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peak corresponding to methyl 3-decenoate based on its retention time, confirmed with a standard if available.

    • Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Isomer Separation by High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify the cis and trans isomers of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: COSMOSIL Cholester, 4.6 mm I.D. x 150 mm.

    • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers of this compound based on their retention times. The elution order may need to be confirmed with standards.

    • Quantify the relative percentage of each isomer by comparing their peak areas.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • NMR Analysis:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiment: ¹H NMR.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for the characteristic signals of this compound, including the vinyl protons, the protons alpha to the carbonyl group, and the terminal methyl group.

    • Integrate the signals to determine the relative number of protons and confirm the structure.

    • Look for any unexpected signals that may indicate the presence of impurities.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the key analytical techniques.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Synthesized This compound derivatization Derivatization (FAMEs) start->derivatization  Sodium Methoxide, BF3-Methanol   extraction Liquid-Liquid Extraction derivatization->extraction  Hexane/Water   injection Injection into GC extraction->injection separation Chromatographic Separation injection->separation detection Detection (FID/MS) separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification report Final Report quantification->report

Caption: Workflow for Purity Assessment using Gas Chromatography.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound dissolution Dissolution in Mobile Phase start->dissolution filtration Filtration dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection integration Peak Integration detection->integration quantification Isomer Ratio Calculation integration->quantification report Final Report quantification->report

Caption: Workflow for Isomer Analysis using High-Performance Liquid Chromatography.

Purity_Logic cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Detailed Analysis cluster_decision Final Decision synthesis Synthesis of This compound initial_purity Initial Purity > 90%? synthesis->initial_purity purification Purification Step (e.g., Distillation, Crystallization) initial_purity->purification No gc_analysis GC-MS for Impurity Profile initial_purity->gc_analysis Yes purification->initial_purity hplc_analysis HPLC for Isomer Ratio gc_analysis->hplc_analysis nmr_analysis NMR for Structural Confirmation hplc_analysis->nmr_analysis final_purity Purity Meets Specification? nmr_analysis->final_purity accept Product Accepted final_purity->accept Yes reject Further Purification Required final_purity->reject No reject->purification

Caption: Logical workflow for the synthesis and purity assessment of this compound.

References

A Tale of Two Fatty Acids: A Comparative Study of Pentadecanoic Acid (C15:0) and 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of fatty acids, both saturated and unsaturated molecules are gaining increasing attention for their diverse biological activities and potential therapeutic applications. This guide provides a comparative analysis of two such fatty acids: pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, and 3-decenoic acid, a medium-chain monounsaturated fatty acid. While research into C15:0 has surged in recent years, revealing a plethora of health benefits, this compound remains a comparatively enigmatic molecule with limited available data. This document summarizes the current state of knowledge on both compounds, highlighting the extensive experimental findings for C15:0 and the significant research gaps for this compound.

I. Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical properties of these two fatty acids, which influence their biological behavior and function.

PropertyThis compoundPentadecanoic Acid (C15:0)
Molecular Formula C₁₀H₁₈O₂[1]C₁₅H₃₀O₂
Molecular Weight 170.25 g/mol [1]242.42 g/mol
Fatty Acid Classification Medium-chain monounsaturated fatty acid[2]Odd-chain saturated fatty acid
Melting Point 18 °C51-53 °C
Boiling Point 158 °C at 760 mmHg[3]196-197 °C at 10 mmHg
Solubility Soluble in alcohol[4]Soluble in organic solvents like ethanol, methanol, and chloroform

II. Biological Activities and Therapeutic Potential

The biological activities of pentadecanoic acid have been extensively studied, revealing a wide range of potential health benefits. In contrast, the biological effects of this compound are not well-documented in publicly available scientific literature.

Pentadecanoic Acid (C15:0): A Pleiotropic Modulator of Health

Pentadecanoic acid is increasingly recognized as an essential fatty acid with broad, clinically relevant activities. Higher circulating levels of C15:0 are associated with a lower risk of chronic diseases such as type 2 diabetes, cardiovascular disease, and certain types of cancer.

Key Biological Activities of C15:0:

  • Anti-inflammatory Effects: C15:0 demonstrates significant anti-inflammatory properties, including the reduction of pro-inflammatory cytokines.

  • Cardiometabolic Health: It is linked to improved cardiometabolic health, including lower cholesterol and triglycerides.

  • Anticancer Properties: Studies have shown that C15:0 can suppress the growth of cancer cells and induce apoptosis.

  • Mitochondrial Function: C15:0 has been shown to repair mitochondrial function, a key factor in cellular aging.

  • Cellular Stability: As a stable saturated fat, C15:0 incorporates into cell membranes, protecting them from lipid peroxidation.

This compound: An Unexplored Frontier

Information on the specific biological activities of this compound is scarce. General roles attributed to medium-chain fatty acids include serving as an energy source and a component of cell membranes. Research on related molecules offers some clues to its potential activities:

  • Bacterial Signaling: A related isomer, cis-2-decenoic acid, is a fatty acid signaling molecule in some bacteria that can induce the dispersion of biofilms.

  • General Fatty Acid Metabolism: As a fatty acid, it is expected to participate in standard lipid metabolism pathways.

The lack of specific experimental data for this compound presents a significant knowledge gap and an opportunity for future research.

III. Signaling Pathways

The mechanisms through which these fatty acids exert their effects are rooted in their interaction with cellular signaling pathways.

Pentadecanoic Acid (C15:0) Signaling Pathways

C15:0 is known to modulate several key signaling pathways involved in metabolism, inflammation, and cell survival.

  • AMPK Activation: C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • mTOR Inhibition: It also inhibits the mechanistic target of rapamycin (mTOR), a pathway involved in cell growth and proliferation.

  • PPARα/δ Agonism: C15:0 acts as a dual agonist for peroxisome proliferator-activated receptors alpha and delta (PPARα/δ), which are key regulators of lipid metabolism.

  • JAK2/STAT3 Inhibition: In the context of cancer, C15:0 has been shown to suppress the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer stem cells.

Pentadecanoic_Acid_Signaling cluster_AMPK AMPK Pathway cluster_mTOR mTOR Pathway cluster_PPAR PPAR Pathway cluster_JAK_STAT JAK/STAT Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits PPAR PPARα/δ C15_0->PPAR Activates JAK2_STAT3 JAK2/STAT3 C15_0->JAK2_STAT3 Inhibits Metabolism Improved Metabolism AMPK->Metabolism CellGrowth Reduced Cell Growth mTOR->CellGrowth LipidMetabolism Regulated Lipid Metabolism PPAR->LipidMetabolism CancerStemness Reduced Cancer Stemness JAK2_STAT3->CancerStemness

Caption: Key signaling pathways modulated by Pentadecanoic Acid (C15:0).

Putative Signaling Pathways for this compound

Due to the lack of specific research, the signaling pathways for this compound can only be inferred from its nature as a medium-chain fatty acid. It is likely metabolized through standard fatty acid oxidation pathways to produce energy.

Fatty_Acid_Metabolism FattyAcid This compound Activation Activation to Acyl-CoA FattyAcid->Activation Mitochondria Mitochondrial Transport Activation->Mitochondria BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle ATP ATP (Energy) KrebsCycle->ATP

Caption: Generalized metabolic pathway for a medium-chain fatty acid.

IV. Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative methodologies for key experiments related to pentadecanoic acid. Due to the lack of specific studies on this compound, no detailed protocols can be provided for it.

Pentadecanoic Acid: Cell Viability and Apoptosis Assay (MTT Assay)

Objective: To determine the cytotoxic effects of C15:0 on cancer cells.

Methodology:

  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of pentadecanoic acid (e.g., 0, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • MTT Incubation: After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Pentadecanoic Acid: Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of C15:0 on the expression of key signaling proteins.

Methodology:

  • Protein Extraction: Cells treated with C15:0 are lysed, and total protein is extracted.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The band intensities are quantified using image analysis software.

V. Conclusion

This comparative guide illuminates the significant disparity in the current scientific understanding of pentadecanoic acid and this compound. Pentadecanoic acid has emerged as a promising bioactive compound with well-documented anti-inflammatory, anticancer, and cardiometabolic benefits, mediated through multiple signaling pathways. In stark contrast, this compound remains largely uncharacterized, with its biological activities and mechanisms of action yet to be elucidated. The extensive research on C15:0 provides a strong foundation for its potential development as a therapeutic agent. The dearth of information on this compound, however, represents a clear and compelling area for future investigation to uncover its potential roles in health and disease. Further research into this and other understudied fatty acids is essential to fully harness their therapeutic potential.

References

Unraveling Biofilm Dispersal: A Comparative Analysis of 3-Decenoic Acid and Other Dispersing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the battle against microbial biofilms presents a significant challenge in both industrial and clinical settings. The inherent resistance of biofilms to conventional antimicrobial agents necessitates the exploration of alternative strategies, such as the use of biofilm dispersing agents. This guide provides a detailed comparison of 3-Decenoic acid, a promising fatty acid signaling molecule, with other established biofilm dispersing agents, supported by experimental data and detailed methodologies.

Introduction to Biofilm Dispersal

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This protective environment renders the embedded microbes significantly more tolerant to antibiotics and host immune responses.[1][2] Biofilm dispersal, the process by which cells detach from the biofilm and revert to a planktonic (free-swimming) state, represents a critical stage in the biofilm life cycle and a key target for therapeutic intervention.[1][3] Inducing dispersal can render the bacteria more susceptible to conventional antimicrobial treatments.[2]

This guide focuses on the efficacy of (Z)-3-Decenoic acid, also known as cis-2-decenoic acid (cis-DA), a fatty acid signaling molecule originally identified in Pseudomonas aeruginosa. It has garnered significant attention for its ability to induce biofilm dispersal across a wide range of bacteria and even fungi. We will compare its performance against other major classes of biofilm dispersing agents, including enzymes, peptides, and other small molecules.

Quantitative Comparison of Biofilm Dispersing Agents

The following table summarizes the quantitative data on the efficacy of this compound and other representative biofilm dispersing agents against various microbial species. It is important to note that experimental conditions can significantly influence the outcomes, and direct comparisons should be made with caution.

Dispersing AgentTarget Organism(s)ConcentrationBiofilm Reduction/Dispersal EffectReference(s)
This compound (cis-DA) Pseudomonas aeruginosa2.5 nM - 310 nMInduces dispersal of biofilm microcolonies. 300 nM CDA resulted in a significant decrease in total biomass from 12.897 µm³/µm² to 0.044 µm³/µm².
Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Streptococcus pyogenes, Bacillus subtilis, Staphylococcus aureus, Candida albicans2.5 nMInduces biofilm dispersal.
Mixed-species biofilms (E. coli, K. pneumoniae) on catheters310 nMEradication of pre-formed biofilms in combination with antibiotics.
Staphylococcus aureus125 µg/ml~25% biofilm remaining.
Enzymes (DNases) Pseudomonas aeruginosaNot specifiedDisrupts established biofilms.
Wide range of microbes including P. aeruginosa, Vibrio cholerae, E. coli, S. pyogenes, K. pneumoniae, Acinetobacter baumannii, S. aureusNot specifiedDisrupts biofilms.
Enzymes (Proteases) Staphylococcus aureusNot specifiedDeletion of protease genes resulted in increased biofilm formation and decreased dispersal.
Antimicrobial Peptides (LL-37) Pseudomonas aeruginosaSub-inhibitory concentrationsInhibits and diminishes biofilms.
Nitric Oxide (NO) Donors Pseudomonas aeruginosaNot specifiedReduces biofilm biomass by 50-80%.
D-amino acids Bacillus subtilisNot specifiedInduce biofilm disassembly.
Quaternary Ammonium Compounds (XF-70, XF-73) Staphylococcus aureus2.6 µMComplete eradication of pre-formed biofilms.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to evaluate these agents, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G cluster_extracellular Extracellular cluster_cell Bacterial Cell cis_DA cis-2-Decenoic Acid (cis-DA) DspS DspS (Sensor Kinase) cis_DA->DspS Binds to DspR DspR (Response Regulator) DspS->DspR Activates c_di_GMP Decreased c-di-GMP levels DspS->c_di_GMP Induces Downstream_Genes Downstream Genes (e.g., pelA, pslG, endA, eddA) DspR->Downstream_Genes Regulates expression of Matrix_Degradation Biofilm Matrix Degradation Downstream_Genes->Matrix_Degradation Leads to c_di_GMP->Matrix_Degradation Dispersal Cell Dispersal Matrix_Degradation->Dispersal

Caption: Signaling pathway of cis-2-decenoic acid (cis-DA) induced biofilm dispersal in P. aeruginosa.

The fatty acid signal, cis-DA, is sensed by the hybrid sensor kinase DspS. This leads to the activation of the response regulator DspR, which in turn modulates the expression of genes involved in the degradation of the biofilm matrix. The process is also associated with a significant reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key bacterial second messenger that generally promotes biofilm formation.

G Start Start Biofilm_Growth 1. Biofilm Culture (e.g., 96-well plate, flow cell) Start->Biofilm_Growth Treatment 2. Treatment with Dispersing Agent (Varying concentrations and incubation times) Biofilm_Growth->Treatment Incubation 3. Incubation Treatment->Incubation Quantification 4. Quantification of Remaining Biofilm and/or Dispersed Cells Incubation->Quantification Crystal_Violet Crystal Violet Staining (Quantifies total biomass) Quantification->Crystal_Violet CFU_Counting Colony Forming Unit (CFU) Counting (Quantifies viable cells) Quantification->CFU_Counting Microscopy Microscopy (e.g., CLSM) (Visualizes biofilm structure) Quantification->Microscopy End End Crystal_Violet->End CFU_Counting->End Microscopy->End

Caption: Generalized experimental workflow for a biofilm dispersal assay.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the results and designing future studies. Below are summarized protocols for common biofilm dispersal assays.

Microtiter Plate Biofilm Dispersal Assay

This high-throughput method is suitable for screening the effects of various compounds on biofilm formation and dispersal.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C with shaking.

  • Biofilm Formation: Dilute the overnight culture (e.g., 1:100) in fresh medium. Add 200 µL of the diluted culture to the wells of a sterile 96-well flat-bottom microtiter plate. Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: Carefully remove the planktonic cells and spent medium from the wells. Gently wash the wells with a sterile buffer like Phosphate Buffered Saline (PBS) to remove non-adherent cells. Add 200 µL of fresh medium containing the desired concentrations of the dispersing agent (e.g., this compound) to the wells. Include a control group with the vehicle (e.g., ethanol for cis-DA) and an untreated control.

  • Incubation for Dispersal: Incubate the plate for a specific period (e.g., 30 minutes to 24 hours) at 37°C.

  • Quantification of Dispersed Cells: After incubation, the supernatant containing the dispersed cells can be transferred to a new microtiter plate. The optical density (OD) at 600 nm can be measured to quantify the dispersed bacterial population. Alternatively, serial dilutions of the supernatant can be plated on agar plates to determine the Colony Forming Units (CFU).

  • Quantification of Remaining Biofilm: The remaining biofilm in the original plate can be quantified using Crystal Violet (CV) staining.

    • Wash the wells with PBS.

    • Add 200 µL of 0.1% (w/v) CV solution to each well and incubate for 15-20 minutes at room temperature.

    • Remove the CV solution and wash the wells thoroughly with water to remove excess stain.

    • Solubilize the bound CV with 200 µL of 30% (v/v) acetic acid or ethanol.

    • Measure the absorbance at a specific wavelength (e.g., 550-595 nm) using a microplate reader.

Flow Cell Biofilm Dispersal Assay

This method allows for the real-time visualization of biofilm formation and dispersal under dynamic flow conditions, mimicking natural environments more closely.

  • System Setup: A flow cell system typically consists of a peristaltic pump, a bubble trap, a flow cell chamber with a transparent surface (e.g., glass coverslip), and a waste container, all connected by sterile tubing.

  • Inoculation and Biofilm Growth: Inoculate the flow cell with a diluted overnight culture of the test organism. After an initial attachment period without flow, initiate a continuous flow of fresh medium at a low rate. Allow the biofilm to mature for a desired period (e.g., 3-6 days).

  • Induction of Dispersal: Introduce the dispersing agent into the medium flowing through the system at a specific concentration.

  • Monitoring and Quantification:

    • Microscopy: Use confocal laser scanning microscopy (CLSM) to visualize the biofilm structure before, during, and after the introduction of the dispersing agent. Live/Dead staining can be used to assess cell viability.

    • Effluent Analysis: Collect the effluent from the flow cell at different time points. The number of dispersed cells in the effluent can be quantified by plating and CFU counting.

    • Image Analysis: Use software like COMSTAT to analyze the CLSM images and quantify biofilm parameters such as biomass, thickness, and surface coverage.

Conclusion

This compound (cis-DA) stands out as a potent, broad-spectrum biofilm dispersing agent that acts through a specific signaling pathway. Its effectiveness at nanomolar concentrations against a variety of clinically relevant pathogens makes it a strong candidate for further development as a therapeutic agent. When compared to other dispersing agents, cis-DA offers the advantage of being a naturally produced signaling molecule, potentially reducing the likelihood of resistance development. However, enzymes like DNases and proteases can be highly effective against specific matrix components, while antimicrobial peptides can offer both dispersal and bactericidal activity.

The choice of a biofilm dispersing agent will ultimately depend on the specific application, the target microorganisms, and the surrounding environmental conditions. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design robust experiments for the evaluation of novel anti-biofilm strategies. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of these promising agents.

References

Safety Operating Guide

Navigating the Disposal of 3-Decenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Decenoic acid, a corrosive organic compound, is a critical aspect of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not extensively documented, a comprehensive approach based on the general principles for managing hazardous chemical waste, particularly corrosive acids, ensures a safe and compliant process. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the proper handling of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to available safety information, this compound is classified as a substance that can cause serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].

In the event of a spill, the area should be evacuated and ventilated. Small spills can be managed by absorbing the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material must then be collected and placed into a suitable, sealed container for disposal as hazardous waste[2]. For larger spills, or if you are unable to manage the cleanup within 15 minutes, you should contact your institution's Environmental Health & Safety (EHS) department for assistance[3].

Waste Segregation and Storage

Proper segregation and storage of this compound waste are crucial to prevent incompatible chemical reactions. The waste should be collected in a designated, clearly labeled, and leak-proof container. To avoid corrosion, plastic containers are generally preferred for storing acidic waste[4]. The container must be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory. It is essential to segregate this compound waste from incompatible materials such as bases, oxidizing agents, and reactive metals.

Disposal Procedures

The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. Never dispose of this compound down the drain or by evaporation . The collected waste must be disposed of through your institution's hazardous waste management program.

The following table summarizes the key logistical information for the disposal of this compound:

ParameterGuidelineSource
Waste Classification Hazardous Waste (Corrosive)
Container Type Chemically compatible, leak-proof, with a secure lid (Plastic is preferred)
Labeling Affixed with a fully completed hazardous waste label, including the full chemical name.
Storage Location Designated Satellite Accumulation Area at or near the point of generation.
Storage Time Limit Up to 9-12 months, or until the container is full, whichever comes first.
Disposal Method Collection by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Protocol for Neutralization of Small Residual Amounts

For cleaning emptied containers that held this compound, a neutralization step can be performed prior to final rinsing and disposal of the container as regular trash. This procedure should only be carried out for very small, residual amounts and with appropriate safety precautions in a fume hood.

Materials:

  • Sodium bicarbonate (NaHCO₃) or another weak base.

  • pH indicator strips.

  • Stir bar and stir plate.

  • Appropriate PPE (goggles, gloves, lab coat).

Procedure:

  • Place the empty, open container in a secondary containment tray within a chemical fume hood.

  • Slowly add a 5-10% solution of sodium bicarbonate to the container while stirring. Be cautious as the reaction may produce carbon dioxide gas, leading to foaming.

  • Continue adding the base solution in small increments until the pH of the rinse solution is between 6.0 and 8.0, as verified with a pH indicator strip.

  • Once neutralized, the solution can be disposed of down the drain with a copious amount of water, in accordance with local regulations. Some guidelines suggest that dilute acid and base solutions (less than 10% concentration) with a pH between 7-9 may be eligible for drain disposal with large amounts of water. However, always confirm with your institution's EHS guidelines.

  • The triple-rinsed container, with the label defaced, can then typically be disposed of as non-hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Compatible Waste Container ppe->collect segregate Segregate from Incompatible Chemicals collect->segregate store Store in Designated Satellite Accumulation Area segregate->store full Is Container Full or Storage Time Limit Reached? store->full full->store No pickup Arrange for Hazardous Waste Pickup with EHS full->pickup Yes end Proper Disposal pickup->end

References

Essential Safety and Operational Guide for Handling 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 3-Decenoic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause serious eye damage and skin irritation.[1][2] Appropriate personal protective equipment must be worn at all times when handling this chemical.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side protection. A face shield may be required for splash hazards.Prevents contact with eyes, which can cause serious damage.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.Protects skin from irritation and potential allergic reactions.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required with adequate ventilation. If dust formation is possible, use a particulate filter device (EN 143, P1).Protects against inhalation of airborne particles.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not breathe in dust, fumes, gas, mist, or vapors.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a dry, cool, and well-ventilated place.

    • Keep containers tightly closed.

    • Store away from heat and ignition sources.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Appearance Colorless clear liquid or off-white solid
Boiling Point 158 °C @ 760 mmHg
Melting Point 16-18 °C
Flash Point 175.56 °C (348.00 °F)
Solubility Insoluble in water. Soluble in alcohol.

Emergency Procedures and First Aid

In case of exposure, immediate action is necessary.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor if you feel unwell.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

  • Segregation: Do not mix with other waste streams.

  • Containment: Collect waste in a clearly labeled, appropriate container.

  • Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations. Do not empty into drains.

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow prep Preparation - Assess Risks - Don PPE - Prepare Workspace handle Handling - Use in Fume Hood - Avoid Contact - Keep Container Closed prep->handle Proceed with caution storage Storage - Cool, Dry, Ventilated Area - Tightly Sealed handle->storage After use spill Spill or Exposure handle->spill If spill/exposure occurs waste Waste Collection - Segregate Waste - Label Container handle->waste Generate waste storage->handle For subsequent use emergency Emergency Procedures - First Aid - Evacuate if Necessary spill->emergency emergency->handle After decontamination disposal Disposal - Follow Institutional Protocols - Use Licensed Waste Carrier waste->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Decenoic acid
Reactant of Route 2
3-Decenoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.